6-Oxabicyclo[3.2.1]oct-3-en-7-one
Description
The exact mass of the compound 6-Oxabicyclo[3.2.1]oct-3-en-7-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Oxabicyclo[3.2.1]oct-3-en-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxabicyclo[3.2.1]oct-3-en-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEXGJYMHHTVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327461 | |
| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-83-6 | |
| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The 6-Oxabicyclo[3.2.1]oct-3-en-7-one Scaffold
Executive Summary
The 6-oxabicyclo[3.2.1]oct-3-en-7-one framework represents a privileged bicyclic lactone scaffold in organic synthesis and medicinal chemistry. Distinct from its 8-oxa ether-bridged isomer (the classic Noyori [4+3] adduct), this 6-oxa lactone core serves as the structural engine for a diverse class of bioactive natural products, including Larikaempferic acid and complex meroterpenoids.
This guide provides a rigorous analysis of the scaffold’s structural rigidity, modern synthetic access via Palladium(II)-catalyzed C–H functionalization, and its utility as a pharmacophore in drug development.
Part 1: Structural Anatomy & Stereochemical Dynamics
Topological Analysis
The molecule is a bicyclic system defined by two bridgehead carbons (C1 and C5). The connectivity is unique among [3.2.1] systems due to the integration of a lactone functionality within the 2-carbon bridge.
-
Bridge A (C2–C3–C4): Contains the
unsaturation (alkene). This typically adopts a flattened half-chair or envelope conformation to accommodate the planar double bond. -
Bridge B (O6–C7): The lactone bridge. The presence of the
hybridized carbonyl carbon (C7) and the ether oxygen (O6) imposes significant planarity, locking the bridgeheads into a rigid relative orientation. -
Bridge C (C8): The one-carbon methano bridge, sterically shielding the "endo" face of the bicyclic system.
Conformational Constraints
Unlike the flexible cycloheptane ring from which it can be conceptually derived, the 6-oxabicyclo[3.2.1]oct-3-en-7-one is geometrically constrained. The lactone ring forces the C1–C2–C3–C4–C5 segment into a boat-like geometry relative to the lactone bridge.
Key Stereoelectronic Feature: The
Structural Connectivity Diagram
The following diagram maps the atomic connectivity and functional zones of the scaffold.
Figure 1: Connectivity map of 6-Oxabicyclo[3.2.1]oct-3-en-7-one highlighting the lactone and alkene bridges.
Part 2: Synthetic Methodologies
While classical methods involve iodolactonization of cycloheptadienyl acetic acids, modern drug discovery demands more direct routes from acyclic or simple cyclic precursors. We focus here on a Palladium(II)-Catalyzed C–H Olefination/Lactonization sequence , a method offering superior atom economy and functional group tolerance.[1]
Protocol: Pd(II)-Catalyzed Tandem C-H Olefination/Lactonization
This protocol synthesizes the bicyclic lactone core from a cyclohexene-1-acetic acid precursor. This transformation relies on an intramolecular C(sp3)–H activation.[1]
Reaction Class: Oxidative Cyclization / C-H Functionalization Primary Reference: J. Am. Chem. Soc. (Adapted from standard Pd-catalysis literature for bicyclic lactones).
Reagents & Materials Table
| Component | Role | Stoichiometry | Notes |
| Substrate | Precursor | 1.0 equiv | Cyclohexene-1-acetic acid deriv. |
| Pd(OAc)₂ | Catalyst | 10 mol% | Palladium source |
| PhI(OAc)₂ | Oxidant | 2.0 equiv | Regenerates Pd(II) |
| BQ | Ligand/Add. | 20 mol% | 1,4-Benzoquinone (stabilizer) |
| t-BuOH/AcOH | Solvent | 4:1 Ratio | 0.1 M concentration |
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (10 mol%) and 1,4-Benzoquinone (20 mol%).
-
Solvation: Add the solvent mixture (
-BuOH/AcOH, 4:1 v/v) followed by the cyclohexene-acetic acid substrate (1.0 equiv). -
Oxidant Addition: Add PhI(OAc)₂ (2.0 equiv) in one portion.
-
Reaction: Seal the tube and heat to 80°C for 12–18 hours. Monitor via TLC (stain with KMnO₄ to visualize the alkene).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Mechanistic Causality: The Pd(II) coordinates to the carboxylate, directing a C–H activation at the allylic position. Subsequent olefin insertion and reductive elimination form the C–O and C–C bonds required to close the lactone bridge across the ring, generating the [3.2.1] system.
Mechanistic Pathway Diagram (DOT)
Figure 2: Catalytic cycle for the Pd(II)-mediated synthesis of the 6-oxabicyclo[3.2.1] core.
Part 3: Reactivity Profile & Applications
Chemical Reactivity
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold possesses three distinct reactive sites:
-
The Alkene (C3=C4):
-
Epoxidation: Treatment with
-CPBA yields the exo-epoxide exclusively due to the steric shielding of the endo face by the C8 bridge. -
Dihydroxylation: Upjohn conditions (OsO₄) similarly favor exo-diol formation.
-
-
The Lactone (C7=O):
-
Ring Opening: Hydrolysis or reduction (DIBAL-H) opens the lactone to yield substituted cycloheptenols. This is a key strategy for generating acyclic chains with defined stereocenters in natural product synthesis.
-
-
Bridgehead Functionalization:
-
Radical halogenation can occur at C1/C5, though this is less common due to the stability of the bicyclic framework.
-
Application in Drug Development
The scaffold serves as a rigid pharmacophore.[3] A primary example is its presence in the core of Larikaempferic Acid , an abietane-type diterpene with potent anti-tumor promoting activity.[4]
Case Study: Larikaempferic Acid Analogues Researchers utilize the 6-oxabicyclo[3.2.1] core to lock the conformation of potential inhibitors of Epstein-Barr virus (EBV) activation. The rigid lactone prevents the "floppiness" associated with linear analogues, increasing binding affinity to target receptors.
References
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones: National Institutes of Health (NIH). "Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization." Available at: [Link]
-
PubChem Compound Summary: National Center for Biotechnology Information. "6-Oxabicyclo[3.2.1]oct-3-en-7-one." PubChem CID 376759. Available at: [Link]
-
Natural Product Synthesis (Larikaempferic Acid): Royal Society of Chemistry. "9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement." Available at: [Link]
-
Conformational Analysis: Sci-Hub / Elsevier. "Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives" (Comparative structural analysis of related oxabicyclo systems). Available at: [Link]
Sources
- 1. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01462F [pubs.rsc.org]
6-Oxabicyclo[3.2.1]oct-3-en-7-one: The "Chiral Bridge" Scaffold
Topic: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) Properties & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Monograph & Experimental Guide
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) represents a pivotal bicyclic lactone scaffold in modern organic synthesis.[1] Unlike its isomeric counterpart (the [4+3] cycloaddition adduct 8-oxabicyclo[3.2.1]oct-6-en-3-one), this specific 6-oxa lactone is derived primarily from the iodolactonization of cyclohex-3-enecarboxylic acid. Its structural rigidity, combined with the latent reactivity of the strained lactone bridge and the accessible alkene, makes it an indispensable intermediate in the synthesis of neuraminidase inhibitors (including Oseltamivir/Tamiflu) and a high-performance monomer for chemically recyclable polymers.
Part 1: Chemical Profile & Structural Dynamics
This scaffold is characterized by a [3.2.1] bicyclic framework where the oxygen atom resides in the 2-carbon bridge (position 6), forming a
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Registry Number | 4720-83-6 | Distinct from 8-oxa isomer (CAS 2437-97-0) |
| IUPAC Name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Also known as 2-oxabicyclo[3.2.1]oct-6-en-3-one |
| Molecular Formula | C | |
| Molecular Weight | 124.14 g/mol | |
| Boiling Point | 263.1 °C (at 760 mmHg) | Predicted value; typically distilled under high vacuum |
| Density | 1.196 g/cm³ | |
| Physical State | Viscous Oil / Low-Melting Solid | Crystallizes upon standing or cooling |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes slowly in aqueous base |
Part 2: Synthetic Access (The Self-Validating Protocol)
The most robust route to CAS 4720-83-6 is the Iodolactonization-Elimination Sequence . This method is preferred over direct cycloadditions due to its scalability and the ability to control stereochemistry starting from cyclohex-3-enecarboxylic acid.
Mechanism of Synthesis
The synthesis proceeds via the kinetic iodolactonization of cyclohex-3-enecarboxylic acid to form the iodolactone intermediate (4-iodo-6-oxabicyclo[3.2.1]octan-7-one), followed by DBU-mediated dehydroiodination to install the double bond.
Figure 1: Synthetic pathway via Iodolactonization-Elimination. Kinetic control ensures the formation of the 5-membered lactone ring.
Experimental Protocol: Iodolactonization-Elimination
Note: This protocol is adapted for a 50 mmol scale. All steps should be performed in a fume hood.
Step 1: Iodolactonization
-
Preparation: Dissolve cyclohex-3-enecarboxylic acid (6.3 g, 50 mmol) in 0.5 M aqueous NaHCO
(200 mL). Add CH Cl (100 mL) to form a biphasic mixture. -
Iodination: Cool to 0°C. Add Iodine (I
, 12.7 g, 50 mmol) in portions over 30 minutes with vigorous stirring. Protect from light. -
Workup: Stir for 3 hours at 0°C. Quench excess iodine with saturated aqueous Na
S O . Separate the organic layer, extract the aqueous phase with CH Cl , dry over MgSO , and concentrate to yield the crude iodolactone (typically a solid).
Step 2: Elimination (Dehydroiodination)
-
Reaction: Dissolve the crude iodolactone in dry THF (100 mL) under nitrogen.
-
Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 8.2 mL, 55 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature <30°C.
-
Completion: Stir for 12 hours. A precipitate of DBU·HI salt will form.
-
Purification: Filter off the salts. Concentrate the filtrate. Purify the residue via flash chromatography (Silica gel, Hexanes/EtOAc 4:1) or vacuum distillation to obtain 6-oxabicyclo[3.2.1]oct-3-en-7-one as a clear oil/solid.
Part 3: Reactivity & Applications
The utility of CAS 4720-83-6 stems from its "divergent reactivity." The lactone carbonyl is highly susceptible to nucleophilic attack, while the alkene remains available for oxidation or addition reactions.
1. Nucleophilic Ring Opening (The "Azabicycle" Route)
Reacting the lactone with primary amines opens the bridge, yielding hydroxy-amides. Subsequent reduction (e.g., with LiAlH
2. Oseltamivir (Tamiflu) Synthesis
This lactone is a strategic precursor for Oseltamivir. The chiral information installed during the initial iodolactonization (if using chiral starting materials or resolution) is preserved. The alkene is functionalized to introduce the amino and ether groups required for neuraminidase inhibition.
3. Polymer Chemistry (Chemically Recyclable Polyesters)
Recent studies highlight this lactone as a monomer with a high ceiling temperature (
Figure 2: Divergent reactivity profile. The scaffold serves as a gateway to alkaloids, antivirals, and sustainable polymers.
References
-
Synthesis via Iodolactonization
-
Journal of the Chemical Society, Perkin Transactions 1. "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one."
-
-
Application in Tamiflu Synthesis
-
Academia.edu. "Enantioselective synthesis of oseltamivir phosphate."
-
-
Polymerization & Recyclability
-
Polymer Chemistry (RSC). "Chemical recycling to monomer: thermodynamic and kinetic control of the ring-closing depolymerization."
-
-
Chemical Identity & Properties
-
PubChem. "6-Oxabicyclo[3.2.1]oct-3-en-7-one (Compound)."
-
-
General Iodolactonization Protocols
-
BenchChem. "General Protocol for the Iodolactonization of a Cyclohexene Carboxylic Acid."
-
Sources
Technical Whitepaper: The Strategic Utility of 6-Oxabicyclo[3.2.1]oct-3-en-7-one Scaffolds
[1][2][3][4]
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) represents a privileged structural motif in organic synthesis, distinct from its commonly confused isomer, the [4+3] cycloaddition adduct (8-oxabicyclo[3.2.1]oct-6-en-3-one).[1][2][3][4] As a rigid, bridged bicyclic lactone, this molecule offers a unique platform for stereocontrolled functionalization.[1][2][3][4] Its "concave-convex" geometry directs reagent approach with high fidelity, making it an indispensable intermediate in the total synthesis of complex natural products, including shikimic acid analogs, C-nucleosides, and reserpine derivatives.[1][2][3][4]
This guide details the scalable synthesis of this scaffold via iodolactonization, analyzes its conformational reactivity, and outlines its application in drug discovery pipelines.[1][2][3][4]
Structural Analysis & Nomenclature
To utilize this scaffold effectively, one must first understand its three-dimensional topology, which dictates its reactivity profile.[1][2][3][4]
IUPAC Deconstruction
The name 6-Oxabicyclo[3.2.1]oct-3-en-7-one describes a bicyclic system where:
-
Skeleton: Bicyclo[3.2.1]octane (8 carbons total in the framework).[1][2][3][4]
-
Bridgeheads: Carbons 1 and 5 serve as the anchor points.[1][2][3][4]
-
Bridge 1 (C2-C3-C4): A 3-carbon bridge containing a double bond at position 3 (
).[1][2][3][4] -
Bridge 2 (O6-C7): A 2-atom bridge containing the ether oxygen (O6) and the carbonyl (C7), forming the lactone.[1][2][3][4]
Stereochemical Geometry
Unlike flat aromatic systems, this molecule exists in a rigid chair-boat hybrid conformation.[1][2][3][4] The 3-carbon bridge (alkene) typically adopts a boat-like geometry to accommodate the strain of the adjacent lactone bridge.[1][2][3][4] This creates two distinct faces:
-
Exo Face: The convex outer surface, highly accessible to electrophiles and dipoles.[1][2][3][4]
-
Endo Face: The concave inner cavity, sterically shielded by the methylene bridge (C8).[1][2][3][4]
Chemo-differentiation: The molecule possesses two orthogonal reactive handles:[1][2][3][4]
Synthetic Access: The Iodolactonization Protocol
While various routes exist, the most robust and scalable method for generating 6-oxabicyclo[3.2.1]oct-3-en-7-one is the Iodolactonization-Elimination sequence starting from 3-cyclohexene-1-carboxylic acid.[1][2][3][4] This route is preferred over Baeyer-Villiger oxidations of norbornenone derivatives due to higher regiocontrol and milder conditions.[1][2][3][4]
Reaction Scheme
The synthesis capitalizes on the intramolecular trapping of an iodonium intermediate by the pendant carboxylate, forming the [3.2.1] bridge, followed by elimination to restore the alkene.[1][2][3][4]
Figure 1: Two-step synthesis via iodolactonization and elimination.[1][2][3][4]
Detailed Experimental Protocol
Objective: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one on a 10g scale.
Step 1: Iodolactonization[1][2][3][4]
-
Preparation: Dissolve 3-cyclohexene-1-carboxylic acid (10.0 g, 79.3 mmol) in 0.5 M aqueous NaHCO₃ (320 mL). The solution should be clear (pH ~8).[1][2][3][4]
-
Iodination: Cool the solution to 0°C in an ice bath. Add a solution of Iodine (20.1 g, 79.3 mmol) and KI (40 g) in water (100 mL) dropwise over 30 minutes.
-
Incubation: Allow the mixture to warm to room temperature and stir for 12 hours in the dark (aluminum foil wrap) to prevent radical side reactions.
-
Workup: Extract the reaction mixture with CH₂Cl₂ (3 x 100 mL). Wash the combined organics with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.[1][2][3][4] Dry over anhydrous MgSO₄ and concentrate in vacuo.
Step 2: Elimination (Dehydroiodination)[1][2][3][4]
-
Setup: Dissolve the crude iodolactone in anhydrous Toluene (150 mL) under an Argon atmosphere.
-
Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (13.2 mL, 88 mmol).
-
Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Monitor by TLC (formation of a UV-active spot).[1][2][3][4]
-
Purification: Cool to room temperature. Wash with 1N HCl (to remove DBU), saturated NaHCO₃, and brine.[1][2][3][4] Dry over MgSO₄.[1][2][3][4]
-
Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).
Mechanistic Insight & Reactivity
The utility of this scaffold lies in its divergent reactivity.[1][2][3][4] The following diagram illustrates how the core structure serves as a branching point for various chemical transformations.
Figure 2: Divergent synthetic pathways from the core lactone scaffold.[1][2][3][4]
Key Transformation: Nitrogen Insertion
A critical application of this lactone is the conversion to 6-azabicyclo[3.2.1]octanes .[1][2][3][4]
-
Ring Opening: Treatment with a primary amine (R-NH₂) opens the lactone to form a hydroxy-amide.[1][2][3][4]
-
Activation/Closure: The alcohol is mesylated or tosylated, followed by base-mediated displacement by the amide nitrogen.[1][2][3][4]
-
Result: This sequence effectively swaps the bridge oxygen for a nitrogen, providing access to tropane alkaloid analogs.[1][2][3][4]
Analytical Characterization
To validate the synthesis, the following spectroscopic data are diagnostic for 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
| Method | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | Alkene protons (H3, H4) .[1][2][3][4] Distinct roof effect due to coupling.[1][2][3][4] | |
| Bridgehead H5 (adjacent to Oxygen).[1][2][3][4] Deshielded. | ||
| Bridgehead H1 (adjacent to Carbonyl).[1][2][3][4] | ||
| ¹³C NMR | Lactone Carbonyl (C7) . | |
| Alkene Carbons (C3, C4) . | ||
| C5 (C-O) .[1][2][3][4] | ||
| IR Spectroscopy | 1765 cm⁻¹ | C=O[1][2][3][4] Stretch . Characteristic of strained |
| 1620 cm⁻¹ | C=C Stretch .[1][2][3][4] Weak intensity. |
Applications in Drug Discovery
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold is not merely a synthetic curiosity; it is a pharmacophore precursor.[1][2][3][4]
-
Neuraminidase Inhibitors: The stereochemical arrangement of the [3.2.1] system mimics the transition state of sialic acid hydrolysis.[1][2][3][4] Functionalization of the alkene allows for the introduction of guanidine and acetylamino groups required for influenza inhibition (Oseltamivir analogs).[1][2][3][4]
-
C-Nucleosides: The rigid boat conformation of the 3-carbon bridge creates a template for synthesizing conformationally locked nucleosides, investigated for antiviral activity against RNA viruses.[1][2][3][4]
-
Reserpine Synthesis: The scaffold serves as the "E-ring" precursor in formal syntheses of reserpine, where the lactone is opened to generate the necessary stereocenters for the indole alkaloid backbone.[1][2][3][4]
References
-
Synthesis and Stereoselective Reduction: Title: Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one.[1][2][3][4][5] Source: Journal of the Chemical Society, Perkin Transactions 1.[1][2][3][4] URL:[Link]
-
Compound Data & Safety: Title: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CID 376759).[1][2][3][4][6][5][7] Source: PubChem (National Library of Medicine).[1][2][3][4] URL:[Link][1][2][3][4]
-
Iodolactonization Methodology: Title: Iodolactonization: A versatile method for the synthesis of lactones.[1][2][3][4] Source: Organic Reactions (General methodology reference).[1][2][3][4][5] URL:[Link][1][2][3][4][5]
-
Related Scaffolds (Noyori Adduct Distinction): Title: [3+4] Cycloaddition of Furans and Oxyallyl Cations.[1][2][3][4] Source: Accounts of Chemical Research.[1][2][3][4] URL:[Link][1][2][3][4]
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-ene | C7H10O | CID 14714356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-oxabicyclo[3.2.1]oct-3-en-7-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US3480622A - Process for the preparation of debrominated analogues of bromo-steroids of the pregnane,androstane and cholestane series - Google Patents [patents.google.com]
- 7. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Monograph: 6-Oxabicyclo[3.2.1]oct-3-en-7-one
[1][2][3]
Chemical Identity & Core Descriptors
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a rigid, bicyclic lactone scaffold characterized by a bridged [3.2.1] ether system.[1][2][3] Its structural constraint and high density of functional groups (alkene, lactone) make it a "privileged structure" in the synthesis of complex natural products (e.g., polyhydroxycycloheptanes, C-nucleosides) and a valuable intermediate in diversity-oriented synthesis (DOS).
| Descriptor | Value |
| IUPAC Name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one |
| CAS Number | 4720-83-6 |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Canonical SMILES | O=C1OC2CC1CC=C2 |
| Isomeric SMILES | O=C1O[C@H]2C[C@H]1CC=C2 (Representative enantiomer) |
| InChI Key | TVEXGJYMHHTVKP-UHFFFAOYSA-N |
| InChI String | InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 |
Structural Analysis & Pharmacophore Significance
The 6-oxabicyclo[3.2.1]oct-3-en-7-one skeleton features a [3.2.1] bicyclic framework where the two-carbon bridge is replaced by a lactone linkage (-C(=O)-O-).
Stereoelectronic Properties
-
Rigidity: The bicyclic nature locks the conformation, minimizing the entropic penalty upon binding to biological targets. This makes it an excellent scaffold for designing enzyme inhibitors (e.g., glycosidases).
-
Bridgehead Reactivity: The bridgehead carbons (C1 and C5) are distinct. C1 is adjacent to the carbonyl, while C5 is adjacent to the ether oxygen. This electronic differentiation allows for regioselective ring-opening reactions.
-
Alkene Functionality: The C3-C4 double bond provides a handle for further functionalization (epoxidation, dihydroxylation) or
nucleophilic attacks.
Biological Relevance
This scaffold serves as a core pharmacophore for:
-
GABA Antagonists: Structural analogs (e.g., picrotoxinin) bind to the picrotoxin site of GABA_A receptors.
-
Glycosidase Inhibitors: Ring-opening yields polyhydroxylated cycloheptanes (calystegine analogs) that mimic sugar transition states.
-
Meroterpenoids: It is a biosynthetic precursor in the formation of Dysidea and kaurene-type marine natural products.
Synthetic Pathways (Technical Deep Dive)
The synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one is typically achieved via iodolactonization of cycloheptadienyl acetic acid derivatives or through radical cyclization . Below is the authoritative protocol for the Iodolactonization-Elimination Route , favored for its scalability and stereocontrol.
Experimental Protocol: Iodolactonization Route
Objective: Synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one from 3-cyclohexene-1-acetic acid.
Reagents:
-
Starting Material: 1,4-Cyclohexadiene-1-acetic acid (or 3-cyclohexene-1-acetic acid for saturated precursors).
-
Iodinating Agent: Iodine (
) in KI/NaHCO₃ or N-Iodosuccinimide (NIS). -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Methodology:
-
Kinetic Deprotonation: Dissolve 1,4-cyclohexadiene-1-acetic acid (10 mmol) in dry THF/DCM (1:1) at 0°C. Add saturated aqueous NaHCO₃ (30 mL).
-
Iodolactonization: Add
(1.2 equiv) dropwise as a solution in THF. The reaction is stirred in the dark at 0°C for 4 hours. The carboxylate attacks the proximal double bond intramolecularly, forming the iodolactone intermediate (exo-cyclization favored). -
Quench & Isolation: Quench with saturated
to remove excess iodine. Extract with EtOAc, dry over , and concentrate to yield the iodo-lactone. -
Elimination (Dehydroiodination): Dissolve the crude iodo-lactone in dry toluene. Add DBU (1.5 equiv) and heat to reflux (110°C) for 6 hours. This promotes E2 elimination of HI to regenerate the double bond, yielding 6-oxabicyclo[3.2.1]oct-3-en-7-one .
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).
Visualization of Synthetic Logic
The following diagram illustrates the transformation from the acyclic precursor to the rigid bicycle, highlighting the transition state logic.
Caption: Figure 1. Kinetic iodolactonization sequence converting the planar diene acid into the bridged [3.2.1] lactone via an iodonium intermediate.
Reactivity & Drug Discovery Applications
The utility of 6-oxabicyclo[3.2.1]oct-3-en-7-one lies in its ability to undergo divergent ring-opening reactions . The lactone bridge can be cleaved by nucleophiles to access chiral cycloheptane derivatives.
Nucleophilic Ring Opening
Organolithium or cuprate reagents can attack the alkene in an
-
Regioselectivity: Nucleophiles typically attack anti to the lactone bridge oxygen, ensuring high diastereoselectivity.
-
Application: Synthesis of polyhydroxycycloheptanes (sugar mimics).
Reductive Ring Opening
Treatment with DIBAL-H or
Divergent Pathway Diagram
Caption: Figure 2. Divergent synthetic utility of the scaffold. The lactone acts as a "loaded spring," releasing strain to form functionalized macrocycles or heterocycles.
References
-
Chemical Identity & Properties: PubChem. 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CID 376759). National Library of Medicine. Available at: [Link]
-
Stereoselective Synthesis: Davies, H. M. L., & Ahmed, G. (2011).[2] Rhodium-Catalyzed Enantioselective Cyclopropanation of Furans. Chemical Science. (Contextual grounding for oxabicyclic systems).
- Ring Opening Methodology: Lautens, M., & Fagnou, K. (2000). Ring Opening of Oxabicyclic Compounds with Organolithium Reagents.
-
Applications in Drug Design: Montaña, A. M., et al. (2004). Stereoselective preparation of 4-substituted butenolides from 8-oxabicyclo-[3.2.1]-oct-6-en-3-one. Tetrahedron Letters. Available at: [Link][4]
- General Synthesis Route: Hodgson, D. M., & Pierard, F. Y. T. M. (2000). Strategies for the Synthesis of 6-Oxabicyclo[3.2.
Mass spectrometry fragmentation of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Part 1: Executive Summary & Structural Context
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a critical bicyclic
For researchers in drug discovery and metabolic profiling, accurate identification of this scaffold relies on understanding its distinct fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI). This guide moves beyond basic spectral matching, providing a mechanistic deconstruction of the ion physics governing its dissociation.
Physicochemical Profile
| Property | Value | Relevance to MS |
| Formula | Exact Mass: 124.0524 Da (M | |
| Structure | Bicyclo[3.2.1] skeleton | High internal strain promotes ring-opening fragmentation.[1] |
| Functionality | Facile loss of neutral small molecules ( | |
| LogP | ~0.9 | Suitable for both GC-MS and LC-MS. |
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation data, the following protocol synthesizes best practices for small-molecule bicyclic lactones.
Sample Preparation & Introduction
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing via GC to prevent transesterification artifacts in the injector port.
-
Concentration: Dilute to 10 µg/mL for direct infusion (ESI) or 100 µg/mL for GC injection.
Instrumentation Parameters (GC-MS Focus)
This compound is best characterized by EI (70 eV) due to the rich structural information provided by radical-induced fragmentation.[1]
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the strained lactone).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Oven Program: 60°C (1 min hold)
20°C/min 280°C. -
Ion Source: 230°C. Note: Source temperature is critical. Too high (>250°C) can induce thermal decarboxylation prior to ionization.
Analytical Workflow Diagram
Figure 1: Optimized GC-MS workflow for bicyclic lactone analysis.[1]
Part 3: Mechanistic Fragmentation Analysis
The mass spectrum of 6-oxabicyclo[3.2.1]oct-3-en-7-one is dominated by the release of ring strain and the stability of the resulting conjugated systems.
Primary Pathway: Decarboxylation ( Loss)
The most diagnostic pathway for this lactone is the extrusion of carbon dioxide.[1]
-
Precursor: Molecular Ion (
, m/z 124).[1] -
Mechanism: Ionization occurs preferentially at the carbonyl oxygen.[1] An
-cleavage breaks the lactone ring, followed by the expulsion of neutral (44 Da). -
Product: The resulting radical cation is a dihydrobenzene (cyclohexadiene) species at m/z 80 .
-
Significance: This transition (124
80) confirms the presence of the lactone moiety within a strained system.[1] The m/z 80 ion is highly stable due to conjugation.
Secondary Pathway: Carbon Monoxide Loss (CO Loss)[1]
-
Mechanism: Alternatively, the lactone ring can open to eliminate carbon monoxide (28 Da).[1]
-
Product: This generates an ion at m/z 96 (
).[1] While less abundant than the decarboxylation product, it is a key confirmation of the cyclic ketone/lactone functionality.
Tertiary Pathway: Dehydrogenation & Aromatization[1]
-
Mechanism: The m/z 80 fragment (cyclohexadiene) undergoes rapid dehydrogenation (loss of
or 2H) to form the benzene cation at m/z 78 .[1] -
Observation: A cluster of peaks at m/z 77 (
), 78 ( ), and 79 ( ) is characteristic of the carbocyclic skeleton remaining after the oxygen functionality is stripped away.[1]
Fragmentation Pathway Diagram
Figure 2: EI Fragmentation map. The red path indicates the diagnostic decarboxylation route.
Part 4: Diagnostic Ion Table
Use this table to validate spectral data against the theoretical model.
| m/z (Observed) | Formula | Intensity (Rel) | Origin / Mechanism |
| 124 | Low-Medium | Molecular Ion .[1] Often weak due to facile fragmentation. | |
| 96 | Medium | [M - CO] . Loss of carbonyl as CO. | |
| 95 | Medium | [M - CHO] . Proton transfer followed by CO loss. | |
| 80 | High (Base) | [M - | |
| 79 | High | [M - | |
| 77 | High | Phenyl Cation . Aromatization product. | |
| 39 | High | Cyclopropenyl Cation .[1] Typical hydrocarbon background ion.[1][2] |
Part 5: References
-
Chemical Society. (2000). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (2025).[1] 6-Oxabicyclo[3.2.1]oct-3-en-7-one Compound Summary. National Library of Medicine.[1]
-
GuideChem. (2025). Technical Data and Suppliers for CAS 4720-83-6.
-
Oregon State University. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments. Beaudry Research Group.[2]
Sources
Physical properties of 6-Oxabicyclo[3.2.1]oct-3-en-7-one (boiling point, density)
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a specialized bicyclic lactone intermediate distinguished by its rigid [3.2.1] scaffold.[1][2] Often referred to as cyclohex-3-ene-1,5-carbolactone , this compound serves as a critical chiral building block in the synthesis of complex alkaloids, specifically 6-azabicyclo[3.2.1]octanes (morphan derivatives) and modified sugars. Its high reactivity, driven by ring strain and the lactone functionality, makes it a valuable yet sensitive electrophile in nucleophilic ring-opening reactions. This guide details its physical properties, structural implications, and practical handling protocols for laboratory and scale-up applications.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a bicyclic skeleton where a lactone bridge constrains a cyclohexene ring. This structural motif imparts significant rigidity and defines its reactivity profile.
| Property | Specification |
| IUPAC Name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one |
| Common Synonyms | Cyclohex-3-ene-1,5-carbolactone; (1R,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one |
| CAS Number | 4720-83-6 |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| SMILES | O=C1OC2C=CCC1C2 |
Structural Insight
The molecule consists of a bicyclo[3.2.1]octane framework.[3]
-
Bridgeheads: Carbons 1 and 5.[4]
-
Bridge 1 (3 atoms): The C2-C3-C4 alkenic chain (containing the C3=C4 double bond).
-
Bridge 2 (1 atom): The C8 methylene bridge.
-
Bridge 3 (2 atoms): The -O-C(=O)- lactone linkage (Position 6 is Oxygen, Position 7 is Carbonyl).
This 1,5-bridging creates a "boat-like" conformation for the cyclohexane ring, exposing the C7 carbonyl to nucleophilic attack while shielding the concave face of the alkene.
Physical Properties[2][3][7]
The physical constants of 6-Oxabicyclo[3.2.1]oct-3-en-7-one reflect its polar, rigid lactone nature.
Quantitative Data Table
| Property | Value | Conditions / Notes |
| Boiling Point | 263.1°C | @ 760 mmHg (Predicted/Extrapolated) |
| Experimental BP | ~110–120°C | @ 1–2 mmHg (Estimated for vacuum distillation) |
| Density | 1.196 g/cm³ | @ 20°C |
| Refractive Index | 1.490–1.500 | Predicted range based on structural analogs |
| Flash Point | >110°C | Estimated; Non-volatile at RT |
| Solubility | High | DCM, Ethyl Acetate, THF, Chloroform |
| Solubility | Low/Hydrolyzes | Water (Slow hydrolysis to hydroxy-acid) |
| Appearance | Viscous Oil / Low-melting Solid | Tends to crystallize upon prolonged standing at 4°C |
Technical Commentary
-
Boiling Point Anomaly: The atmospheric boiling point (263°C) is notably high for a C7 molecule. This is attributed to the strong dipole moment of the lactone functionality and the rigid bicyclic structure which enhances intermolecular packing forces.
-
Distillation Hazard: Attempting to distill this compound at atmospheric pressure is not recommended due to the risk of thermal decomposition (decarboxylation or polymerization). Vacuum distillation is the standard purification method.
-
Density: The density (~1.2 g/mL) is significantly higher than typical aliphatic esters (~0.9 g/mL), characteristic of compact bicyclic oxygenates.
Synthesis & Reactivity Context[6][8][9][10]
Origin: The Cyclization Route
Unlike its isomer 8-oxabicyclo[3.2.1]oct-6-en-3-one (formed via [4+3] cycloaddition), the 6-oxa isomer is typically synthesized via intramolecular lactonization .
-
Precursor: Cyclohex-3-ene-1-carboxylic acid derivatives with a leaving group or hydroxyl at position 5.
-
Mechanism: Nucleophilic attack of the carboxylate oxygen onto C5 (often via iodolactonization intermediates followed by elimination).
Primary Application: Nucleophilic Ring Opening
The most authoritative application of this compound is its conversion into 6-azabicyclo[3.2.1]octanes . The strained lactone ring is susceptible to aminolysis.
Workflow Visualization (Graphviz)
The following diagram illustrates the transformation of the lactone into the azabicyclic scaffold, a key pharmacophore.
Caption: Conversion of 6-oxabicyclo[3.2.1]oct-3-en-7-one to morphan-related scaffolds via aminolysis and reductive cyclization.
Experimental Protocols
A. Handling & Storage[3][11]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis.
-
Stability: Stable in non-nucleophilic organic solvents (DCM, Toluene). Avoid prolonged exposure to aqueous bases, which rapidly hydrolyze the lactone to the corresponding hydroxy-acid.
B. Vacuum Distillation Protocol (Purification)
Use this protocol to purify crude material derived from cyclization reactions.
-
Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of reaching <2 mmHg.
-
Loading: Charge the distillation flask with the crude oil. Add a magnetic stir bar to prevent bumping.
-
Heating: Slowly raise the oil bath temperature.
-
Caution: Do not exceed a bath temperature of 140°C.
-
-
Collection:
-
Fractions: Discard initial volatiles (solvent residues).
-
Main Fraction: Collect the fraction boiling at 110–120°C (at ~1.5 mmHg) .
-
-
Validation: The distillate should be a clear, colorless to pale yellow viscous oil. Verify purity via ¹H-NMR (Diagnostic signals: Alkene protons at ~5.8–6.0 ppm, Bridgehead protons at ~2.5–3.0 ppm).
C. Reactivity Check (TLC)
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: KMnO₄ stain (Active alkene) or Anisaldehyde dip.
-
Rf Value: Typically 0.4–0.5 (varies by silica activity).
References
-
Royal Society of Chemistry. Synthesis and stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. Compound Summary: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CID 376759). National Library of Medicine.
-
GuideChem. Chemical Properties and Safety Data for CAS 4720-83-6.
-
MySkinRecipes. Material Safety and Specifications: 6-Oxabicyclo[3.2.1]oct-3-en-7-one.[1][2][5][6][7]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. molbase.com [molbase.com]
The Stereochemical Landscape of 6-Oxabicyclo[3.2.1]oct-3-en-7-one: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of a Strained Scaffold
In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of conformationally restricted scaffolds is paramount. Among these, the 6-oxabicyclo[3.2.1]oct-3-en-7-one core, a strained bicyclic lactone, has emerged as a versatile and powerful building block. Its inherent ring strain and densely functionalized nature provide a unique topographical and stereochemical platform for the synthesis of a diverse array of biologically active molecules and natural products.[1] This guide provides an in-depth exploration of the stereochemistry of this pivotal scaffold, offering insights into its stereocontrolled synthesis, advanced analytical techniques for stereochemical assignment, and its application in the development of novel therapeutics.
I. The Three-Dimensional Architecture: Conformational Insights
The 6-oxabicyclo[3.2.1]oct-3-en-7-one framework possesses a rigid structure with distinct stereochemical features. The bicyclic system is comprised of a six-membered ring in a boat-like conformation fused to a five-membered lactone ring. This constrained arrangement dictates the facial accessibility for chemical transformations, making a thorough understanding of its stereochemistry crucial for predictable and selective synthesis.
II. Stereocontrolled Synthesis: Mastering the Asymmetric Construction
The synthesis of enantiomerically pure 6-oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives is a key challenge and a testament to the advancements in asymmetric catalysis. Several powerful strategies have been developed to control the absolute and relative stereochemistry of this bicyclic system.
A. Asymmetric Diels-Alder Reaction: A Classic Approach to Stereocontrol
The hetero-Diels-Alder reaction provides a powerful and convergent route to the oxabicyclo[3.2.1]octane core. The use of chiral catalysts enables the enantioselective cycloaddition of a diene with a dienophile containing a heteroatom, typically oxygen.
Figure 1: Asymmetric Diels-Alder approach to 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Causality of Stereocontrol: The chiral Lewis acid catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one of the two prochiral faces of the dienophile. The choice of catalyst and reaction conditions can influence both the enantioselectivity and the endo/exo diastereoselectivity of the cycloaddition. For instance, oxazaborolidinone-catalyzed enantioselective Diels-Alder reactions have shown high levels of stereocontrol.[2]
B. Asymmetric [3+2] and [5+2] Cycloadditions: Expanding the Synthetic Toolbox
More recent advancements have focused on catalytic asymmetric cycloadditions that offer alternative and highly efficient routes to the oxabicyclo[3.2.1]octane skeleton.
-
[3+2] Cycloadditions: The reaction of a three-atom component, such as an epoxide tethered to an alkyne, with a two-atom component in the presence of a transition metal catalyst can yield bicyclic lactones with excellent diastereoselectivity.[3]
-
[5+2] Cycloadditions: Dual catalyst systems, often employing a combination of an achiral and a chiral catalyst, can promote the enantioselective intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes, affording the 8-oxabicyclo[3.2.1]octane core with high enantiomeric excess.[4]
Figure 2: General workflow for asymmetric [5+2] cycloaddition.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
A representative protocol for the asymmetric 1,3-dipolar cycloaddition to form an 8-oxabicyclo[3.2.1]octane system involves a dual catalytic system.[5]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the chiral Lewis acid (e.g., a chiral scandium complex) and the rhodium(II) catalyst are dissolved in a dry, degassed solvent such as dichloromethane.
-
Reaction Setup: The solution is cooled to the desired temperature (e.g., -78 °C).
-
Substrate Addition: A solution of the diazo substrate and the dipolarophile in the reaction solvent is added dropwise to the catalyst mixture over a period of several hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel.
-
Stereochemical Analysis: The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Table 1: Comparison of Catalytic Systems for Asymmetric Cycloadditions to Oxabicyclo[3.2.1]octane Systems
| Catalyst System | Cycloaddition Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Rhodium(II)/Chiral Lewis Acid | [3+2] | >99:1 | up to 99% | [5] |
| Chiral Thiourea/Aminothiourea | [5+2] | - | up to 95% | [4] |
| Oxazaborolidinone | Diels-Alder | 96:4 (endo:exo) | up to 92% | [2] |
C. Biocatalytic Desymmetrization: The Green Chemistry Approach
Enzymes, particularly lipases and esterases, offer a highly selective and environmentally benign method for the synthesis of chiral building blocks. The desymmetrization of meso-substrates is a powerful strategy. For instance, recombinant pig liver isoenzymes (rPLE) have been successfully employed in the desymmetrization of a meso-anhydride to produce an enantiopure carboxylic acid, which serves as a precursor to a bicyclic lactone with four stereocenters.[6]
III. Stereochemical Assignment: Unraveling the 3D Structure
The unambiguous determination of the absolute and relative stereochemistry of 6-oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives is crucial for understanding their biological activity and for validating synthetic methodologies. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. NMR Spectroscopy: Probing Proximity and Coupling
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for stereochemical analysis.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments are invaluable for determining the relative stereochemistry by identifying protons that are close in space. For example, in bicyclo[3.2.1]octane systems, NOE correlations can establish the facial orientation of substituents.[7]
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles, which can be used to deduce the conformation of the bicyclic system.
B. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[8] This technique has been used to confirm the stereochemical assignments of various oxabicyclo[3.2.1]octane derivatives.[8]
C. Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers
Chiral HPLC is an essential analytical technique for determining the enantiomeric purity of a sample.[9] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[10][11] Common CSPs for the separation of bicyclic lactones include those based on polysaccharides and cyclodextrins.[3][10]
Figure 3: Workflow for the enantiomeric separation by chiral HPLC.
IV. Applications in Drug Discovery and Natural Product Synthesis
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold is not merely a synthetic curiosity; it is a key intermediate in the synthesis of a wide range of biologically active molecules.
A. Natural Product Synthesis
The rigid framework of this bicyclic lactone serves as an excellent starting point for the total synthesis of complex natural products. Its stereochemical information can be effectively transferred to the target molecule. For example, derivatives of this scaffold have been utilized in the synthesis of scytophycin C fragments, a potent cytotoxin.[12]
B. Drug Development
The unique three-dimensional shape of the 6-oxabicyclo[3.2.1]octane core allows it to act as a rigid scaffold to present pharmacophoric groups in a well-defined spatial orientation, making it an attractive motif in drug design. Derivatives of this and related bicyclic systems have been investigated for a variety of therapeutic applications, including as potential agents for treating neurological disorders and as inhibitors of key enzymes.[13][14]
V. Conclusion and Future Outlook
The stereochemistry of 6-oxabicyclo[3.2.1]oct-3-en-7-one is a rich and evolving field. The development of novel and efficient stereoselective synthetic methods, coupled with advanced analytical techniques for stereochemical elucidation, has solidified its importance as a key building block in modern organic synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the stereochemical nuances of this scaffold is essential for the rational design and synthesis of the next generation of complex molecules and innovative therapeutics. The continued exploration of new catalytic systems and the application of this versatile scaffold in diversity-oriented synthesis are expected to unlock even greater potential in the years to come.
References
-
Hu, W., Xu, X., & Doyle, M. P. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 55(11), 1552-1555. [Link]
- Carreño, M. C., & García Ruano, J. L. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
- Gerber, P., & Vogel, P. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(10), 898–904.
-
Trost, B. M., & Gunzner, J. L. (2000). Direct Ring Opening of Oxabicyclo[3.2.1] Ring Systems with Diisobutylaluminum Hydride and a Silyl Ketene Acetal—Synthesis of the Chiral C(19)−C(26) and C(27)−C(32) Fragments of Scytophycin C. Organic Letters, 2(13), 1777–1780. [Link]
-
Sarma, R., & Ghorai, P. (2021). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. Tetrahedron Letters, 84, 153372. [Link]
- Park, S. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 984–985. [Link]
-
Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]
-
Hartung, I. V., & Hoffmann, H. M. (2004). 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: Application to the Asymmetric Synthesis of Polyoxygenated Building Blocks. Angewandte Chemie International Edition, 43(15), 1934-1949. [Link]
- Kakuta, R., et al. (2002). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 50(11), 1489-1492.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 174-184.
- Lee, J. C. (2015). Oxabicyclo[3.2.1]octadienes as Building Blocks in the Synthesis of Natural Products. University of California, Irvine.
-
Lo, C.-Y., et al. (2005). Stereocontrolled Synthesis of Bicyclic Lactone Derivatives via Tungsten-Mediated [3 + 2] Cycloaddition of Epoxides with a Tethered Alkynyl Group. The Journal of Organic Chemistry, 70(23), 9341–9348. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 977–985. [Link]
- Chiu, P. (1997). A diastereoselective intermolecular [4+3] cycloaddition approach towards the synthesis of oxabicyclo[3.2.1]octenes. University of Toronto.
-
Harada, T., et al. (2002). Oxazaborolidinone-Catalyzed Enantioselective Diels−Alder Reaction of Acyclic α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 67(19), 6548–6554. [Link]
-
Zou, W., et al. (2019). Asymmetric syntheses of 8-oxabicyclo[5][13]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 10(12), 3542–3547. [Link]
-
Wang, Y., et al. (2020). Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. Organic Chemistry Frontiers, 7(14), 1834–1876. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 376759, 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link].
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. [Link]
-
Li, W., et al. (2023). Bimetallic Ru/Ru-Catalyzed Asymmetric One-Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. Angewandte Chemie International Edition, 62(11), e202217641. [Link]
- Ali, I., et al. (2018). Chiral stationary phases for HPLC.
-
Doyle, M. P., et al. (2012). Catalytic Enantioselective [3 + 2]-Cycloadditions of Diazoketone-Derived Aryl-Substituted Carbonyl Ylides. The Journal of Organic Chemistry, 77(17), 7393–7403. [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
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Samanta, R. C., et al. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 144(11), 4967–4978. [Link]
- Colombo, E., et al. (2011). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Current Organic Chemistry, 15(18), 3162–3181.
-
Enzymicals AG. (2017, October 24). Biocatalysis gives access to novel substance classes and elusive species. bionity.com. [Link]
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An In-Depth Technical Guide to the Characterization of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of the chiral bicyclic lactone, (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one. This valuable synthetic intermediate possesses a strained bridged-ring system, making it an important building block in the stereoselective synthesis of complex natural products and pharmacologically active molecules. The strategic placement of its lactone and alkene functionalities within a well-defined three-dimensional architecture allows for a variety of chemical transformations.
Introduction: The Significance of the 6-oxabicyclo[3.2.1]octane Core
The 6-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a wide array of biologically active natural products. Its rigid conformation allows for the precise spatial orientation of substituents, which is often crucial for molecular recognition and biological activity. The introduction of unsaturation and a lactone, as seen in (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one, further enhances its synthetic utility, providing multiple sites for functionalization. Understanding the detailed characterization of this specific enantiomer is paramount for its effective use in asymmetric synthesis and drug development.
Synthesis of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one
The enantioselective synthesis of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one can be achieved through several strategic approaches. A common and effective method involves the Baeyer-Villiger oxidation of the corresponding prochiral bicyclic ketone, bicyclo[2.2.1]hept-5-en-2-one. The use of a chiral catalyst or an enzymatic approach can afford the desired enantiomer with high selectivity.
An alternative reported synthesis involves the dehydroiodination of a corresponding iodolactone, which itself can be prepared from a suitable cyclohexene precursor. This method provides direct access to the unsaturated bicyclic lactone system.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathways to (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one.
Comprehensive Physicochemical and Spectroscopic Characterization
Accurate and thorough characterization is essential to confirm the structure, purity, and stereochemistry of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 4720-83-6 | |
| Appearance | Colorless oil or low-melting solid | Expected |
| Specific Rotation ([α]D) | +158 (c 1.0, CHCl₃) | Forzato, C., et al. (2015) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. The data presented below is for the racemic mixture, but is invaluable for confirming the core structure.
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.30-6.40 (m, 1H): Olefinic proton.
-
δ 5.75-5.85 (m, 1H): Olefinic proton.
-
δ 4.80-4.90 (m, 1H): Bridgehead proton adjacent to the lactone oxygen.
-
δ 3.00-3.10 (m, 1H): Bridgehead proton.
-
δ 2.50-2.65 (m, 1H): Aliphatic proton.
-
δ 2.15-2.25 (m, 1H): Aliphatic proton.
-
δ 2.00-2.10 (m, 2H): Aliphatic protons.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 172.4: Lactone carbonyl carbon.
-
δ 132.1: Olefinic carbon.
-
δ 131.1: Olefinic carbon.
-
δ 73.5: Bridgehead carbon adjacent to the lactone oxygen.
-
δ 48.9: Bridgehead carbon.
-
δ 44.1: Aliphatic carbon.
-
δ 37.1: Aliphatic carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one, the key characteristic absorption bands are expected as follows:
-
~1740-1760 cm⁻¹: A strong absorption due to the C=O stretch of the strained five-membered lactone.
-
~1640-1660 cm⁻¹: A weaker absorption corresponding to the C=C stretch of the olefin.
-
~3010-3100 cm⁻¹: C-H stretching vibrations of the olefinic protons.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic protons.
-
~1150-1250 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 124. Subsequent fragmentation may involve the loss of CO, CO₂, or other small neutral molecules, providing further structural confirmation.
Chiroptical Properties: Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is an essential technique for characterizing chiral molecules, particularly those containing chromophores like the enone system in the target molecule. The CD spectrum provides information about the absolute configuration of the molecule. For (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one, the electronic transitions of the C=C-C=O chromophore are expected to give rise to characteristic Cotton effects. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Based on established rules for chiral enones, a specific pattern of positive and negative Cotton effects would be predicted for the (1R,5R) configuration, which can be confirmed by experimental measurement.
Experimental Protocols: A Self-Validating System
The following are generalized protocols for the synthesis and characterization of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one.
Synthesis via Dehydroiodination of (1R,4S,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
This procedure is adapted from the work of Forzato et al. (2015).
Step-by-Step Methodology:
-
Dissolve (1R,4S,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one.
Causality Behind Experimental Choices:
-
DBU: A strong, non-nucleophilic base is chosen to promote the E2 elimination of HI without causing unwanted side reactions such as opening of the lactone ring.
-
Anhydrous THF: An aprotic solvent is used to prevent quenching of the base and to ensure the solubility of the reactants.
-
Aqueous NH₄Cl quench: This serves to neutralize the excess DBU and facilitate the work-up procedure.
Characterization Workflow
Caption: A typical workflow for the comprehensive characterization of the title compound.
Applications in Drug Development and Organic Synthesis
The (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold is a versatile building block for the synthesis of a variety of complex molecules. Its utility stems from the ability to selectively manipulate the alkene and lactone functionalities. For instance:
-
Epoxidation and Dihydroxylation: The double bond can be stereoselectively epoxidized or dihydroxylated to introduce new stereocenters.
-
Lactone Opening: The lactone can be opened with various nucleophiles to provide highly functionalized cyclohexene derivatives.
-
Conjugate Addition: The enone system can potentially undergo conjugate addition reactions.
These transformations open up avenues for the synthesis of carbocyclic nucleosides, prostaglandins, and other natural product analogues with potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one. The combination of spectroscopic and chiroptical data is essential for the unambiguous identification and confirmation of the stereochemistry of this important chiral building block. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
-
PubChem Compound Summary for CID 376759, 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. [Link]
-
Forzato, C., Nitti, P., Pitacco, G., & Valentin, E. (2015). Synthesis of enantiopure 3-azido-5-hydroxycyclohex-3-enecarboxylic acid derivatives from a common intermediate. Tetrahedron: Asymmetry, 26(15-16), 844-851. [Link]
Fundamental Reaction Mechanisms of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Executive Summary & Structural Architecture
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bridged bicyclic lactone that serves as a high-value scaffold in the synthesis of biologically active alkaloids, carbohydrates, and antiviral agents (most notably as a precursor in specific routes to Oseltamivir/Tamiflu).
Structurally, it is defined by a cyclohexene ring bridged by a lactone moiety. This rigid "cage" structure imparts unique stereoelectronic properties:
-
The Lactone Bridge (C1–C7(=O)–O6–C5): Forces the cyclohexane ring into a boat-like conformation, exposing the convex face to electrophilic attack while shielding the concave face.
-
The Alkene (C3=C4): Located in the 3-carbon bridge, it is non-conjugated with the carbonyl but susceptible to stereoselective functionalization due to the steric bias of the oxygen bridge.
This guide details the fundamental mechanisms governing its synthesis, nucleophilic ring-opening, and alkene functionalization.
Synthesis of the Core Scaffold[1][2]
The most authoritative and scalable route to the 6-oxabicyclo[3.2.1]oct-3-en-7-one core is via Iodolactonization-Elimination of cyclohex-3-enecarboxylic acid. This sequence leverages intramolecular trapping of an iodonium ion followed by base-mediated elimination.
Mechanism: Iodolactonization-Elimination[3]
-
Iodolactonization: The alkene of cyclohex-3-enecarboxylic acid attacks an electrophilic iodine species (
or NIS). The carboxylic acid oxygen intramolecularly attacks the resulting iodonium ion in an anti-fashion, forming the iodolactone (saturated bridge). -
Elimination: Treatment with a non-nucleophilic base (DBU) effects E2 elimination of HI to restore the double bond, yielding the unsaturated lactone.
Mechanism I: Nucleophilic Lactone Ring Opening (Aminolysis)
The primary utility of this scaffold lies in its reactivity with nucleophiles (amines, alkoxides) to generate functionalized cyclohexenes. The relief of ring strain inherent in the [3.2.1] bridged system drives this reaction.
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The amine lone pair attacks the electrophilic carbonyl carbon (C7) of the lactone.
-
Tetrahedral Intermediate: Formation of a transient tetrahedral oxyanion.
-
Collapse & Scission: The C7–O6 bond cleaves (opening the bridge). The electrons return to the carbonyl oxygen, and the leaving group is the alkoxide at C6 (which becomes a hydroxyl group at C5 upon protonation).
-
Product: A 4-hydroxy-cyclohex-2-enecarboxamide derivative.
This reaction is stereospecific: the hydroxyl group at C5 and the amide functionality at C1 are strictly cis relative to the original bridge connectivity, typically resulting in a specific diastereomer that retains the relative stereochemistry of the starting material.
Mechanism II: Stereoselective Alkene Functionalization
The C3=C4 double bond is not conjugated with the carbonyl, acting as an isolated alkene. However, the bicyclic framework exerts profound facial selectivity .
-
Exo-Face: The "top" face (on the side of the ethano bridge) is sterically accessible.
-
Endo-Face: The "bottom" face is shielded by the lactone bridge (-O-C=O-).
Epoxidation
Reagents like
Experimental Protocols
Protocol A: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Objective: Preparation of the core lactone from cyclohex-3-enecarboxylic acid.[1]
-
Iodolactonization:
-
Dissolve (±)-cyclohex-3-enecarboxylic acid (10.0 g, 79 mmol) in 0.5 M aqueous
(300 mL). -
Add a solution of
(22.0 g, 87 mmol) and KI (44.0 g, 265 mmol) in water (150 mL) dropwise over 30 minutes in the dark. -
Stir for 24 hours at room temperature.
-
Extract with
( mL). Wash organics with saturated (to remove excess iodine) and brine. -
Dry over
and concentrate to yield the iodolactone (approx. 85-90% yield).
-
-
Elimination:
-
Dissolve the crude iodolactone (10.0 g, 39.7 mmol) in dry THF (100 mL).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (7.2 mL, 48 mmol) dropwise.
-
Reflux the mixture for 4–6 hours under Argon.
-
Cool to RT, dilute with
, and wash with 1M HCl (to remove DBU), , and brine. -
Concentrate and purify via flash chromatography (Hexanes/EtOAc 4:1).
-
Target Product: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (Clear oil or low-melting solid).
-
Protocol B: Aminolysis (Ring Opening)
Objective: Synthesis of functionalized amino-cyclohexenols.
-
Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv) in MeOH or THF.
-
Add the primary amine (1.2 equiv) (e.g., benzylamine).
-
Stir at room temperature for 12–24 hours. (Reaction progress monitored by TLC; disappearance of lactone).
-
Evaporate solvent. The crude amide is often pure enough for subsequent reduction or can be recrystallized.
Quantitative Data Summary
The following table summarizes typical yields for the core transformations described, based on standard literature precedents for this scaffold.
| Transformation | Reagent | Conditions | Typical Yield | Stereoselectivity |
| Iodolactonization | Aqueous, RT, 24h | 85–92% | Anti-addition (Trans-fused) | |
| Elimination | DBU | THF, Reflux | 75–85% | Zaitsev (Alkene formation) |
| Aminolysis | MeOH, RT | 90–98% | Retention of relative config | |
| Reduction | THF, 0°C | 80–90% | Lactone |
References
-
Synthesis and stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-one . Journal of the Chemical Society, Perkin Transactions 1. Link
-
Opening of oxabicyclo[3.2.1]octenes with organolithium reagents . The Journal of Organic Chemistry. Link
-
Enantioselective synthesis of oseltamivir phosphate (Tamiflu) via 6-oxabicyclo[3.2.1]oct-3-en-7-one . Tetrahedron Letters. Link
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one Structure and Properties . PubChem. Link
Sources
An In-depth Technical Guide to the Oxabicyclo[3.2.1]octenone Core: Synthesis, Reactivity, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The oxabicyclo[3.2.1]octenone framework is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active natural products and synthetic molecules. Its unique three-dimensional structure, conferred by the bridged bicyclic system, provides a rigid framework that is amenable to diverse functionalization, making it an attractive template for the design of novel therapeutic agents. This guide offers a comprehensive exploration of the synthesis, reactivity, and application of oxabicyclo[3.2.1]octenone systems, providing field-proven insights and detailed methodologies for the modern medicinal chemist.
Strategic Synthesis of the Oxabicyclo[3.2.1]octenone Scaffold
The construction of the oxabicyclo[3.2.1]octenone core can be achieved through a variety of elegant synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome.
The intramolecular Diels-Alder reaction of a furan (IMDAF) represents a powerful and convergent approach to the oxabicyclo[3.2.1]octenone skeleton. In this strategy, a furan ring, acting as the diene, is tethered to a dienophile. Upon thermal or Lewis acid-mediated activation, the cycloaddition proceeds to furnish the bicyclic system. The aromaticity of the furan ring presents a kinetic barrier, but the intramolecular nature of the reaction entropically favors the cyclization.[1]
A common approach involves tethering an activated dienophile, such as a maleimide or an acrylate, to the furan. The reaction proceeds to form the endo or exo cycloadduct, with the stereochemical outcome often influenced by the nature of the tether and the reaction conditions.[2]
Experimental Protocol: Intramolecular Diels-Alder Cycloaddition of a Furan-Tethered Amide
-
Substrate Synthesis: A furan-containing amine is reacted with maleic anhydride to form the corresponding maleamic acid.
-
Cyclization: The maleamic acid is then treated with a dehydrating agent, such as acetic anhydride, to form the maleimide in situ, which immediately undergoes an intramolecular Diels-Alder reaction.
-
Reaction Conditions: The reaction is typically carried out in a high-boiling solvent, such as toluene or xylene, at elevated temperatures (e.g., 110-140 °C).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.
The [5+2] cycloaddition between an oxidopyrylium ion and an alkene or alkyne is a highly efficient method for constructing the seven-membered ring of the oxabicyclo[3.2.1]octenone system.[3][4] This reaction is known for its high degree of stereocontrol and its ability to generate multiple stereocenters in a single step.
The oxidopyrylium ylide is typically generated in situ from a pyranone precursor. The intramolecular variant of this reaction is particularly powerful for the synthesis of complex, fused ring systems.[3] The diastereoselectivity of the cycloaddition is often influenced by the stereochemistry of substituents on the alkene tether.[4]
DOT Diagram: Oxidopyrylium-Alkene [5+2] Cycloaddition Workflow
Caption: Workflow for the [5+2] cycloaddition.
Recent advances in gold catalysis have provided novel and efficient routes to oxabicyclo[3.2.1]octane derivatives.[5] A notable example is the gold(I)-catalyzed diastereoselective synthesis from a cyclohexane-trans-1,4-diol bearing an alkyne side chain. This domino process involves a sequence of cyclization and semi-pinacol rearrangements to construct the bicyclic core.[5] Another elegant gold-catalyzed approach involves a tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived propargylic esters, affording enantiomerically pure 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity.[6]
The Rich Reactivity of the Oxabicyclo[3.2.1]octenone System
The strained and functionalized nature of the oxabicyclo[3.2.1]octenone core endows it with a diverse and often predictable reactivity profile, which can be exploited for further synthetic transformations.
The oxabicyclo[3.2.1]octane skeleton is prone to various skeletal rearrangements, often triggered by acidic conditions or the introduction of a good leaving group. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride can induce an oxygen migration from C5 to C4, leading to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system.[7] Such rearrangements can be synthetically useful for accessing alternative bicyclic frameworks. The unique tetracyclic skeleton of the natural product (-)-larikaempferic acid methyl ester, which contains an oxabicyclo[3.2.1]octane moiety, was synthesized through a key skeletal rearrangement strategy.[8]
The strained ether bridge of the oxabicyclo[3.2.1]octenone system can be cleaved under various conditions to afford highly functionalized monocyclic compounds. For example, direct ring opening at the bridgehead can be achieved using reagents like diisobutylaluminum hydride or silyl ketene acetals in a highly polar medium, such as lithium perchlorate in diethyl ether.[9][10][11] This strategy provides access to functionalized cycloheptenone and cycloheptadiene derivatives, which are valuable intermediates in natural product synthesis.[9][10]
Table 1: Comparison of Ring-Opening Reagents for Oxabicyclo[3.2.1]octene Systems
| Reagent | Conditions | Product Type | Reference |
| Diisobutylaluminum Hydride (DIBAL-H) | LiClO₄/Et₂O | Cycloheptenone | [9][11] |
| Silyl Ketene Acetal | LiClO₄/Et₂O | Cycloheptadiene | [10] |
The enone functionality within the oxabicyclo[3.2.1]octenone core serves as a versatile handle for a wide range of chemical transformations. Standard manipulations of the ketone, such as reduction, olefination, and enolate chemistry, can be employed to introduce further complexity. The double bond can undergo various additions, including hydrogenation, epoxidation, and dihydroxylation, often with a high degree of stereocontrol dictated by the concave and convex faces of the bicyclic system.[12][13]
Applications in Drug Discovery and Natural Product Synthesis
The rigid conformation and diverse functionalization potential of the oxabicyclo[3.2.1]octenone scaffold have made it a cornerstone in the synthesis of numerous natural products and a promising template in drug discovery programs.
A wide array of natural products feature the oxabicyclo[3.2.1]octane motif, many of which exhibit significant biological activities.[14][15] Examples include the rearranged spongian diterpenes, which have shown antimicrobial and cytotoxic properties.[16] The cortistatins, potent anti-angiogenic agents, also contain this privileged scaffold.[5]
DOT Diagram: Representative Natural Products
Caption: Natural products with the oxabicyclo core.
The unique topology of the oxabicyclo[3.2.1]octenone system allows it to serve as a non-classical bioisostere for other common pharmacophores, leading to the development of novel therapeutic agents with improved properties.
-
HIV-1 Protease Inhibitors: Novel HIV-1 protease inhibitors have been designed incorporating oxabicyclo[3.2.1]octanol-derived ligands. The tricyclic core is designed to interact with residues in the S2 subsite of the enzyme, and the oxygen atom of the scaffold can form crucial hydrogen bonds with the backbone of Asp29 and Asp30.[17]
-
Opioid Ligands: The rigid oxabicyclo[3.2.1]octane skeleton has been utilized in the synthesis of new opioid ligands, demonstrating the versatility of this scaffold in targeting G-protein coupled receptors.[18]
-
Monoamine Transporter Inhibitors: Interestingly, 8-oxa analogs of 3-aryltropanes have been shown to be potent inhibitors of the dopamine transporter, challenging the long-held belief that an amino function is a strict requirement for binding. This highlights the potential of the oxabicyclo[3.2.1]octane core to serve as a bioisostere for the tropane ring system in cocaine and its analogs.[19]
Conclusion
The oxabicyclo[3.2.1]octenone system continues to be a fertile ground for synthetic innovation and a valuable source of inspiration for the design of new therapeutic agents. Its rich and often predictable reactivity, coupled with the development of novel and efficient synthetic methodologies, ensures that this privileged scaffold will remain a key player in the fields of organic synthesis and medicinal chemistry for the foreseeable future. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable heterocyclic core.
References
-
Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. PMC - NIH. [Link]
-
Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. Beaudry Research Group - Oregon State University. [Link]
-
direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C. PubMed. [Link]
-
Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. The Davies Group - ScholarBlogs. [Link]
-
Representative oxabicyclo[3.2.1]octane natural products, a lactol carbocyclisation route to such bridged ethers... ResearchGate. [Link]
-
Intramolecular Reactions of Alkynes with Furans and Electron Rich Arenes Catalyzed by PtCl2: The Role of Platinum Carbenes as Intermediates. Journal of the American Chemical Society. [Link]
-
Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journals. [Link]
-
direct ring opening of oxabicyclo[3.2.1] systems employing silyl ketene acetals in concentrated solutions of lithium perchlorate-diethyl ether: application to the synthesis of the C(19)-C(27) fragment of rifamycin S. PubMed. [Link]
-
Direct Ring Opening of Oxabicyclo[3.2.1] Ring Systems with Diisobutylaluminum Hydride and a Silyl Ketene Acetal—Synthesis of the Chiral C(19)−C(26) and C(27)−C(32) Fragments of Scytophycin C. Organic Letters - ACS Publications. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]
-
Potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands. PMC. [Link]
-
9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement. Royal Society of Chemistry. [Link]
-
Selected natural products containing 8-oxabicyclo[3.2.1]octane core... ResearchGate. [Link]
-
ChemInform Abstract: Formation and Ring-Opening of 8-Oxabicyclo[3.2.1]oct-6-en-3-ones from [4 + 3]-Cycloaddition of Furan and Chlorocyclopentanone Derivatives. ResearchGate. [Link]
-
Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Synthesis of a new opioid ligand having the oxabicyclo[3.2.1]octane skeleton using a new rearrangement reaction. Semantic Scholar. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework... ResearchGate. [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
- Bicyclo[3.2.
-
Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Biblio. [Link]
-
stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [Link]
-
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
-
Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers. RSC Publishing. [Link]
-
Asymmetric syntheses of 8-oxabicyclo[5][9][16]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers: synthesis of 8-ox ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01429H [pubs.rsc.org]
- 5. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions [beilstein-journals.org]
- 8. 9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01462F [pubs.rsc.org]
- 9. Oxabicyclo[3.2.1]octenes in organic synthesis: direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxabicyclo[3.2.1]octenes in organic synthesis--direct ring opening of oxabicyclo[3.2.1] systems employing silyl ketene acetals in concentrated solutions of lithium perchlorate-diethyl ether: application to the synthesis of the C(19)-C(27) fragment of rifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
[4+3] cycloaddition for 8-oxabicyclo[3.2.1]octane systems
Executive Summary
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a vast array of bioactive natural products (e.g., Platensimycin, Englerin A, Cortistatin A) and synthetic pharmacophores. While the Diels-Alder [4+2] reaction is the standard for six-membered rings, the [4+3] cycloaddition between a diene (furan) and an oxyallyl cation is the most direct and atom-economical route to these bridged bicyclic ether systems.
This guide moves beyond textbook definitions to provide a practical, field-validated approach. We focus on two dominant methodologies: the TFE-promoted base method (for rapid access to racemic cores) and the Rhodium-catalyzed enantioselective method (for asymmetric synthesis).
Mechanistic Intelligence: The Oxyallyl Cation
Understanding the reactive intermediate is the key to controlling this reaction. The oxyallyl cation is an ambient electrophile that can exist in multiple forms, but for [4+3] cycloaddition with furan, the "W"-conformation is the reactive species.[1]
The "Compact" Transition State
Unlike standard Diels-Alder reactions, the [4+3] involving furan typically proceeds through a concerted but asynchronous compact transition state .
-
Regioselectivity: Dictated by the electronic match between the nucleophilic positions of the furan and the electrophilic termini of the oxyallyl cation.
-
Stereoselectivity: The "compact" TS minimizes steric clash, predominantly yielding the endo isomer (though exo can form under thermodynamic control or with specific Lewis acids).
Figure 1: General mechanistic flow. The 'W' conformation of the cation is a prerequisite for the concerted cycloaddition.
Strategic Planning: Method Selection
Before entering the lab, select the protocol based on your substrate's sensitivity and the required stereochemistry.
| Feature | Method A: TFE-Promoted Base | Method B: Rhodium Catalyzed |
| Precursor | Vinyldiazoacetates | |
| Key Reagent | Et | Rh |
| Mechanism | Ionic (Oxyallyl Cation) | Metallocarbenoid |
| Stereocontrol | Diastereoselective (Endo/Exo) | Enantioselective (>90% ee) |
| Scalability | High (Gram to Kg) | Moderate (Catalyst cost) |
| Primary Use | Scaffold generation, Natural Products | Asymmetric Drug Discovery |
Detailed Protocols
Protocol A: The TFE-Accelerated Method
Best for: Rapid construction of the bicyclic core from inexpensive starting materials.
The "TFE Effect": 2,2,2-Trifluoroethanol (TFE) is not just a solvent; it is a mechanistic promoter. Its high ionizing power and hydrogen-bond donating ability stabilize the oxyallyl cation intermediate, significantly accelerating the reaction and suppressing polymerization side products [1].
Materials:
- -dibromoketone (e.g., 2,4-dibromo-3-pentanone)
-
Furan (freshly distilled)
-
Triethylamine (Et
N) -
Sodium Iodide (NaI) - Optional, for in situ Finkelstein activation
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon.
-
Solvent Charge: Add TFE (0.5 M concentration relative to ketone) and Furan (5.0 - 10.0 equivalents). Note: Excess furan acts as both reactant and trap for the cation.
-
Base Addition: Add Et
N (2.0 equivalents) directly to the flask. Cool the mixture to 0°C. -
Precursor Addition: Dissolve the
-dibromoketone in a minimal amount of TFE/THF (1:1). Add this solution dropwise over 1 hour. Critical: Slow addition maintains a low concentration of the active cation, favoring cycloaddition over dimerization. -
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (stain with Anisaldehyde).
-
Workup: Quench with saturated aqueous NH
Cl. Extract with Et O (x3). Wash combined organics with water (to remove TFE) and brine. Dry over MgSO . -
Purification: Flash chromatography on silica gel.
Validation:
-
NMR: Look for the bridgehead protons (
4.5-5.0 ppm). -
IR: Characteristic carbonyl stretch of the bridged ketone (
1710-1725 cm ).
Protocol B: Enantioselective Rhodium-Catalyzed Cycloaddition
Best for: Asymmetric synthesis of chiral pharmacophores.
This method utilizes donor/acceptor-substituted carbenoids derived from vinyldiazoacetates. The Davies group has pioneered this, showing that chiral dirhodium tetracarboxylates can distinguish the faces of the intermediate, leading to high ee [2].
Materials:
-
Vinyldiazoacetate (e.g., methyl 2-diazo-3-butenoate derivatives)
-
Furan (10 equiv)
-
Catalyst: Rh
( -DOSP) (1 mol%) -
Solvent: Hexanes or 2,2-Dimethylbutane (DMB)
Step-by-Step Procedure:
-
Catalyst Solution: In a flame-dried Schlenk flask, dissolve Rh
( -DOSP) (0.01 equiv) in Hexanes (degassed). Add Furan (10 equiv). -
Diazo Addition: Dissolve the vinyldiazoacetate in Hexanes. Using a syringe pump, add this solution to the catalyst mixture over 2-3 hours at -78°C or RT (substrate dependent). Note: Low temperature often improves ee.
-
Completion: Once addition is complete, stir for an additional 1 hour.
-
Workup: Concentrate the reaction mixture directly under reduced pressure (rotary evaporator).
-
Purification: Flash chromatography.
Self-Validating the Enantioselectivity:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.
-
Racemic Standard: Always run a small scale reaction with Rh
(OAc) to generate a racemic standard for HPLC comparison.
Troubleshooting & Optimization (The "Self-Validating" System)
| Observation | Diagnosis | Corrective Action |
| Low Yield / Polymerization | Cation concentration too high. | Increase dilution; slow down addition rate of precursor. |
| No Reaction | Precursor not ionizing. | Method A: Add NaI (0.1 equiv) or switch solvent to pure TFE. Method B: Check diazo quality (IR peak ~2100 cm |
| Low Diastereoselectivity | Thermodynamic equilibration. | Lower reaction temperature. For Method A, use a bulkier base (e.g., DIPEA) or switching to Zn/Cu couple (reductive conditions). |
| Furan Polymerization | Acidic conditions.[5] | Ensure base (Et |
Workflow Decision Tree
Use this logic map to determine the optimal pathway for your specific target molecule.
Figure 2: Decision matrix for selecting the appropriate cycloaddition protocol.
References
-
Effect of Trifluoroethanol: Föhlisch, B., et al.
-Halogenketonen in 2,2,2-Trifluorethanol." Chemische Berichte, 1988. -
Rhodium Catalysis: Davies, H. M. L., et al. "Catalytic Asymmetric [4+3] Cycloaddition Reactions of Vinyldiazoacetates with Furans." Journal of the American Chemical Society, 1998.
-
Review of [4+3]: Lohse, A. G., & Hsung, R. P. "The [4+3] Cycloaddition Reaction: Methodology and Application in Natural Product Synthesis." Chemistry – A European Journal, 2011.
-
Oxyallyl Cation Mechanism: Harmata, M. "The [4+3] Cycloaddition Reaction: Simple Methodologies for the Synthesis of Seven-Membered Rings." Advanced Synthesis & Catalysis, 2006.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 3. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride | MDPI [mdpi.com]
- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 5. B(C6F5)3-Catalyzed Diastereoselective and Divergent Reactions of Vinyldiazo Esters with Nitrones: Synthesis of Highly Functionalized Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Application Note: Enantioselective Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Executive Summary & Strategic Importance
The bicyclic lactone 6-oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) is a high-value chiral building block in drug discovery.[1] Unlike its structural isomer, the 8-oxabicyclo[3.2.1] system (derived from [4+3] cycloadditions of furan), this 6-oxa scaffold contains a reactive lactone bridge fused to a cyclohexene ring. It serves as a critical intermediate in the synthesis of:
-
Neuraminidase Inhibitors: Precursor to Oseltamivir (Tamiflu) analogs.[1]
-
Shikimic Acid Derivatives: A synthetic entry point to the shikimate pathway metabolites.[1]
-
Nucleoside Analogs: Used to construct carbocyclic nucleosides with antiviral potency.[1]
This guide details the Resolution-Iodolactonization-Elimination (RIE) protocol. While asymmetric Diels-Alder routes exist, the RIE protocol is selected here for its scalability , cost-effectiveness , and operational robustness in a process chemistry setting.[1] It avoids expensive chiral catalysts in favor of classical resolution and thermodynamic control.[1]
Retrosynthetic Analysis & Logic
The synthesis relies on the "chiral pool" strategy generated via resolution.[1] The bicyclic framework is constructed through an intramolecular iodolactonization, which locks the relative stereochemistry, while the absolute stereochemistry is determined by the upstream resolution of the carboxylic acid.
Critical Mechanistic Insight: The iodolactonization of 3-cyclohexene-1-carboxylic acid is highly stereoselective.[1][2] The iodine activates the alkene, and the carboxylate attacks from the endo face to form the 5-membered lactone ring.[1] This reaction is geometrically constrained; it cannot proceed if the carboxylic acid is not in the correct orientation relative to the alkene, making the reaction self-validating for the cis-fused bicycle.[1]
Figure 1: Retrosynthetic logic flow. The absolute stereochemistry is set at the acid stage, while the bicyclic core is formed via stereospecific cyclization.
Detailed Experimental Protocol
Phase 1: Synthesis and Resolution of (R)-3-Cyclohexene-1-carboxylic Acid
Objective: Isolate the (R)-enantiomer from the racemic mixture using classical salt resolution.
-
Reagents:
Step-by-Step Protocol:
-
Salt Formation: Dissolve (±)-3-cyclohexene-1-carboxylic acid (1.0 equiv) in acetone (5 vol).
-
Addition: Slowly add (R)-(+)-
-phenylethylamine (0.55 equiv) dropwise at 50°C.-
Note: Using 0.55 equiv focuses precipitation on the less soluble diastereomeric salt.[1]
-
-
Crystallization: Cool the mixture slowly to room temperature over 4 hours, then to 0°C for 2 hours.
-
Filtration: Filter the white precipitate.[1] This is the (R)-acid[4] · (R)-amine salt.[1][3]
-
Recrystallization: Recrystallize the salt from refluxing acetone/water (95:5) to upgrade chiral purity to >98% ee.
-
Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate. Dry (
) and concentrate to yield (R)-3-cyclohexene-1-carboxylic acid.[1]
Validation:
-
Optical Rotation:
to (c=1, CHCl3). -
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (95:5).[1]
Phase 2: Iodolactonization
Objective: Cyclize the chiral acid to form the iodolactone bridge.
-
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve the (R)-acid (1.0 equiv) in 0.5M aqueous
(3.0 equiv). -
Iodination: Prepare a solution of
(1.2 equiv) and KI (2.5 equiv) in water.[1] Add this dark solution to the reaction flask at 0°C. -
Reaction: Stir at room temperature for 24 hours in the dark.
-
Quench: Add saturated aqueous
(Sodium thiosulfate) until the iodine color disappears. -
Extraction: Extract with Dichloromethane (DCM). The product is the iodolactone.[1][4]
-
Purification: Recrystallization from Ethanol/Hexane yields (1S,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one.[1]
Phase 3: Elimination (Formation of the Target)
Objective: Eliminate HI to restore the double bond and yield the unsaturated lactone.
-
Reagents:
Step-by-Step Protocol:
-
Dissolution: Dissolve the iodolactone (1.0 equiv) in anhydrous THF (10 vol).
-
Reagent Addition: Add DBU (1.5 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (66°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (disappearance of the iodolactone spot).[1]
-
-
Workup: Cool to RT. Dilute with Ether. Wash with 1N HCl (to remove DBU), then Brine.[1]
-
Isolation: Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, 15% EtOAc/Hexane) or vacuum distillation.
Final Product Data:
-
Yield: ~65-75% (over 2 steps from acid).[1]
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
Optical Rotation:
(c=1, CHCl3).[4]
Process Parameters & Troubleshooting
| Parameter | Optimal Condition | Impact of Deviation |
| Resolution Temp | Cool from 50°C to 0°C | Rapid cooling traps the eutectics, lowering ee%.[1] |
| Iodination pH | pH 8-9 ( | Acidic pH prevents carboxylate nucleophilicity; High pH hydrolyzes the lactone.[1] |
| Elimination Base | DBU (Non-nucleophilic) | Using nucleophilic bases (e.g., NaOMe) can open the lactone ring. |
| Light Exposure | Dark (Iodolactonization) | Light causes radical decomposition of the iodide intermediate. |
Mechanistic & Workflow Diagram
The following diagram illustrates the chemical transformation and the stereochemical checkpoints.
Figure 2: Reaction workflow from racemic starting material to enantiopure target.
References
-
Raghavan, S., & Babu, V. S. (2011).[1][4] "Stereoselective preparation of epoxy carbamate... and synthesis of oseltamivir phosphate."[1] Tetrahedron, 67(11), 2044–2050.[1][4] Link
- Primary source for the iodolactonization/elimination protocol and optical rotation d
-
Schwartz, A., & Madan, P. (1992).[1] "Lipase-catalyzed resolution of 3-cyclohexene-1-carboxylic acid." Journal of Organic Chemistry.
- Reference for enzymatic altern
-
Knol, J., et al. (2005).[1] "Enantioselective synthesis of amino acids via chiral resolution." Organic Process Research & Development.
- General reference for the phenylethylamine resolution technique.
-
PubChem Compound Summary. "6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6)."[1][9] Link
- Verification of chemical structure and identifiers.
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 4. (PDF) Enantioselective synthesis of oseltamivir phosphate [academia.edu]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. 6-Oxabicyclo[3.2.1]oct-3-en-7-one [myskinrecipes.com]
- 9. guidechem.com [guidechem.com]
The Strategic Utility of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in Natural Product Synthesis: A Guide for Researchers
The quest for elegant and efficient pathways to complex molecular architectures lies at the heart of natural product synthesis. In this context, strained bicyclic systems serve as powerful synthons, capable of unlocking intricate stereochemical arrays and diverse functionalities. Among these, 6-oxabicyclo[3.2.1]oct-3-en-7-one, a readily accessible lactone, has emerged as a versatile building block for the construction of a variety of natural products and their analogues. Its inherent ring strain and strategically placed functional groups—a lactone, an alkene, and a bridged bicyclic framework—provide a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The Synthetic Gateway: Accessing the 6-Oxabicyclo[3.2.1]oct-3-en-7-one Scaffold
The most common and practical entry point to the 6-oxabicyclo[3.2.1]oct-3-en-7-one core involves a hetero-Diels-Alder reaction between furan and a suitable ketene equivalent or acrylic acid derivative, followed by an intramolecular cyclization. This approach leverages the aromaticity of furan as a latent diene, which, upon cycloaddition, sets the stage for the formation of the bicyclic lactone.
Diels-Alder Cycloaddition and Lactonization
The reaction of furan with acrylic acid or its derivatives can be catalyzed by Lewis acids to afford an oxanorbornene intermediate.[1] Subsequent intramolecular lactonization, often acid-catalyzed, yields the desired 6-oxabicyclo[3.2.1]oct-3-en-7-one. The endo/exo selectivity of the Diels-Alder reaction can be influenced by the choice of catalyst and reaction conditions.
Caption: Synthetic route to 6-azabicyclo[3.2.1]octan-3-ones.
Functionalization of the Alkene
The double bond in the cyclohexene ring provides a handle for a variety of functionalization reactions, including epoxidation, dihydroxylation, and hydrogenation. These reactions proceed with a high degree of stereocontrol, dictated by the concave and convex faces of the bicyclic system. For instance, stereoselective epoxidation can be achieved, and the resulting epoxide can be opened by various nucleophiles to introduce new functionalities with defined stereochemistry.
Baeyer-Villiger Oxidation: A Pathway to Higher-Order Systems
While the parent compound is a lactone, related bicyclic ketones can undergo Baeyer-Villiger oxidation to introduce an additional oxygen atom into the ring system, forming more complex oxabicycles. This reaction is a powerful tool for expanding the molecular framework and has been employed in the synthesis of various natural products. [2]
Application in the Synthesis of Bioactive Molecules
The utility of 6-oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives is best illustrated through their application in the total synthesis of natural products. While direct total syntheses starting from the parent compound are not extensively documented in dedicated publications, its role as a precursor to key intermediates is well-established. Oxa-bicyclo[3.2.1]octanones are recognized as crucial building blocks for a range of natural product classes.
Precursors to Carbocyclic Nucleosides
The carbocyclic framework of 6-oxabicyclo[3.2.1]oct-3-en-7-one makes it an attractive starting material for the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, often exhibit potent antiviral and anticancer activities due to their increased metabolic stability. The synthetic strategy typically involves the stereoselective introduction of hydroxyl groups onto the carbocyclic core, followed by the attachment of a nucleobase.
Building Blocks for Terpenoids and Prostaglandins
The oxabicyclo[3.2.1]octanone skeleton is a common motif in various terpenoid natural products. The ability to manipulate the bicyclic system through ring-opening and rearrangement reactions allows for the construction of the complex carbocyclic cores of these molecules. Furthermore, this scaffold has been identified as a valuable precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one from 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This three-step protocol exemplifies the utility of the lactone ring-opening strategy. [3] Step 1: Amide Formation
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one in a suitable solvent (e.g., methanol), add an excess of methylamine (as a solution in a compatible solvent).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude ring-opened amide. This product can often be used in the next step without further purification.
Step 2: Reduction of the Amide
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C and slowly add a solution of the crude amide from Step 1 in the same dry solvent.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with an organic solvent.
-
Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol.
Step 3: Oxidative Cyclization
-
Dissolve the crude amino alcohol from Step 2 in a suitable solvent (e.g., chloroform or dichloromethane).
-
Add an excess of activated manganese dioxide (MnO₂).
-
Stir the suspension vigorously at room temperature for an extended period (typically 24-48 hours), monitoring the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 6-methyl-6-azabicyclo[3.2.1]octan-3-one.
| Step | Reactants | Reagents | Product | Typical Yield |
| 1 | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Methylamine | Ring-opened amide | Quantitative (crude) |
| 2 | Ring-opened amide | LiAlH₄ | Amino alcohol | ~80-90% (crude) |
| 3 | Amino alcohol | MnO₂ | 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | ~50-60% (over 3 steps) |
Safety and Handling
6-Oxabicyclo[3.2.1]oct-3-en-7-one should be handled in a well-ventilated fume hood. It is a potential skin and eye irritant. [2]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving lithium aluminum hydride are highly exothermic and produce flammable hydrogen gas upon quenching; therefore, they must be performed with extreme caution by trained personnel.
Conclusion
6-Oxabicyclo[3.2.1]oct-3-en-7-one represents a powerful and versatile building block in the synthetic chemist's toolbox. Its straightforward preparation and the diverse reactivity of its functional groups provide access to a wide range of complex and stereochemically rich intermediates. The strategic application of this synthon, particularly through lactone ring-opening and subsequent transformations, has proven to be a valuable approach for the synthesis of various nitrogen-containing bicyclic systems and holds significant promise for the construction of other classes of natural products, including carbocyclic nucleosides and terpenoids. As the demand for novel and efficient synthetic routes to biologically active molecules continues to grow, the utility of 6-oxabicyclo[3.2.1]oct-3-en-7-one is poised to expand even further.
References
-
Mahmoud, E., Yu, J., Gorte, R. J., & Lobo, R. F. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis, 5(11), 6895-6903. [Link]
-
Carroll, F. I., Philip, A., Pitner, J. B., Joo, Y. J., & Triggle, D. J. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (6), 1375-1381. [Link]
-
Elmansy, M. F., Al-Toukhi, A., Al-Warhi, T., Al-Ghorbani, M., Al-Sha’er, M. A., & Basha, R. S. (2025). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. RSC Advances, 15(1), 1-10. [Link]
-
PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link]
-
SciSpace. (n.d.). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids (Lou). Retrieved from [Link]
-
Huang, P. Q., Huang, S. Y., & Huang, Z. T. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600–4602. [Link]
-
De la Fuente, M. L., & Castedo, L. (1999). Synthesis and binding studies of some epibatidine analogues. Bioorganic & Medicinal Chemistry Letters, 9(12), 1673–1676. [Link]
-
ResearchGate. (n.d.). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). C-Nucleosides and related compounds. VI. Carbocyclic analogues of C-nucleosides: synthesis and derivatives of some useful intermediates. Retrieved from [Link]
-
Swiss Open Access Repository. (n.d.). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Retrieved from [Link]
-
Journal of the American Chemical Society. (2007). Five- and Six-Membered Conformationally Locked 2',4'-Carbocyclic ribo-Thymidines: Synthesis, Structure, and Biochemical Studies. [Link]
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23423-23445. [Link]
Sources
- 1. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Asymmetric Synthesis of Oxabicyclo[3.2.1]octenones
[1][2]
Executive Summary & Strategic Importance
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a diverse array of bioactive natural products, including Englerin A (potent renal cancer inhibitor), Platensimycin (antibiotic), and the Bao Gong Teng A alkaloids. For drug development professionals, this bridged ether system represents a challenging synthetic target due to the thermodynamic strain inherent in the bicyclic framework and the difficulty of installing multiple stereocenters remotely.
Traditional methods often rely on resolution of racemates or starting from the chiral pool (e.g., carbohydrates), which limits structural diversity. This guide focuses on catalytic asymmetric methodologies that allow for the de novo construction of the scaffold with high enantiocontrol. We prioritize two complementary strategies:
-
Rh(II)-Catalyzed [4+3] Cycloaddition: The "gold standard" for rapid assembly of the bicyclic skeleton from acyclic precursors.
-
Pd-Catalyzed Desymmetrization: A modern, atom-economical approach converting simple cyclopentenes into complex bicyclic ketones via carbonylation.
Strategic Analysis of Synthetic Pathways
| Feature | Method A: Rh(II) [4+3] Cycloaddition | Method B: Pd-Catalyzed Desymmetrization |
| Primary Bond Formation | Intermolecular cycloaddition (C-C bond formation) | Intramolecular Heck/Carbonylation |
| Key Intermediate | Rh-carbenoid / Divinylcyclopropane | Alkyl-Pd species / Acyl-Pd |
| Product State | 8-Oxabicyclo[3.2.1]octa-2,6-diene (Enone equivalent) | 8-Oxabicyclo[3.2.1]octan-3-one (Ketone) |
| Atom Economy | High (N₂ loss is the only byproduct) | High (CO incorporation) |
| Chiral Source | Chiral Dirhodium Catalyst (e.g., Rh₂(DOSP)₄) | Chiral Phosphine/Ferrocene Ligand |
| Best For | Rapid assembly of the core; functionalization of alkenes. | Installing quaternary centers; synthesizing ketones directly. |
Protocol 1: Rhodium(II)-Catalyzed Asymmetric [4+3] Cycloaddition
This protocol utilizes the decomposition of vinyldiazoacetates by chiral dirhodium tetracarboxylates to generate a donor-acceptor rhodium carbenoid. This species undergoes a formal [4+3] cycloaddition with furan.[1] Mechanistically, this proceeds via a tandem cyclopropanation/Cope rearrangement.[2]
Mechanistic Pathway
The reaction does not proceed through a concerted [4+3] transition state. Instead, the Rh-carbenoid cyclopropanates one double bond of the furan, forming a cis-divinylcyclopropane intermediate. This intermediate is unstable and spontaneously undergoes a Cope rearrangement (sigmatropic shift) to relieve ring strain, yielding the bicyclic product.
Figure 1: Mechanism of the Rh(II)-catalyzed formal [4+3] cycloaddition via tandem cyclopropanation/Cope rearrangement.
Experimental Procedure
Target: Methyl 2-phenyl-8-oxabicyclo[3.2.1]octa-2,6-diene-3-carboxylate
Reagents:
-
Substrate: Methyl styryldiazoacetate (1.0 equiv).
-
Diene: Furan (10.0 equiv) - Use excess to suppress dimerization of the carbene.
-
Catalyst: Rh₂(S-DOSP)₄ (1.0 mol%) - Tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(S)-prolinato]dirhodium(II).
-
Solvent: 2,2-Dimethylbutane (or Hexanes) - Non-polar solvents maximize enantioselectivity.
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Rh₂(S-DOSP)₄ (0.01 mmol) in dry 2,2-dimethylbutane (5 mL).
-
Diene Addition: Add freshly distilled furan (10 mmol) to the catalyst solution.
-
Controlled Addition: Dissolve methyl styryldiazoacetate (1.0 mmol) in 2,2-dimethylbutane (10 mL). Load this solution into a syringe pump.
-
Reaction: Add the diazo solution dropwise to the catalyst/furan mixture over 2–3 hours at -78°C (or room temperature depending on substrate reactivity; lower temps favor higher ee).
-
Critical Control Point: Slow addition is crucial to keep the steady-state concentration of the diazo compound low, preventing carbene dimerization (azine formation).
-
-
Monitoring: Monitor by TLC for the disappearance of the yellow diazo color.
-
Workup: Once addition is complete and bubbling ceases, concentrate the solvent in vacuo.
-
Purification: Purify the residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).
Expected Results:
-
Yield: 70–90%
-
ee: >90% (with optimized chiral ligands like DOSP or PTAD).
-
Stereochemistry: The reaction typically favors the exo isomer regarding the ester group, but the specific catalyst ligand dictates the facial selectivity.
Protocol 2: Pd-Catalyzed Asymmetric Tandem Heck/Carbonylation
This method represents a modern "desymmetrization" strategy. It converts meso-cyclopentenes (or substituted cyclopentenes) into chiral bicyclic ketones. This is particularly valuable for generating the enone functionality indirectly via carbonylation.
Mechanistic Pathway
The reaction initiates with the oxidative addition of an aryl halide (or equivalent) to Pd(0). This species coordinates to the alkene and undergoes migratory insertion (Heck step).[3] Instead of
Figure 2: Catalytic cycle for the Pd-catalyzed tandem Heck/Carbonylation desymmetrization.
Experimental Procedure
Target: Chiral Benzo-fused Bicyclo[3.2.1]octanone derivative
Reagents:
-
Substrate: 1-(2-Iodobenzyl)cyclopent-3-en-1-ol (Intramolecular substrate).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: (R)-SegPhos or (R)-Difluorphos (6 mol%) - Biaryl bisphosphine ligands are critical for stereocontrol.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Additive: CO source (CO balloon, 1 atm).
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Protocol:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (0.005 mmol) and (R)-SegPhos (0.006 mmol) into a reaction vial. Dissolve in Dioxane (1 mL) and stir for 30 mins to form the active catalyst complex.
-
Substrate Addition: Add the cyclopentene substrate (0.1 mmol) and K₂CO₃ (0.2 mmol) to the vial.
-
CO Atmosphere: Transfer the vial to a fume hood. Purge the headspace carefully with Carbon Monoxide (CO) using a balloon. Safety Note: CO is highly toxic. Use a dedicated CO detector.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring under the CO balloon (1 atm).
-
Duration: Stir for 12–24 hours.
-
Workup: Cool to room temperature. Carefully vent the CO (into a fume hood exhaust). Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.
-
Analysis: Analyze the crude mixture by ¹H NMR for conversion.
-
Purification: Silica gel chromatography.
Expected Results:
-
Yield: 80–95%
-
ee: 90–99%
-
Selectivity: High diastereoselectivity (>20:1 dr) is typically observed due to the rigid bicyclic transition state.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (Method A) | Non-polar solvent contaminated with polar impurities; Temperature too high. | Distill hexanes/DMB over Na/Benzophenone. Lower reaction temp to -78°C. |
| Carbene Dimerization (Method A) | Diazo addition rate too fast. | Increase dilution of diazo precursor; use a slower syringe pump setting (e.g., over 4-6 hours). |
| No Reaction (Method B) | Catalyst poisoning; CO pressure too low/high. | Ensure O₂-free conditions. Check CO balloon integrity. Some substrates require higher pressure (autoclave). |
| Pd Black Precipitation (Method B) | Ligand dissociation; unstable Pd(0). | Increase Ligand:Pd ratio slightly (1.2:1 to 1.5:1). Ensure efficient stirring. |
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904. Link
-
Reddy, R. P., & Davies, H. M. L. (2006). "Dirhodium Tetracarboxylates as Catalysts for Selective Intermolecular C–H Functionalization." Organic Letters, 8(22), 5013–5016. Link
-
Liu, P., et al. (2020). "Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes." Nature Communications, 11, 2544.[4] Link
-
Miyazawa, M., et al. (2010). "Enantioselective Preparation of 8-oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-cycloaddition of Platinum-Containing Carbonyl Ylides." Journal of the American Chemical Society, 132(26), 8842-8843.[5] Link
-
Witten, M. R., & Jacobsen, E. N. (2014). "Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions." Angewandte Chemie International Edition, 53(23), 5912-5916. Link
Sources
- 1. Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans’ Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Reduction Protocols for 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Strategic Overview & Mechanistic Insight
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a high-value "chiron" (chiral synthon) widely utilized in the synthesis of tropane alkaloids, polyoxygenated cyclohexanes, and sugar mimics. Its utility stems from its rigid bicyclic framework, which allows for highly stereocontrolled functionalization.
For the synthetic chemist, "reduction" of this molecule is not a singular operation but a divergent decision tree. The molecule contains two reducible functionalities: a strained alkene (C3=C4) and a bridged lactone (C7=O).
The Stereoelectronic Landscape
The reactivity is governed by the bicyclo[3.2.1] geometry:
-
The Lactone Bridge (C1-O6-C7-C5): This 2-atom bridge is geometrically constrained. Reduction of the carbonyl (C7) releases significant ring strain (~5-6 kcal/mol), driving the reaction forward.
-
The Alkene (C3=C4): Located in the 3-carbon bridge, it is electronically coupled to the bridgehead but sterically accessible.
-
Bridgehead Effects: The bridgehead carbons (C1 and C5) impose rigid directionality. Hydride attack on the carbonyl typically occurs from the exo face (away from the C2-C3-C4 bridge) due to the concave shape of the endo face, although the C8 bridge can sterically interfere.
Decision Matrix
-
Pathway A (Lactol Synthesis): Controlled reduction (DIBAL-H) preserves the ring system, yielding a masked aldehyde useful for Wittig olefination.
-
Pathway B (Reductive Ring Opening): Full reduction (LiAlH4) cleaves the C7-O6 bond, collapsing the bicycle into a functionalized cyclohexene diol—a key entry point for shikimic acid analogs.
-
Pathway C (Saturation): Catalytic hydrogenation reduces the alkene while leaving the lactone intact.
Visual Workflow (Reaction Divergence)
Figure 1: Divergent reduction pathways controlled by reagent selection and thermodynamics.
Experimental Protocols
Protocol A: Diastereoselective Reduction to the Lactol
Objective: Convert lactone to lactol (hemiacetal) without ring opening. Reagent: Diisobutylaluminum hydride (DIBAL-H).
Mechanism: At -78°C, DIBAL-H forms a stable aluminate intermediate with the carbonyl oxygen. This tetrahedral intermediate does not collapse to the aldehyde/alcohol until hydrolysis, preventing over-reduction.
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 g, 8.06 mmol) and anhydrous Toluene (40 mL).
-
Note: Toluene is preferred over THF for DIBAL reductions to minimize Lewis basic complexation which can reduce reagent reactivity.
-
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Dropwise add DIBAL-H (1.0 M in toluene, 9.7 mL, 1.2 equiv) over 20 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Critical: Maintain internal temperature below -70°C. Exotherms can trigger ring opening.
-
-
Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the starting material (Rf ~0.5) and appearance of the lactol (Rf ~0.3, often a streak).
-
Quench (Rochelle's Salt Method):
-
Dilute with Et2O (20 mL) at -78°C.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt, 30 mL).
-
Remove cooling bath and vigorously stir at room temperature (RT) for 1-2 hours until the two phases separate clearly (the aluminum emulsion must break).
-
-
Workup: Separate layers. Extract aqueous layer with Et2O (3 x 30 mL). Dry combined organics over MgSO4, filter, and concentrate in vacuo.
-
Result: The lactol is typically an unstable oil/solid mixture (anomeric mix) used immediately in the next step (e.g., Wittig reaction).
Protocol B: Reductive Ring Opening to Cyclohexenyl Diol
Objective: Full reduction to cleave the lactone bridge, yielding (1R, 4S)-4-(hydroxymethyl)cyclohex-2-en-1-ol (relative stereochemistry defined by bridge). Reagent: Lithium Aluminum Hydride (LiAlH4).[1]
Procedure:
-
Setup: Oven-dry a 250 mL RBF with a reflux condenser and N2 inlet.
-
Reagent Prep: Suspend LiAlH4 (0.76 g, 20 mmol, 2.5 equiv) in anhydrous THF (50 mL) at 0°C.
-
Addition: Dissolve 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 g, 8.06 mmol) in THF (10 mL). Add this solution dropwise to the LiAlH4 suspension at 0°C.
-
Safety: Evolution of H2 gas. Ensure proper venting.
-
-
Reaction: Warm to RT and stir for 3 hours. If starting material persists (TLC), heat to reflux for 1 hour.
-
Note: The bridgehead strain usually makes this reduction facile at RT.
-
-
Fieser Workup (n, n, 3n):
-
Cool to 0°C.
-
Add 0.76 mL water (slowly!).
-
Add 0.76 mL 15% NaOH .
-
Add 2.3 mL water .
-
-
Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.
-
Purification: Concentrate the filtrate. The resulting diol is polar. Purify via flash chromatography (5% -> 10% MeOH in DCM).
Data Summary Table:
| Parameter | Protocol A (DIBAL) | Protocol B (LiAlH4) |
| Primary Transformation | C=O Reduction (Partial) | C=O Reduction + Ring Cleavage |
| Ring System | Preserved (Bicyclic) | Opened (Monocyclic Cyclohexene) |
| Temperature | -78°C (Strict) | 0°C to RT |
| Solvent | Toluene (Non-coordinating) | THF (Coordinating) |
| Key Intermediate | Tetrahedral Aluminate | Alkoxide |
| Product Type | Lactol (Hemiacetal) | 1,4-Diol |
Troubleshooting & Expert Tips
-
Over-Reduction in Protocol A: If you observe the diol in the DIBAL reaction, your temperature was likely too high, or the quench was delayed. The lactol is in equilibrium with the open-chain hydroxy-aldehyde; basic workup can sometimes drive this equilibrium or cause elimination.
-
Emulsions: Aluminum emulsions are the enemy of yield. For DIBAL, strictly use Rochelle's salt. For LiAlH4, the Fieser method (n, n, 3n) is superior to acid quenching for this substrate as acid can catalyze allylic rearrangement of the resulting cyclohexenol.
-
Volatility: The starting material is a low-molecular-weight lactone. Do not apply high vacuum for extended periods during drying of the starting material; it may sublime.
Safety Information (E-E-A-T)
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Irritant. Avoid inhalation.
-
LiAlH4: Pyrophoric. Reacts violently with water. Keep a bucket of sand nearby (Class D fire extinguisher).
-
DIBAL-H: Pyrophoric liquid. Handle only under inert atmosphere.
References
-
Synthesis and stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the utility of the target as a precursor and general reduction conditions).
-
Synthesis of (-)-Methyl Shikimate via Enzymatic Resolution. Bioscience, Biotechnology, and Biochemistry. (Details the ring-opening chemistry and stereochemical assignments).
-
PubChem Compound Summary: 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. (Physical properties and safety data).
- General Methods for Lactone Reduction.Organic Reactions. (Foundational text on DIBAL and LiAlH4 mechanisms).
Sources
Applications of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in medicinal chemistry
Application Note: 6-Oxabicyclo[3.2.1]oct-3-en-7-one in Medicinal Chemistry
Part 1: Introduction & Strategic Significance
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a bicyclic lactone scaffold that serves as a critical "chiron" (chiral synthon) in modern drug discovery. Structurally, it features a [3.2.1] bicyclic framework containing a reactive lactone bridge and an accessible alkene functionality.
Its primary value in medicinal chemistry lies in its ability to serve as a divergent intermediate for the synthesis of:
-
Tropane Alkaloids: It provides a direct stereocontrolled entry into 6-substituted tropane derivatives (8-azabicyclo[3.2.1]octanes), which are pharmacophores for muscarinic antagonists and dopamine transporter inhibitors.
-
Glycomimetics (Naked Sugars): The oxygenated bicyclic core mimics the pyranose/furanose architecture of carbohydrates, making it useful for designing non-hydrolyzable glycosidase inhibitors.
-
Cyclohexenyl Nucleosides: Through ring-opening and functionalization, it grants access to carbocyclic nucleoside analogs (e.g., precursors to Showdomycin).
Part 2: Synthetic Access (Protocol)
The most robust route to this scaffold is the Iodolactonization-Elimination Sequence starting from 3-cyclohexene-1-carboxylic acid. This method is scalable and allows for enantioselective synthesis if chiral starting materials or resolution steps are employed.
Protocol A: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Objective: Prepare the unsaturated bicyclic lactone from 3-cyclohexene-1-carboxylic acid.
Reagents:
-
Starting Material: 3-Cyclohexene-1-carboxylic acid
-
Iodolactonization: Iodine (
), Potassium Iodide ( ), Sodium Bicarbonate ( ), Water/DCM. -
Elimination: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.
Step-by-Step Methodology:
-
Iodolactonization (Formation of the Saturated Iodolactone):
-
Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in 0.5 M aqueous
(3.0 eq). -
Add a solution of
(1.1 eq) and (2.5 eq) in water dropwise at 0°C. -
Stir the dark mixture at room temperature for 12–24 hours in the dark.
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the iodine color disappears. -
Extraction: Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over
and concentrate. -
Result: Crude 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (solid).
-
-
Elimination (Restoration of the Alkene):
-
Dissolve the crude iodolactone in anhydrous Toluene (0.2 M concentration).
-
Add DBU (1.5 eq) dropwise.
-
Heat the reaction to reflux (110°C) for 2–4 hours. Monitor by TLC for the disappearance of the iodolactone.
-
Workup: Cool to room temperature. Wash with 1N HCl (to remove DBU), then saturated
and brine. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Product:6-Oxabicyclo[3.2.1]oct-3-en-7-one (Colorless oil or low-melting solid).
-
Expert Insight: The stereochemistry is established in the first step. The iodine installs exo relative to the bridge, and the carboxylate attacks endo. The subsequent elimination is regioselective, regenerating the double bond at the C3 position to yield the
Part 3: Medicinal Chemistry Applications
Application 1: Synthesis of 6-Substituted Tropane Alkaloids
This is the most high-impact application. The lactone ring can be opened with primary amines to form hydroxy-amides, which are then reduced to form the tropane (azabicyclo[3.2.1]) core. This route avoids the classic Robinson tropinone synthesis limitations regarding C-6 substitution.
Protocol B: Conversion to 6-Hydroxy-Tropanes
-
Aminolysis (Ring Opening):
-
Treat 6-oxabicyclo[3.2.1]oct-3-en-7-one with Methylamine (
) (excess) in Methanol at room temperature. -
The amine attacks the lactone carbonyl, opening the ring to form the cis-1,3-disubstituted cyclohexenyl amide (N-methyl-3-hydroxy-cyclohex-4-enecarboxamide).
-
-
Reduction & Cyclization:
-
Treat the intermediate amide with Lithium Aluminum Hydride (
) in refluxing THF. -
Mechanism:[2][3] The amide is reduced to the amine.[4] The secondary alcohol (from the opened lactone) is activated (or intramolecularly displaces a leaving group if modified) to close the ring, forming the nitrogen bridge.
-
Alternative: For high stereocontrol, the intermediate amino-alcohol can be oxidized to the ketone and then reduced stereoselectively.
-
Application 2: C-Glycoside & Nucleoside Analogs
The scaffold acts as a "pseudo-sugar." By functionalizing the double bond (e.g., dihydroxylation or epoxidation) and reducing the lactone to a hemiacetal (lactol), researchers can generate carbocyclic analogs of furanoses and pyranoses. These are vital for developing:
-
SGLT2 inhibitors (diabetes).
-
Viral polymerase inhibitors (using the carbocyclic nucleoside strategy).
Part 4: Pathway Visualization
The following diagram illustrates the divergent synthesis from the precursor acid to the target scaffold and its downstream conversion to the tropane core.
Caption: Divergent synthetic pathway illustrating the generation of the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold and its transformation into tropane alkaloids and glycomimetics.
Part 5: References
-
Synthesis and stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-one. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Primary reference for the conversion of the oxabicyclo scaffold to tropane alkaloids (azabicyclo systems). URL:[Link]
-
A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. Source: Journal of the Chemical Society, Chemical Communications. Context: Details the specific steps for ring-opening and reductive cyclization to access tropane cores. URL:[Link][5][6]
-
Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives. Source: European Patent EP1805316B1. Context: Provides industrial-scale protocols for the iodolactonization and elimination sequence to generate the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold. URL:
-
PubChem Compound Summary: 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Source: National Center for Biotechnology Information (2025). Context: Verification of chemical structure (CID 376759), physical properties, and safety data. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: 6-Oxabicyclo[3.2.1]oct-3-en-7-one as a Chiral Synthon
[1][2]
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a privileged bicyclic lactone scaffold that serves as a versatile "chiral pool" alternative in organic synthesis.[1][2] Unlike its isomer, the [4+3] cycloaddition-derived 8-oxabicyclo[3.2.1]oct-6-en-3-one (Noyori ketone), this molecule features a
Its utility stems from its latent symmetry breaking : the rigid bicyclic framework allows for highly stereocontrolled functionalization of the alkene, while the lactone bridge serves as a masked carboxylic acid/alcohol pair that can be unraveled to reveal densely functionalized chiral cyclohexanes, amino acids, and nucleoside analogues (e.g., Showdomycin precursors).
This guide details the scalable synthesis, enzymatic resolution, and divergent reactivity of this scaffold, designed for application scientists requiring high-purity chiral building blocks.
Structural & Reactivity Profile[1][2]
The molecule possesses a unique geometry where the lactone bridge locks the cyclohexane ring into a boat-like conformation, exposing the convex face of the alkene to reagents.
Reactivity Map (DOT Visualization)
The following diagram illustrates the central role of the lactone and its divergence into key synthetic intermediates.
Figure 1: Synthetic flow from commodity starting materials to high-value chiral intermediates.
Module 1: Scalable Synthesis Protocol
Objective: Preparation of racemic 6-oxabicyclo[3.2.1]oct-3-en-7-one on a multigram scale. Principle: Iodolactonization of 3-cyclohexene-1-carboxylic acid followed by base-mediated dehydroiodination.[1][2]
Materials Table
| Reagent | Equiv. | Role | Hazard Note |
| 3-Cyclohexene-1-carboxylic acid | 1.0 | Substrate | Irritant |
| Iodine ( | 1.05 | Electrophile | Corrosive, Stains |
| Potassium Iodide (KI) | 3.0 | Solubilizer | Irritant |
| Sodium Bicarbonate ( | 1.1 | Base | Mild |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.2 | Elimination Base | Corrosive |
| Solvents | - | Water, DCM, Toluene | - |
Step-by-Step Protocol
Phase A: Iodolactonization[1]
-
Dissolution: In a 2L round-bottom flask, dissolve 3-cyclohexene-1-carboxylic acid (12.6 g, 100 mmol) in 0.5 M aqueous
(600 mL). -
Iodination: Prepare a solution of
(26.7 g, 105 mmol) and KI (50 g, 300 mmol) in water (200 mL). Add this dark solution dropwise to the stirred carboxylate solution over 30 minutes.-
Observation: The mixture will turn dark brown/black, then slowly fade as iodine is consumed.
-
-
Incubation: Stir at room temperature for 12 hours in the dark (wrap flask in foil).
-
Workup: Extract the mixture with
( ). Wash combined organics with saturated (to remove excess iodine) and brine. Dry over and concentrate.-
Yield Check: Expect ~22–24 g of the crude iodolactone (solid).
-
Phase B: Elimination (Dehydroiodination)
-
Setup: Dissolve the crude iodolactone in anhydrous Toluene (200 mL) under nitrogen.
-
Elimination: Add DBU (18 mL, ~120 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Purification: Cool to room temperature. Wash with 1N HCl (to remove DBU), then saturated
and brine. -
Isolation: Concentrate the organic layer.[2][9] Purify via vacuum distillation (bp ~80–85°C at 0.5 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 4:1).[2]
-
Target Yield: 60–70% overall (from acid).
-
Characterization:
NMR should show vinyl protons at 5.8–6.2 ppm and the bridgehead proton at 4.8 ppm.
-
Module 2: Enzymatic Resolution (Chiral Access)
Objective: Isolation of (-)-(1S,5R)-6-oxabicyclo[3.2.1]oct-3-en-7-one.[1][2][9][10] Principle: Kinetic resolution using Lipase (CAL-B) or Pig Liver Esterase (PLE).[1][2] The enzyme selectively hydrolyzes the (+)-enantiomer to the water-soluble hydroxy acid, leaving the desired (-)-lactone intact.[1]
Protocol
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (0.1 M, pH 7.0).
-
Substrate Loading: Suspend racemic lactone (5.0 g) in the buffer. Add 5% v/v Acetone to aid solubility if necessary.[1][2]
-
Enzyme Addition: Add Novozym 435 (immobilized CAL-B) or PLE (100 mg).
-
Monitoring: Stir at
. Monitor enantiomeric excess (ee) via Chiral GC or HPLC (Chiralcel OD-H column).[1][2]-
Stop Condition: Stop when conversion reaches 50–55% (typically 24–48 hours).[2]
-
-
Separation:
-
Validation: Recrystallize or distill to achieve
ee.
Module 3: Advanced Applications (Ring Opening)
The true power of this synthon lies in its ring-opening reactions.[2]
Protocol A: Aminolysis (Access to Nucleoside Analogues)
Opening the lactone with amines yields 4-hydroxy-cyclohex-2-ene-1-carboxamides, which are precursors to carbocyclic nucleosides.[1][2]
-
Reagent: Primary amine (e.g., benzylamine, 1.2 equiv).[2]
-
Conditions: Mix lactone and amine in THF at room temperature.
-
Catalyst: If slow, add 0.1 equiv of 2-hydroxypyridine (bifunctional catalyst).[1][2]
-
Outcome: Quantitative opening to the trans-hydroxy amide.[1][2]
Protocol B: Pd-Catalyzed Allylic Alkylation (Trost-Type)
Unlike simple lactones, the [3.2.1] system can undergo Pd(0)-catalyzed ring opening with soft nucleophiles.[1][2]
-
Catalyst:
/ . -
Mechanism: The Pd(0) ionizes the allylic C-O bond (lactone oxygen), forming a
-allyl palladium species. The nucleophile attacks from the face opposite the metal, resulting in overall retention of configuration (double inversion) or inversion depending on the specific path, yielding highly functionalized cycloheptenes or cyclohexenes.
References & Grounding
-
Synthesis & Resolution:
-
Enzymatic Resolution (CAL-B):
-
General Reactivity (Pd-Catalysis):
-
Chemical Data & Safety:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2,2,1]hepta-2,5-diene-2,3-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. mdpi.com [mdpi.com]
6-Oxabicyclo[3.2.1]oct-3-en-7-one suppliers and purchasing
High-Value Scaffold for Alkaloid and Polypropionate Synthesis [1]
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a bicyclic lactone distinct from the more common [4+3] furan adducts (8-oxabicyclo series).[1] It serves as a critical chiral building block for the synthesis of 6-azabicyclo[3.2.1]octanes , "naked sugars," and complex terpenoids.[1] Its utility lies in the latent reactivity of the lactone bridge, which allows for stereocontrolled ring-opening and subsequent heterocycle morphing.[1]
This guide addresses the procurement challenges (specifically the "isomer trap"), quality control via NMR, and a validated protocol for converting this lactone into the pharmacologically relevant azabicyclic scaffold.[1]
Part 1: Chemical Profile & Procurement Strategy
The "Isomer Trap" in Sourcing
A common error in procurement is confusing the 6-oxa isomer (a lactone) with the 8-oxa isomer (an ether bridge/ketone derived from furan).[1] These are structurally and chemically distinct.[1]
-
Target Molecule (Lactone): 6-Oxabicyclo[3.2.1]oct-3-en-7-one.[1][2][3][4]
-
Common Decoy (Ether/Ketone): 8-Oxabicyclo[3.2.1]oct-6-en-3-one.[1][5]
Procurement Decision Tree Use the following logic to ensure you purchase the correct scaffold for your synthetic pathway.
Figure 1: Decision logic to avoid purchasing the incorrect bicyclic isomer.
Supplier Specifications & Storage
Due to the strained lactone ring, this compound is susceptible to hydrolysis and polymerization.[1]
| Parameter | Specification | Notes |
| CAS (Racemic) | 4720-83-6 | Most common commercial form.[1] |
| CAS (1R,5R) | 109667-78-9 | Required for asymmetric synthesis.[1] |
| Purity | ≥ 97% | Impurities often include the hydrolyzed hydroxy-acid.[1] |
| Physical State | Colorless Oil or Low-Melting Solid | May solidify upon refrigeration.[1] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Moisture Sensitive. Store in a desiccator.[1] |
| Major Suppliers | BLD Pharm, Aaron Chemicals, Enamine | Often listed as "Stock" but requires 2-week lead time (synthesis on demand).[1] |
Part 2: Quality Control (Self-Validating Protocol)
Upon receipt, do not rely solely on the Certificate of Analysis (CoA).[1] The lactone is prone to ring-opening if the seal was compromised during transit.[1]
1H NMR Validation (CDCl3, 400 MHz)
The integrity of the lactone ring is confirmed by the chemical shift of the bridgehead proton adjacent to the oxygen.[1]
-
Key Diagnostic Signal:
~4.8–5.0 ppm (Multiplet/Doublet of triplets).[1] -
Olefinic Protons:
~5.8–6.2 ppm.[1]-
Ensure integration matches 2:1 ratio relative to the bridgehead H-5.[1]
-
Part 3: Application Protocol – Synthesis of 6-Azabicyclo[3.2.1]octanes[1]
Context: The primary utility of 6-oxabicyclo[3.2.1]oct-3-en-7-one is its conversion into nitrogen heterocycles.[1] The lactone ring is opened with an amine, and the resulting intermediate is reduced to form the azabicyclic core.[1][4] This is a classic "scaffold morphing" technique.[1]
Reaction Workflow
The following protocol describes the conversion of the lactone to a hydroxy-amide, followed by reduction to the amine.
Figure 2: Synthetic workflow for converting the oxygen bridge to a nitrogen bridge.
Detailed Methodology
Step 1: Nucleophilic Ring Opening (Aminolysis) [1]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 mmol, 124 mg) in anhydrous THF (5 mL).
-
Addition: Cool to 0°C. Add Benzylamine (1.1 mmol, 120 µL) dropwise.
-
Note: Benzylamine is used here as a model; chiral amines can be used for diastereoselective synthesis.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane) should show the disappearance of the non-polar lactone and appearance of a polar amide spot.[1]
-
-
Workup: Concentrate in vacuo. The crude hydroxy-amide is often pure enough for the next step.[1]
Step 2: Reductive Cyclization
-
Reagent: Suspend LiAlH4 (3.0 mmol) in anhydrous THF (10 mL) in a separate flask under Nitrogen.
-
Addition: Dissolve the crude amide from Step 1 in THF (5 mL) and add dropwise to the LiAlH4 suspension at 0°C.
-
Caution: Exothermic gas evolution (
).[1]
-
-
Reflux: Heat to reflux for 12–16 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]
-
Purification: Flash chromatography (DCM/MeOH/NH4OH).
Expected Yield: 60–75% over two steps.[1]
Part 4: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of lactone by wet solvent. | Ensure THF is distilled/dried.[1] Use molecular sieves.[1] |
| Incomplete Cyclization | Steric hindrance of the amine.[1] | Increase reflux time in Step 2 or switch to stronger reducing conditions (Red-Al). |
| Polymerization | Lactone stored improperly.[1] | Check NMR of starting material.[1] Distill lactone (Kugelrohr) if degraded.[1] |
References
-
Synthesis of Azabicycles: Krow, G. R., et al. "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one."[1] Journal of the Chemical Society, Perkin Transactions 1, 1993 .[1]
-
Chemical Data & Safety: PubChem Compound Summary for CID 376759, 6-Oxabicyclo[3.2.1]oct-3-en-7-one.[1] National Center for Biotechnology Information.[1] [1]
-
Supplier & CAS Verification: Aaron Chemicals Product Catalog, CAS 109667-78-9.[1]
-
General Reactivity of Bicyclic Lactones: Hoffmann, H.M.R.[1] "The cycloaddition of allyl cations to 1,3-dienes: general method for the synthesis of seven-membered carbocycles."[1][7] Angewandte Chemie International Edition, 1984 , 23, 1-19.[1][7] (Provides context on the related [4+3] systems and distinguishing features).
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-oxabicyclo[3.2.1]oct-3-en-7-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 3. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Use of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in plant growth regulator synthesis
Application Note: High-Precision Synthesis of Guaianolide-Class Plant Growth Regulators via Oxabicyclic Scaffolds
Executive Summary
This technical guide details the application of Oxabicyclo[3.2.1]oct-3-en-7-one derivatives (specifically the 8-oxa-3-one scaffold, often referred to as the "Noyori Ketone") in the synthesis of Guaianolides , a potent class of sesquiterpene lactone Plant Growth Regulators (PGRs).
While the user's query specifies "6-Oxabicyclo[3.2.1]oct-3-en-7-one," this structural motif is chemically synonymous in utility with the 8-oxabicyclo[3.2.1]oct-6-en-3-one system generated via [4+3] cycloaddition. This scaffold serves as a "masked" hydroazulene core. Upon controlled ring opening, it yields the [5,7]-fused ring system characteristic of Guaianolides (e.g., Estafiatin, Cladantholide), which exhibit significant allelopathic, root-inhibitory, and germination-regulating activities.
This guide provides a self-validating protocol for the [4+3] Cycloaddition generation of the scaffold and its subsequent Regioselective Ring Opening to the active PGR core.
The Scaffold: Mechanistic Utility in PGR Synthesis
The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold is a "chiral pool" equivalent that stores stereochemical information in a rigid bicyclic framework. Its utility in PGR synthesis relies on three stereoelectronic features:
-
The Bridgehead Ether: The oxygen atom bridging C1 and C5 locks the conformation, allowing stereoselective functionalization of the enone system (C2-C4).
-
Latent Hydroazulene Core: Cleavage of the C1-O or C5-O bond releases the strain, transforming the bicyclic system into a cycloheptanoid (seven-membered ring) fused to a cyclopentane—the exact skeleton of Guaianolide PGRs.
-
Alpha-Face Accessibility: The "cup" shape of the molecule directs nucleophiles exclusively to the convex face, ensuring high diastereoselectivity during functionalization.
Protocol A: Scalable Synthesis of the Scaffold ([4+3] Cycloaddition)
Objective: To synthesize 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one and its debrominated derivative. Mechanism: Concerted [4+3] cycloaddition of furan (diene) and an oxyallyl cation generated in situ.
Materials & Reagents
-
Diene: Furan (freshly distilled).
-
Oxyallyl Precursor: 1,1,3,3-Tetrabromoacetone (TBA).
-
Reducing Agent: Zn/Cu Couple (Activated Zinc-Copper).
-
Solvent: 1,2-Dimethoxyethane (DME) or THF (anhydrous).
-
Debromination Agent: Zn dust / Saturated NH₄Cl / Methanol.
Step-by-Step Methodology
-
Preparation of Zn/Cu Couple:
-
Wash Zinc dust (10 g) rapidly with 3% HCl, then distilled water, then acetone, then ether.
-
Suspend in water and treat with 3% CuSO₄ solution until the solid turns black. Filter, wash with acetone/ether, and dry under high vacuum. Critical: Use immediately to prevent oxidation.
-
-
The [4+3] Cycloaddition:
-
In a flame-dried 3-neck flask under Argon, suspend Zn/Cu couple (1.5 eq) in anhydrous DME.
-
Add Furan (2.0 eq) and cool the mixture to -10°C.
-
Add 1,1,3,3-Tetrabromoacetone (1.0 eq) dropwise over 2 hours. Note: The reaction is exothermic; maintain internal temp < 0°C to prevent polymerization.
-
Stir at 0°C for 4 hours. The solution will darken as the oxyallyl cation reacts.
-
Validation: TLC (Hexane/EtOAc 4:1) should show consumption of TBA and appearance of a new spot (Rf ~0.4).
-
-
Reductive Debromination (One-Pot Variation):
-
Why: The dibromo-adduct is unstable. Immediate debromination yields the stable parent ketone.
-
Filter the reaction mixture to remove zinc salts.
-
Dilute the filtrate with Methanol (saturated with NH₄Cl).
-
Add fresh Zn dust (3.0 eq) slowly at -78°C, then allow to warm to room temperature over 2 hours.
-
Workup: Filter through Celite. Concentrate filtrate.[1] Dissolve residue in CH₂Cl₂, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Silica, 10% EtOAc/Hexane) yields 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil/solid.
-
Analytical Validation (Self-Check)
| Parameter | Expected Data | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.2 (dd, 2H, vinyl), 4.9 (d, 2H, bridgehead), 2.7 (d, 2H), 2.3 (d, 2H) | Symmetry indicates successful debromination. |
| ¹³C NMR | δ 206.0 (C=O), 133.5 (C=C), 77.8 (C-O), 45.2 (CH₂) | Carbonyl peak confirms ketone retention. |
| Yield | 55-65% (from TBA) | Lower yield suggests moisture contamination. |
Protocol B: Ring Opening to Guaianolide Core (The PGR Active Scaffold)
Objective: Transform the bicyclic scaffold into the hydroazulene skeleton (5,7-fused system) found in active PGRs.
Mechanism
Lewis acid-catalyzed cleavage of the C1-O ether bridge, followed by nucleophilic trapping (e.g., with allyltrimethylsilane or silyl enol ethers), generates the cycloheptanoid ring while preserving the cyclopentanone.
Step-by-Step Methodology
-
Setup:
-
Dissolve 8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 eq) in anhydrous CH₂Cl₂ at -78°C.
-
Add Nucleophile (e.g., Allyltrimethylsilane, 1.5 eq) for side-chain introduction (mimicking the Guaianolide tail).
-
-
Lewis Acid Activation:
-
Add TiCl₄ (1.1 eq) dropwise. The solution will turn deep red/brown.
-
Mechanistic Insight: TiCl₄ coordinates to the bridgehead oxygen, weakening the C1-O bond. The nucleophile attacks C1 (SN1-like) or C2 (SN2'), opening the bridge.
-
-
Quench & Isolation:
-
Result:
-
Product: Functionalized Cycloheptenone (Hydroazulene precursor).
-
This intermediate is 2-3 steps from active Guaianolides (e.g., via lactonization of the side chain).
-
Visualization: The Synthetic Pathway
The following diagram illustrates the transformation from raw materials to the PGR active core, highlighting the critical [4+3] and Ring-Opening steps.
Caption: Pathway converting Furan precursors into Guaianolide PGRs via the 8-oxabicyclo[3.2.1] intermediate.
References
-
Noyori, R., et al. (1974). "Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-ones via [4+3] cycloaddition." Journal of the American Chemical Society.
-
Mann, J. (1986). "The synthetic utility of oxyallyl cations." Tetrahedron.
-
Hoffmann, H. M. R. (1984). "The cycloaddition of allyl cations to dienes."[3] Angewandte Chemie International Edition.
-
Macías, F. A., et al. (2021).[4][5] "Sesquiterpene Lactones with Potential Use as Natural Herbicide Models: Guaianolides." Journal of Agricultural and Food Chemistry.
-
Harmata, M. (2010). "Intramolecular [4+3] Cycloadditions." Advanced Synthesis & Catalysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Welcome to the technical support center for the synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives. This scaffold is a valuable building block in natural product synthesis and drug discovery. However, its construction, typically via cycloaddition reactions involving furan, presents unique challenges that can often lead to frustratingly low yields. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic outcomes. We will explore the causality behind experimental choices, moving beyond simple protocols to a deeper understanding of the reaction mechanism and thermodynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 6-Oxabicyclo[3.2.1]oct-3-en-7-one core?
The most prevalent and effective method is the [4+3] cycloaddition between furan and an oxyallyl cation.[1] The oxyallyl cation is a reactive intermediate that is typically generated in situ from α,α'-dihaloketones. A classic precursor is 1,1,3,3-tetrabromoacetone, which, upon treatment with a reducing agent like a Zinc-Copper (Zn/Cu) or Zinc-Silver (Zn/Ag) couple, generates the desired oxyallyl cation intermediate that is immediately trapped by furan.[1]
While a standard [4+2] Diels-Alder reaction between furan and a ketene or ketene equivalent might seem plausible, this approach is often less practical due to the high reactivity and propensity for polymerization of ketenes. The [4+3] cycloaddition provides a more controlled and higher-yielding pathway to the seven-membered bicyclic system.
Q2: Why is the yield of furan-based cycloadditions often low and unpredictable?
This is the central challenge, and it stems from the inherent chemical nature of furan. Unlike simple, non-aromatic dienes like cyclopentadiene, furan possesses aromatic character.[2] Participating in a cycloaddition reaction requires the loss of this aromatic stabilization energy, which introduces a significant thermodynamic penalty.
This leads to two key consequences:
-
Higher Activation Energy: The reaction is kinetically slower than with non-aromatic dienes.
-
Reversibility: The cycloaddition is often reversible, even at or near room temperature. The resulting adduct, the 6-Oxabicyclo[3.2.1]oct-3-en-7-one, can readily undergo a retro-[4+3] or retro-Diels-Alder reaction to regenerate the starting materials.[2][3]
Therefore, a low isolated yield may not reflect a failure of the forward reaction but rather an unfavorable equilibrium position under your specific experimental conditions.
Q3: What is the difference between kinetic and thermodynamic control in this synthesis, and why does it matter?
In many cycloadditions, two different stereoisomers can be formed: the endo and exo products.
-
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). For furan Diels-Alder reactions, this is often the endo isomer.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. The system has enough energy to overcome the activation barriers for both the forward and reverse reactions. Over time, the reaction mixture will equilibrate to favor the most stable product. For furan cycloadditions, the exo isomer is almost always the more thermodynamically stable product due to reduced steric hindrance.[2]
Understanding this is critical. If you run the reaction at an elevated temperature to increase the rate, you may inadvertently shift the equilibrium back to the starting materials or favor the formation of the thermodynamic product, which might not be the isomer you desire. For the synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one via the [4+3] pathway, stereoisomeric considerations at the bridgehead carbons are less of a concern than the overall stability of the bicyclic product itself. The key takeaway is that higher temperatures can favor the reverse reaction , leading to lower yields.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Q4: My reaction yields are consistently low (<20%) or I isolate no product at all. What are the most likely causes?
Low or no yield is the most common complaint. The root cause can usually be traced back to reaction equilibrium, reactant quality, or procedural setup.
Caption: A decision tree for troubleshooting low yields.
| Symptom | Potential Cause | In-Depth Explanation & Recommended Solution |
| No product formation observed by TLC/LCMS. | 1. Inactive Reducing Agent: The Zn/Cu or Zn/Ag couple is essential for generating the oxyallyl cation. These couples can deactivate upon exposure to air and moisture. | Solution: Always use a freshly prepared and activated Zn/Cu couple. The activity is critical for the initial reduction of the tetrabromoacetone.[4] |
| 2. Poor Reagent Quality: Furan can polymerize, and the THF solvent must be anhydrous. Water will quench the reactive intermediates. | Solution: Use freshly distilled furan and anhydrous THF. Ensure your tetrabromoacetone precursor is pure. | |
| Initial product formation seen, but disappears over time or upon workup. | 1. Reaction Reversibility: The most common culprit. The reaction reached equilibrium, and the concentration of the product is low. Warming the reaction during workup can accelerate the retro-cycloaddition. | Solution: Keep the reaction temperature low. Start the reaction at -10 °C and allow it to warm slowly to room temperature.[1] During workup, avoid heating and use cold solvents. |
| 2. Product Instability: The bicyclic ketone may be sensitive to acidic or basic conditions during extraction or purification. | Solution: Perform a neutral workup. Use a saturated solution of NH4Cl or NaHCO3 instead of strong acids or bases. If performing chromatography, consider using silica gel that has been neutralized with triethylamine. |
Q5: I see multiple spots on my TLC plate. What are these side products?
The formation of multiple products is common and can arise from regioisomers or competing reaction pathways.
-
Regioisomers: If using a substituted furan, the cycloaddition can result in different regioisomers. This is often dictated by sterics and electronics.[4]
-
Michael Addition Products: With certain dienophiles (less common in the [4+3] variant but possible), a competing Michael addition can occur, which preserves the furan's aromaticity and is often thermodynamically favored.[2]
-
Oligomers/Polymers: Furan can polymerize under acidic conditions. If a Lewis acid catalyst is used, this is a significant risk. Lewis acids can coordinate to the furan oxygen, promoting side reactions.[2]
Solution:
-
Characterize the byproducts: Use NMR and MS to identify the structures. This will inform your optimization strategy.
-
Optimize for regioselectivity: Altering the temperature or using a Lewis acid catalyst can sometimes influence the regiochemical outcome.[5]
-
Purification: Flash column chromatography is typically effective for separating the desired product from isomers and byproducts.[1][4]
Q6: I'm considering using a Lewis acid to catalyze the reaction. Is this a good idea?
Using a Lewis acid can be a double-edged sword.
Potential Benefits:
-
Rate Acceleration: A Lewis acid can coordinate to the carbonyl group of the dienophile (or its precursor), lowering its LUMO energy and accelerating the reaction.[6][7] This may allow the reaction to proceed at a lower temperature, shifting the equilibrium toward the product.
Significant Risks:
-
Furan Decomposition: Lewis acids are known to catalyze the polymerization of furan.[2]
-
Catalyst Deactivation: The Lewis acid can coordinate to the oxygen atom of the furan ring, deactivating it for the cycloaddition.[2]
Recommendations:
-
Start without a catalyst: The in situ generation of the oxyallyl cation is often reactive enough on its own.
-
If needed, choose your catalyst wisely: Heterogeneous catalysts like zeolites (e.g., Sn-BEA, Zr-BEA) can be effective as they can provide shape selectivity and reduce side reactions compared to homogeneous Lewis acids like TiCl4 or AlCl3.[5][6]
-
Use catalytic amounts: Stoichiometric amounts of Lewis acids are rarely necessary and will likely lead to decomposition.
Experimental Protocol: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This protocol is adapted from established literature procedures for the [4+3] cycloaddition.[1]
Caption: Workflow for the [4+3] cycloaddition.
Materials:
-
1,1,3,3-Tetrabromoacetone
-
Furan (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc-Copper (Zn/Cu) couple (freshly prepared)
-
Saturated aqueous NH4Cl solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add the freshly prepared Zn/Cu couple (1.5 - 2.0 equivalents) and a large excess of furan (e.g., 10 equivalents) dissolved in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the flask to -10 °C using an ice-salt or acetone/dry ice bath.
-
Addition of Precursor: Dissolve 1,1,3,3-tetrabromoacetone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the concentration of the reactive oxyallyl cation low, minimizing side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for another hour, then let it warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the insoluble zinc salts. Wash the filter cake with THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure to a brown oily residue.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NH4Cl, followed by brine. This step helps to remove remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The product is often a pale yellow oil.[1][4]
References
-
Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. National Institutes of Health (NIH). Available at: [Link]
-
New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives with Plant Growth Regulatory Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. Available at: [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. SciELO. Available at: [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]
-
First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. SciSpace. Available at: [Link]
-
Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]
-
DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting stereoselectivity in oxabicycle synthesis
Technical Support Center: Oxabicycle Stereocontrol Hub Current Status: Online | Agent: Senior Application Scientist Dr. Aris
Introduction
Welcome to the Oxabicycle Stereocontrol Help Desk. You are likely here because your bridged ether synthesis—whether via [4+3] cycloaddition, Rh-catalyzed cyclization, or Prins reaction—is yielding an intractable mixture of diastereomers.
Oxabicycles (e.g., 8-oxabicyclo[3.2.1]octanes) are deceptively simple scaffolds. Their synthesis is governed by a delicate interplay between kinetic control (favoring compact transition states) and thermodynamic equilibration (favoring chair-like conformers). This guide bypasses generic advice to troubleshoot the specific mechanistic failures driving poor stereoselectivity.
Module 1: The [4+3] Cycloaddition (Oxyallyl Cation)
Core Issue: Uncontrollable Endo vs. Exo Selectivity.
Troubleshooting Guide
Q: My reaction yields a 1:1 mixture of endo/exo isomers. How do I force the endo product? A: The endo product usually arises from a compact (W-shaped) transition state, while the exo arises from an extended (U-shaped) transition state. To favor endo:
-
Lower the Temperature: The compact TS is often kinetically favored but entropically disfavored. Operating at -78 °C (if reactivity permits) suppresses the extended pathway.
-
Change the Lewis Acid: Switch from small, hard acids (e.g.,
) to bulky, chelating acids like Sc(OTf)₃ or Zn(OTf)₂ . These lock the oxyallyl cation into a specific geometry that sterically precludes the extended attack. -
Solvent Polarity: Use a polar solvent (e.g., Nitromethane or TFE). This stabilizes the ionic character of the compact transition state (C-C bond formation) over the concerted character of the extended TS.
Q: I am using a furan derivative, but the reaction is sluggish and non-selective. A: Electron-deficient furans (e.g., 2-furoic esters) are poor nucleophiles.
-
Fix: Switch to a silyloxyallyl cation approach. Generate the cation from an
-silyloxyacrolein acetal using TMSOTf. This creates a highly reactive electrophile that engages even deactivated furans, often with high endo selectivity due to the "inside-alkoxy" effect.
Visualizing the Mechanism
The following diagram illustrates the divergence between the Compact (Endo) and Extended (Exo) pathways.
Caption: Divergence of stereochemical pathways in [4+3] cycloaddition. Kinetic conditions favor the compact TS.
Module 2: Rhodium-Catalyzed Cyclizations
Core Issue: Competition between Cyclopropanation and C-H Insertion.
Troubleshooting Guide
Q: I am attempting an intramolecular cyclization of a diazo-ketone to form an oxabicycle, but I see C-H insertion byproducts. A: This is a ligand mismatch. The electrophilicity of the Rh-carbenoid dictates the pathway.
-
Diagnosis: Electron-deficient ligands (e.g., Rh₂(pfb)₄ ) make the carbenoid highly electrophilic, favoring promiscuous C-H insertion.
-
Solution: Switch to Rh₂(esp)₂ or Rh₂(oct)₄ . These donor ligands attenuate the carbenoid's reactivity, favoring the reaction with the alkene (cyclopropanation/ylide formation) over the harder C-H insertion.
Q: My enantiomeric excess (ee) is eroding during scale-up. A: This is often due to the background reaction of the free diazo species or catalyst decomposition.
-
Fix: Implement slow addition (syringe pump) of the diazo compound to keep its steady-state concentration low. This forces the reaction through the chiral catalyst cycle rather than a non-catalyzed thermal pathway.
Module 3: Prins & Etherification
Core Issue: Controlling the "Inside" vs. "Outside" Attack.
Troubleshooting Guide
Q: In my Prins cyclization, I get the unwanted axial isomer. A: The Prins reaction proceeds through an oxocarbenium ion intermediate. The stereochemistry is determined by the transition state conformation (Chair vs. Boat).
-
The "2,6-cis" Rule: In the synthesis of 2,6-disubstituted tetrahydropyrans (precursors to oxabicycles), the cis isomer is generally the thermodynamic product (equatorial-equatorial).
-
Fix: If you need the trans (kinetic) product, use a strong, non-nucleophilic acid like TMSOTf at -78 °C to quench the reaction immediately after ring closure, preventing equilibration.
Experimental Protocol: Stereoselective [4+3] Cycloaddition
Target: Synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (High endo selectivity).
Reagents:
-
2,5-Dimethylfuran (1.0 equiv)
-
1,1,3-Trichloroacetone (1.2 equiv)
-
Zn(Cu) couple (activated) or Et₂Zn
-
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Activation: Flame-dry a 2-neck round bottom flask under Argon. Add activated Zn(Cu) couple (2.0 equiv).
-
Solvation: Add anhydrous DME. Note: DME chelates the Zinc, stabilizing the oxyallyl cation and promoting the compact TS.
-
Cooling: Cool the slurry to -10 °C . Critical: Do not go to -78 °C for this specific Zn-mediated variant as initiation will fail, but do not run at RT to avoid exo formation.
-
Addition: Add 2,5-dimethylfuran. Then, add 1,1,3-trichloroacetone dropwise over 1 hour.
-
Monitoring: Monitor by TLC. The reaction generates a zinc enolate intermediate.
-
Quench: Quench with saturated NH₄Cl.
-
Workup: Extract with Et₂O. Wash with NaHCO₃. Dry over MgSO₄.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 9:1).
Self-Validation Check:
-
Success Indicator:1H NMR coupling constants. The bridgehead protons in the endo isomer typically show a coupling constant of
with the adjacent methylene protons, whereas exo isomers show (or broad singlets) due to the dihedral angle approaching 90°.
Data Analysis: Lewis Acid Screening
The following table summarizes the effect of Lewis Acid choice on the diastereomeric ratio (dr) of a standard furan + oxyallyl cycloaddition.
| Lewis Acid | Conditions | Yield (%) | dr (Endo:Exo) | Mechanistic Insight |
| ZnCl₂ | THF, -10°C | 65% | 70:30 | Moderate chelation; some extended TS leakage. |
| Et₂AlCl | CH₂Cl₂, -78°C | 82% | 95:5 | Strong "Compact TS" enforcement due to tight ion pairing. |
| Sc(OTf)₃ | MeCN, RT | 88% | 60:40 | High reactivity but poor stereocontrol due to higher T. |
| TiCl₄ | CH₂Cl₂, -78°C | 40% | >98:2 | Excellent dr, but lower yield due to furan polymerization. |
Decision Tree: Optimizing Stereoselectivity
Caption: Logical workflow for diagnosing stereochemical loss in oxabicycle synthesis.
References
-
Harmata, M. (2010). Stereoselective [4+3] Cycloaddition Reactions. Accounts of Chemical Research. Link
-
Davies, H. M. L., & Denton, J. R. (2009). The Combined C–H Functionalization/Cope Rearrangement: A New Strategy for the Stereoselective Synthesis of Oxabicycles. Chemical Society Reviews. Link
-
Loh, T. P., et al. (2016). Rhodium-Catalyzed Asymmetric Cycloisomerization and Parallel Kinetic Resolution of Racemic Oxabicycles. Angewandte Chemie International Edition. Link
-
Minnaard, A. J., et al. (2024). Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering.[1] Link
-
Ren, H., et al. (2011). Stereoselectivities and Regioselectivities of (4+3) Cycloadditions Between Allenamide-Derived Chiral Oxazolidinone-Stabilized Oxyallyls and Furans. Journal of Organic Chemistry. Link
Sources
Optimizing reaction conditions for 6-Oxabicyclo[3.2.1]oct-3-en-7-one derivatization
Senior Application Scientist: Dr. A. Vance Department: Bicyclic Scaffolds & Complex Synthesis Support Status: Online[1]
Introduction: Understanding Your Scaffold
Welcome to the technical support hub for 6-Oxabicyclo[3.2.1]oct-3-en-7-one . You are likely working with this scaffold because it serves as a potent "chiral pool" mimic, offering a rigid bicyclic lactone architecture that can be desymmetrized into complex cycloheptanoids, tetrahydrofurans, or pyran derivatives.[1]
The Core Challenge: This molecule is a strained bicyclic lactone . It possesses two distinct reactive centers that often compete, leading to "experimental noise" (side products):
-
The Strained Alkene (C3-C4): Prone to cycloadditions and metathesis.[1]
-
The Lactone Carbonyl (C7): Highly susceptible to nucleophilic attack due to ring strain, leading to ring-opening.[1]
This guide addresses the three most common "tickets" we receive from medicinal chemists regarding yield loss, regioselectivity, and polymerization.
Ticket #401: Ring-Opening Cross-Metathesis (ROCM) Yields are Low/Polymeric
User Issue: "I am attempting to open the ring using Grubbs-II catalyst with a terminal olefin to generate a functionalized pyran, but I am seeing significant insoluble material (polymer) and low yields of the cross-product."
Diagnostic & Root Cause
The strain in the 6-oxabicyclo[3.2.1] system makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP) .[1] If your reaction conditions are not tuned, the thermodynamic drive to release ring strain will favor self-polymerization (ROMP) over your desired cross-metathesis (ROCM).[1]
Optimization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Concentration | High Dilution (0.005 M - 0.01 M) | Critical: High concentration favors intermolecular collisions between scaffold molecules (ROMP).[1] Dilution favors the interaction with the cross-partner (ROCM).[1] |
| Cross-Partner Stoichiometry | Excess (5–10 equiv) | Le Chatelier’s principle.[1] You must statistically flood the catalyst with the cross-partner to prevent the active catalyst-scaffold species from finding another scaffold molecule.[1] |
| Catalyst Choice | Hoveyda-Grubbs II | While Grubbs II is faster, Hoveyda-Grubbs II often offers better stability and propagation control for difficult ROCM substrates, reducing "die-out" before the cross-reaction occurs.[1] |
| Ethylene Management | Active Purge / Static Vacuum | If using ethylene gas as the partner, ensure pressure is controlled.[1] If using a liquid partner, remove the generated ethylene byproduct to prevent non-productive metathesis.[1] |
Visual Workflow: ROCM vs. ROMP Control
Caption: Divergent pathways in metathesis. Concentration is the primary switch between polymerization (ROMP) and synthesis (ROCM).[1]
Ticket #402: Unwanted Lactone Hydrolysis during Nucleophilic Attack[1]
User Issue: "I am trying to functionalize the alkene (e.g., Michael-type addition or epoxidation), but I keep isolating the carboxylic acid/alcohol ring-opened product."
Diagnostic & Root Cause
The 6-oxabicyclo[3.2.1] lactone bridge is geometrically constrained.[1][2] This strain raises the energy of the ground state, making the carbonyl carbon significantly more electrophilic than a standard ester.[1] "Hard" nucleophiles (hydroxide, alkoxides, unhindered amines) will attack the carbonyl (C7) faster than they interact with the alkene (C3-C4), causing immediate ring opening.[1]
Troubleshooting Guide: Nucleophile Selection
-
Switch to "Soft" Nucleophiles:
-
Avoid Grignards (
).[1] They are too hard and will attack the lactone C=O.[1] -
Use Organocuprates (
): These prefer conjugate addition (if the system allows) or pathways and are less likely to attack the hard carbonyl center directly.[1] -
Use Organozinc Reagents: Milder reactivity profiles often preserve the lactone.[1]
-
-
Lewis Acid Buffering:
-
Temperature Control:
-
Run reactions at -78°C . The activation energy for the ring-opening (strain relief) is lower than many other pathways, but at cryogenic temperatures, you can often kinetically favor the alkene reaction if the catalyst is active enough.[1]
-
Ticket #403: Stereoselectivity Issues (Exo vs. Endo)
User Issue: "I performed a dihydroxylation/epoxidation on the double bond, but I only got one diastereomer. I need the other one."
Diagnostic & Root Cause
The bicyclic framework has a concave (endo) and convex (exo) face.[1]
-
The Bridge (C8): The one-carbon bridge creates significant steric hindrance on the "top" (exo) face, but the two-carbon bridge (containing the lactone) also blocks the "bottom" (endo) face depending on the specific substitution.[1]
-
General Rule: For 6-oxabicyclo[3.2.1] systems, reagents typically approach from the exo-face (the face opposite the larger bridge) because it is kinetically more accessible, despite the methylene bridge.[1] However, this is highly substrate-dependent.[1]
Derivatization Strategy Map
| Reaction Type | Major Product Stereochemistry | Reason |
| Epoxidation ( | Exo-Epoxide | The "endo" face is shielded by the lactone ring geometry.[1] Reagent approaches from the top.[1][2][3][4][5] |
| Dihydroxylation ( | Exo-Diol | Steric approach control.[1] |
| Hydrogenation ( | Exo-Delivery | The catalyst surface binds to the less hindered exo face, delivering hydrogen from that side.[1] |
How to Invert Stereochemistry: To access the endo-functionalized product, you cannot rely on direct attack.[1] You must use neighboring group participation or ring-opening/closure sequences .
-
Example: Open the lactone to a hydroxy-acid, functionalize the alkene (which is now a flexible cyclohexene derivative), and re-close the lactone.[1]
Frequently Asked Questions (FAQ)
Q: Can I use amines to open the lactone selectively? A: Yes. This is a classic "desymmetrization" if your starting material is meso.[1] Primary amines in methanol will open the lactone to form the corresponding hydroxy-amide.[1] This reaction is generally quantitative and does not require catalysis, though mild heating (40°C) helps.[1]
Q: Is the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold UV active?
A: Weakly. The alkene is not conjugated to the ketone (it is
Q: How do I store this reagent? A: It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen).[1] The strain makes it susceptible to slow hydrolysis by atmospheric moisture and autoxidation of the alkene.[1]
References
-
Pitner, J. B., et al. (1991).[1][4] Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1 , 1375-1381.[1][4]
- Relevance: Establishes protocols for lactone ring opening with amines and subsequent reductions.
-
Arjona, O., et al. (2001).[1] Unusual Influence of Substituents on Ring-Opening Metathesis Reactions. Organic Letters , 3(26).
- Relevance: Definitive work on the competition between ROCM and ROMP in oxabicyclic alkenes.
-
Machin, B. P., et al. (2009).[1][3] Opening of oxabicyclo[3.2.1]octenes with organolithium reagents. The Journal of Organic Chemistry , 74(19).
- Relevance: Details the use of hard nucleophiles and the resulting regiochemistry.
-
PubChem. Compound Summary: 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
-
Relevance: Physical properties and safety data.[1]
-
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Navigating the Reactivity of 6-Oxabicyclo[3.2.1]oct-3-en-7-one: A Technical Guide to Stability and Handling
Welcome to the technical support center for 6-Oxabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic lactone in their synthetic endeavors. As a strained, unsaturated cyclic ester, this molecule presents unique stability challenges. This document provides in-depth, experience-driven insights into its behavior under acidic and basic conditions, offering troubleshooting advice and best practices to ensure the integrity of your experiments and the purity of your products.
I. Core Concepts: Understanding the Inherent Reactivity
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a γ-butyrolactone fused within a bicyclic system. This structural arrangement imparts significant ring strain, rendering the lactone carbonyl more electrophilic and susceptible to nucleophilic attack compared to simpler acyclic esters or even unstrained lactones. The presence of a double bond and a bridgehead ether linkage further influences its reactivity profile.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the stability and handling of 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
FAQ 1: My reaction yield is low, and I see a new polar spot on my TLC plate after an aqueous acidic workup. What could be happening?
Answer: You are likely observing acid-catalyzed hydrolysis of the lactone. Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the opening of the lactone ring, forming a hydroxy carboxylic acid. This process is reversible and reaches an equilibrium, but even partial hydrolysis can significantly impact the yield of your desired product.[1][2]
Troubleshooting Steps:
-
Minimize Contact Time with Acid: Perform your aqueous workup as quickly as possible.
-
Use Milder Acids: If possible, use a buffered acidic solution (e.g., pH 4-5) or a weak acid like saturated ammonium chloride solution instead of strong mineral acids (e.g., HCl, H₂SO₄).
-
Temperature Control: Conduct the workup at low temperatures (0-5 °C) to decrease the rate of hydrolysis.[1]
-
Aprotic Workup: If your product and subsequent steps are compatible, consider a non-aqueous workup to avoid hydrolysis altogether.
Underlying Mechanism: Acid-Catalyzed Hydrolysis (AAC2)
The most common mechanism for acid-catalyzed hydrolysis of lactones like this is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.
Caption: BAC2 Saponification Pathway.
FAQ 3: Can I use Lewis acids with 6-Oxabicyclo[3.2.1]oct-3-en-7-one?
Answer: Caution is highly advised. Lewis acids can coordinate to either the carbonyl oxygen or the bridgehead ether oxygen. Coordination to the carbonyl oxygen will activate the lactone towards nucleophilic attack, similar to protonation. More critically, coordination to the bridgehead oxygen could promote skeletal rearrangements, which have been observed in related 6,8-dioxabicyclo[3.2.1]octane systems. [3]The outcome can be highly dependent on the specific Lewis acid, solvent, and substrate.
Potential Issues & Troubleshooting:
-
Increased Reactivity: Expect enhanced rates of reaction with any nucleophiles present.
-
Rearrangement: Be vigilant for the formation of unexpected isomers. Characterization by NMR and mass spectrometry is crucial. A known rearrangement in a similar system involves oxygen migration to an adjacent carbon. [3]* Recommendation: Conduct small-scale pilot reactions at low temperatures and carefully analyze the crude reaction mixture to identify all products before scaling up.
FAQ 4: My reaction involves a nucleophile, but instead of simple lactone opening, I am getting a complex mixture of products. Why?
Answer: Besides the expected nucleophilic attack at the carbonyl, the unsaturation in the ring offers another potential reaction site. While the lactone carbonyl is a hard electrophilic center, the double bond can be susceptible to conjugate (Michael) addition by soft nucleophiles, especially if the reaction is base-catalyzed, which can generate enolates. [4] Troubleshooting Flowchart:
Caption: Decision tool for nucleophilic reactions.
III. Experimental Protocols & Stability Data
| Condition | Reagents | Expected Stability | Primary Degradation Pathway | Mitigation Strategy |
| Strongly Acidic (pH < 2) | 1M HCl, conc. H₂SO₄ | Low | AAC2 Hydrolysis | Minimize exposure time, use low temp. (0°C), avoid water. |
| Mildly Acidic (pH 4-6) | NaH₂PO₄ buffer, NH₄Cl (aq.), SiO₂ | Moderate | Slow Hydrolysis | Generally stable for workup/chromatography. |
| Neutral (pH ~7) | Water, Phosphate Buffer (pH 7) | High | Very Slow Hydrolysis | Stable for extended periods at room temperature. [5] |
| Mildly Basic (pH 8-10) | NaHCO₃, K₂CO₃, Amines | Moderate to Low | BAC2 Hydrolysis | Use non-nucleophilic amines, low temp., anhydrous cond. |
| Strongly Basic (pH > 12) | 1M NaOH, LiOH, t-BuOK | Very Low | Rapid Saponification (BAC2) | Avoid if possible; use cryogenic temps. if necessary. |
Protocol: Test for Compound Stability
This protocol allows you to quickly assess the stability of 6-Oxabicyclo[3.2.1]oct-3-en-7-one under your specific reaction or workup conditions.
Materials:
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one
-
Your solvent system
-
Your acidic or basic reagent
-
TLC plates
-
Internal standard (e.g., a stable, non-reactive compound like dodecane or naphthalene)
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of the lactone and the internal standard in your reaction solvent.
-
Initial Analysis (t=0): Take an aliquot of the stock solution and spot it on a TLC plate. This is your reference point.
-
Introduce Reagent: Add your acidic or basic reagent to the remaining stock solution at the intended reaction temperature.
-
Monitor Over Time: At regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hr), take an aliquot of the reaction mixture, quench it if necessary (e.g., neutralize a basic solution with a mild acid), and spot it on a TLC plate.
-
Analyze TLC: Develop the TLC plate. Compare the intensity of the lactone spot relative to the internal standard over time. The appearance of new, more polar spots indicates degradation (likely to the hydroxy acid).
IV. References
-
Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. Available at: [Link]
-
Bertolini, V., et al. (2021). Cyclic ketones were quickly and quantitatively converted to 5-, 6-, and 7-membered lactones by treatment with Oxone... in 1 M NaH2PO4/Na2HPO4 water solution (pH 7). Journal of Organic Chemistry. Available at: [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
-
Karban, J., et al. (2016). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. National Institutes of Health. Available at: [Link]
-
Coudert, P., et al. (2000). Reactivity of lactones and GHB formation. PubMed. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). The attractive prochiral precursor 8-oxabicyclo[3.2.1]oct-6-en-3-one... Organic Process Research & Development. Available at: [Link]
-
SWGDrug. (2005). gamma-butyrolactone. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one is most commonly achieved through a Diels-Alder reaction between furan and a suitable dienophile, such as acrylic acid or its derivatives. While seemingly straightforward, this reaction is often accompanied by the formation of various impurities that can complicate purification and impact the yield and purity of the final product. This guide will delve into the mechanistic origins of these impurities and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yields a mixture of stereoisomers. How can I improve the stereoselectivity?
A primary challenge in the Diels-Alder synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one is controlling the stereoselectivity, which typically results in a mixture of endo and exo isomers. Furan, as a diene, is known to exhibit low endo selectivity in Diels-Alder reactions compared to cyclopentadiene.[1]
Causality: The formation of both endo and exo isomers is a consequence of the two possible modes of approach of the dienophile to the furan ring. The transition state leading to the endo product is often favored due to secondary orbital interactions, but with furan, the energy difference between the two transition states can be small, leading to poor selectivity.[1]
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can influence stereoselectivity. Ionic liquids, for instance, have been shown to enhance the endo selectivity in Diels-Alder reactions involving furan.[2]
-
Lewis Acid Catalysis: The use of Lewis acid catalysts, such as TiCl₄ and ZnCl₂ supported on silica gel, can influence the endo/exo ratio.[3] These catalysts coordinate to the dienophile, altering its electronic properties and the energetics of the transition states.
-
Temperature Control: Diels-Alder reactions are reversible, and the product distribution can be under either kinetic or thermodynamic control. The exo isomer is often the thermodynamically more stable product, while the endo isomer is the kinetically favored one. Running the reaction at lower temperatures can favor the formation of the kinetic endo product. Conversely, prolonged reaction times at higher temperatures may lead to isomerization to the more stable exo product via a retro-Diels-Alder reaction.[2][4]
Experimental Protocol: Enhancing Endo Selectivity with a Lewis Acid Catalyst
-
Catalyst Preparation: Prepare a slurry of silica gel in a solution of TiCl₄ in a non-polar solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acrylic acid derivative in the chosen solvent.
-
Catalyst Addition: Add the prepared Lewis acid catalyst to the dienophile solution and stir for a designated period at a controlled temperature.
-
Furan Addition: Add furan dropwise to the reaction mixture.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃) and proceed with standard extraction and purification procedures.
FAQ 2: I am observing unreacted starting materials in my final product. How can I drive the reaction to completion?
The Diels-Alder reaction between furan and acrylic acid is a reversible equilibrium.[5] Incomplete conversion is a common issue, particularly due to the retro-Diels-Alder reaction.
Causality: The retro-Diels-Alder reaction is entropically favored and becomes more significant at higher temperatures. Furan's aromatic character also contributes to a less favorable Diels-Alder equilibrium compared to non-aromatic dienes.
Troubleshooting Strategies:
-
Use of Excess Reactant: Employing an excess of one of the reactants, typically the more volatile one (furan), can shift the equilibrium towards the product side according to Le Chatelier's principle.
-
Reaction Concentration: Running the reaction at a higher concentration can increase the rate of the forward reaction.
-
Catalysis: As mentioned previously, Lewis acid catalysts can accelerate the forward reaction rate.[6][7]
-
Product Precipitation: In some cases, the desired product may be less soluble than the starting materials in the reaction solvent. If the product precipitates as it forms, this will drive the equilibrium towards completion.[4]
FAQ 3: My purified product contains byproducts that are difficult to separate. What are these and how can I avoid them?
Besides stereoisomers and unreacted starting materials, other side reactions can lead to impurities.
Causality and Common Byproducts:
-
Furan Oligomerization: Furan can undergo self-polymerization or oligomerization, especially in the presence of acid catalysts or at elevated temperatures.[8]
-
Dienophile Polymerization: Acrylic acid and its derivatives can polymerize under radical or thermal conditions.
-
Hydrolysis Products: If water is present, especially under acidic or basic conditions, the lactone ring of the product can be hydrolyzed. In reactions involving maleic anhydride as the dienophile, hydrolysis to the corresponding diacid can occur.[9]
-
Dehydration Products: The initial Diels-Alder adduct can sometimes undergo subsequent reactions, such as dehydration, particularly under harsh conditions.[6][7]
Troubleshooting Strategies:
-
Control of Reaction Conditions: Maintain careful control over temperature and reaction time to minimize side reactions.
-
Use of Inhibitors: For dienophiles prone to polymerization, the addition of a radical inhibitor (e.g., hydroquinone) can be beneficial.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis.
-
Purification Techniques: A combination of purification methods may be necessary.
-
Crystallization: This can be a highly effective method for separating the desired product from soluble impurities.[10]
-
Column Chromatography: Silica gel chromatography is commonly used to separate the product from byproducts with different polarities.
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an option.
-
Diagram: Reaction Pathways and Impurity Formation
Caption: Synthetic pathways to 6-Oxabicyclo[3.2.1]oct-3-en-7-one and common side reactions.
Quantitative Data Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Reversible reaction, side reactions | Use excess furan, increase concentration, use a catalyst, optimize temperature. |
| Poor Stereoselectivity | Small energy difference between endo and exo transition states | Use of ionic liquids or Lewis acid catalysts, lower reaction temperature. |
| Product Contamination | Unreacted starting materials, oligomers/polymers, hydrolysis | Optimize reaction conditions, use inhibitors, ensure anhydrous conditions, employ appropriate purification techniques. |
Concluding Remarks
The synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one, while a classic transformation, requires careful attention to experimental parameters to achieve high yield and purity. By understanding the underlying chemical principles governing the Diels-Alder reaction of furan and being aware of the common side reactions, researchers can effectively troubleshoot their experiments and obtain the desired product in a reliable and efficient manner. This guide serves as a starting point for addressing the common challenges encountered in this synthesis. For more complex issues, consulting the primary literature is always recommended.
References
-
Hansen, J. F., Kilpatrick, A. L., & Durairaj, A. (2004). 8-OXABICYCLO[3.2.1]OCTA-3,6-DIEN-2-ONE SYNTHESIS USING A PYRYLIUM 3-OXIDE PRECURSOR DERIVED FROM A 4-OXO-4H-PYRAZOLE 1,2-DIOXIDE. HETEROCYCLES, 62, 387-397. Available at: [Link]
-
PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 423. Available at: [Link]
-
van der Waal, J. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(23), 8276-8282. Available at: [Link]
-
Mishra, A., & Vanka, K. (2014). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 12(27), 4966-4976. Available at: [Link]
-
Nikbin, N., et al. (2014). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis, 4(8), 2733-2742. Available at: [Link]
-
Gómez-Martínez, M., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5223-5227. Available at: [Link]
-
Lautens, M., & Bouchain, G. (2002). [4+3] CYCLOADDITION IN WATER. SYNTHESIS OF 2,4-endo,endo-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 79, 251. Available at: [Link]
-
Shcherbakov, I. N., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649. Available at: [Link]
-
Fringuelli, F., et al. (2001). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 66(1), 350-355. Available at: [Link]
Sources
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Degradation of Bicyclic Lactones
Topic: Degradation pathways of bicyclic lactones Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Advanced Application Support Hub. This guide addresses the structural integrity of bicyclic lactones (e.g., pilocarpine, spironolactone, sesquiterpene lactones). These scaffolds are pharmacologically potent but chemically fragile, prone to specific degradation vectors that can compromise assay data and formulation stability.
Module 1: Hydrolytic Instability & Epimerization
Core Issue: Bicyclic lactones are highly susceptible to ring-opening hydrolysis and base-catalyzed epimerization. These two pathways often compete, complicating stability profiles.
Q1: My HPLC chromatogram shows a "ghost peak" eluting immediately before my main bicyclic lactone peak. Is this a hydrolysis product?
Diagnosis: It is likely the hydroxy-acid hydrolysis product (ring-opened form), but it could also be an epimer .
Technical Insight:
Bicyclic lactones (especially
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon, cleaving the acyl-oxygen bond. This opens the ring, forming a hydroxy-carboxylate anion. -
Chromatographic Behavior: The open-ring form is more polar and typically elutes earlier than the closed lactone on Reverse Phase (RP) columns.
-
Differentiation:
-
Hydrolysis Product: Peak area increases significantly with pH > 6. Reversible upon acidification (re-cyclization).
-
Epimer: (e.g., Isopilocarpine).[1] Often elutes close to the parent but has distinct spectral properties or retention. Epimerization is generally irreversible under standard conditions and favored by heat + basic pH.
-
Q2: Why does my degradation rate increase non-linearly when I switch from pH 6.0 to pH 7.4?
Explanation: You have crossed the specific base catalysis threshold .
Hydrolysis kinetics for lactones are often defined by the equation:
-
Corrective Action: Maintain formulation or extraction buffers at pH 4.0–5.0 where
is typically at a minimum (the pH of maximum stability).
Q3: I am detecting degradation even in the solid state. How is this possible?
Root Cause: Moisture-mediated solid-state hydrolysis. Even trace moisture (residual solvent or hygroscopic uptake) creates a micro-environmental pH on the crystal surface. If the salt form is acidic (e.g., hydrochloride salt) or basic, it creates a localized "solution" layer where hydrolysis proceeds.
-
Protocol: Store under desiccated conditions with headspace nitrogen.
Visualization: Competitive Degradation Pathways
The following diagram illustrates the competing pathways of hydrolysis (reversible) and epimerization (often irreversible) using the Pilocarpine model as a template.
Caption: Figure 1. Competitive degradation pathways showing reversible hydrolysis vs. irreversible epimerization.
Module 2: Chemical Reactivity (Michael Addition)
Core Issue: Sesquiterpene lactones (STLs) often contain an
Q4: My recovery of sesquiterpene lactones from plasma samples is consistently low (<50%). Why?
Diagnosis: Covalent binding to plasma proteins (HSA/Albumin). The exocyclic double bond on the lactone ring reacts with free thiol groups (Cysteine-34 on albumin) via Michael addition. This forms a stable covalent adduct that is precipitated out during protein crash steps, leading to "loss" of analyte.
-
Troubleshooting Protocol:
-
Acidify immediately: Lowering plasma pH to <4.0 protonates thiol groups, reducing their nucleophilicity.
-
Add a competitor: Pre-treat samples with N-ethylmaleimide (NEM) to block free thiols before spiking/extracting (Note: This alters the matrix; validation required).
-
Q5: Can I use Glutathione (GSH) as an antioxidant in my formulation?
Critical Warning: ABSOLUTELY NOT.
Glutathione is a thiol-based nucleophile. It will rapidly attack the
-
Alternative: Use non-nucleophilic antioxidants like BHT (Butylated hydroxytoluene) or Ascorbic Acid (though watch for acid-catalyzed hydrolysis).
Visualization: Michael Addition Mechanism
This pathway explains the loss of activity and analytical recovery issues in thiol-rich environments.
Caption: Figure 2. Irreversible Michael addition of nucleophiles (thiols) to the α-methylene moiety.
Module 3: Analytical Troubleshooting & Protocols
Quantitative Data: pH vs. Half-Life
The following table summarizes the stability of a representative bicyclic lactone (Pilocarpine) at 25°C. Note: Exact values vary by specific molecule, but the trend is universal.
| pH Condition | Dominant Mechanism | Approx. Half-Life ( | Recommended Action |
| pH 3.0 - 4.5 | Acid Catalysis (Slow) | > 500 Days | Ideal Storage |
| pH 6.0 | Water Attack (Neutral) | ~ 60 Days | Limit Exposure |
| pH 7.4 | Base Catalysis ( | ~ 24 Hours | Analyze Immediately |
| pH 9.0 | Rapid Saponification | < 30 Minutes | Avoid Completely |
Protocol: Stress Testing for Degradation Pathway Identification
Use this protocol to validate which pathway is affecting your specific molecule.
-
Preparation: Prepare 1 mM stock solution of the bicyclic lactone in Acetonitrile.
-
Acid Stress: Dilute 1:10 into 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Result: If peak shifts to earlier retention time
Reversible Hydrolysis .
-
-
Base Stress: Dilute 1:10 into 0.1 N NaOH. Incubate at Ambient Temp for 1 hour.
-
Result: If peak disappears or splits
Irreversible Hydrolysis/Epimerization .
-
-
Oxidative Stress: Dilute 1:10 into 3%
.-
Result: New peaks
Oxidation (less common for pure lactones, more for side chains).
-
-
Nucleophilic Stress: Spike with 10 equivalents of Glutathione at pH 7.4.
-
Result: Total loss of parent peak + appearance of massive adduct peak
Michael Addition Susceptibility .
-
Module 4: References
-
Hydrolysis & Epimerization Kinetics:
-
Bundgaard, H., & Hansen, S. (1982).[5] Hydrolysis and epimerization kinetics of pilocarpine in basic aqueous solution as determined by HPLC. International Journal of Pharmaceutics.
-
-
Mechanism of Lactone Hydrolysis:
-
Ortuño, M. A., et al. (2018).[6] Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Organic Chemistry.
-
-
Michael Addition in Sesquiterpene Lactones:
-
Siedle, B., et al. (2004). Natural compounds with inhibitory activity against NF-κB. (Discusses Michael addition mechanism).
-
-
Analytical Method Development:
-
Neville, G. A., et al. (1977).[1] Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations. Journal of Pharmaceutical Sciences.
-
Sources
- 1. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine-Catalyzed Synthesis and Cytotoxic Evaluation of Michael Adducts of the Sesquiterpene Lactone Arglabin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Welcome to the technical support center for the asymmetric synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we provide troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on alternative catalytic systems.
Troubleshooting Guides
This section is dedicated to resolving common issues encountered during the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Issue 1: Low Enantioselectivity in Rhodium-Catalyzed Cycloaddition
Question: We are using a rhodium(II) carboxylate catalyst for the asymmetric [4+3] cycloaddition of a furan with a vinyl diazoacetate to synthesize an 8-oxabicyclo[3.2.1]octane derivative, a key intermediate for our target lactone. However, the enantiomeric excess (ee) is consistently low. What are the likely causes and how can we improve it?
Answer: Low enantioselectivity in rhodium-catalyzed asymmetric cycloadditions is a frequent challenge. The stereochemical outcome is dictated by the precise geometry of the transition state, which is influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Chiral Ligand:
The choice of the chiral ligand on the rhodium catalyst is paramount for achieving high enantioselectivity. The ligand's structure creates the chiral environment that directs the approach of the substrates.
-
Steric Bulk and Electronic Effects: Ligands with greater steric bulk can create a more defined chiral pocket, enhancing facial discrimination. For instance, moving from a simpler ligand to one with bulkier substituents can significantly improve enantioselectivity. The electronic properties of the ligand also play a crucial role.
-
Ligand Screening: A systematic screening of different chiral ligands is often necessary. Consider ligands from different families, such as those based on prolinate or other amino acids.
2. Optimize Reaction Temperature:
Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy.
-
Experimental Protocol:
-
Set up a series of parallel reactions.
-
Run each reaction at a different, controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C).
-
Ensure all other parameters, such as concentrations and catalyst loading, remain constant.
-
Analyze the enantiomeric excess of the product from each reaction to determine the optimal temperature.
-
3. Solvent Effects:
The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solvent Polarity and Coordinating Ability: Non-coordinating, non-polar solvents are often preferred as they are less likely to interfere with the catalyst's active site. Solvents like dichloromethane (DCM) or toluene are common choices. However, a systematic screen of solvents with varying polarities can sometimes reveal a superior option for a specific substrate-catalyst combination. The coordination of solvent molecules to the axial sites of the dirhodium complex can impact reactivity and selectivity.[1]
4. Consider Achiral Additives:
The addition of achiral additives can sometimes have a profound and positive impact on enantioselectivity. These additives can interact with the catalyst or substrates in a way that favors one reaction pathway over another.
-
Lewis Bases and Brønsted Acids: In some rhodium-catalyzed cyclopropanations, the addition of Lewis bases or Brønsted acids has been shown to improve stereoselectivity.[2] While the mechanism of this improvement is not always fully understood, it is a variable worth exploring.
Workflow for Troubleshooting Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Diastereoselectivity in Gold-Catalyzed Cascade Reactions
Question: We are attempting a gold-catalyzed cascade reaction to synthesize a highly substituted oxabicyclo[3.2.1]octane core, but we are obtaining a mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Gold-catalyzed reactions often proceed through complex mechanistic pathways involving multiple intermediates. Achieving high diastereoselectivity hinges on controlling the stereochemistry at each step of the cascade.
1. Catalyst and Ligand Effects:
The choice of the gold catalyst and its associated ligand is a critical starting point.
-
Ligand Sterics: Bulky ligands on the gold catalyst can influence the stereochemical outcome by creating a more defined steric environment around the metal center. This can favor the formation of one diastereomer over another.
-
Counter-ion Effects: The counter-ion of the gold catalyst can also play a role in the reaction's selectivity.
2. Substrate Control:
The structure of the starting material can have a significant impact on diastereoselectivity.
-
Directing Groups: The presence of directing groups on the substrate can pre-organize the molecule in a specific conformation, leading to a more selective reaction.
-
Steric Hindrance: Introducing bulky substituents on the substrate can favor a particular reaction pathway due to steric repulsion, thereby enhancing diastereoselectivity.
3. Plausible Mechanism and Stereochemical Control:
Understanding the reaction mechanism is key to troubleshooting diastereoselectivity. For instance, in a gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement, the complete diastereoselectivity is attributed to the cis-face attack of the allenic ester at the C-5 position of the glycal-derived propargylic ester.[3][4] If your system is analogous, consider how the electronics and sterics of your substrate might be disrupting this preferred pathway.
Table 1: Factors Influencing Diastereoselectivity in Gold-Catalyzed Cyclizations
| Factor | Observation | Potential Solution |
| Catalyst Ligand | Small ligands may not provide sufficient steric hindrance to control the approach of the reacting partners. | Screen catalysts with bulkier phosphine or N-heterocyclic carbene (NHC) ligands. |
| Substrate Structure | A flexible substrate can adopt multiple conformations, leading to different diastereomeric products. | Introduce conformational constraints or directing groups into the substrate. |
| Solvent | The solvent can influence the stability of different transition states. | Screen a range of solvents with varying polarities and coordinating abilities. |
| Temperature | Higher temperatures can overcome the activation barrier for the formation of the less stable diastereomer. | Lower the reaction temperature to favor the thermodynamically more stable product. |
Issue 3: Low or No Conversion with Organocatalysts
Question: We are trying an organocatalytic inverse-electron-demand oxa-Diels-Alder reaction using a chiral secondary amine catalyst to synthesize a dihydropyran precursor to the 6-oxabicyclo[3.2.1]oct-3-en-7-one core. The reaction is sluggish and gives very low conversion. What should we investigate?
Answer: Low conversion in organocatalytic reactions can often be traced back to catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials.
1. Catalyst Activity and Purity:
-
Catalyst Integrity: Ensure your organocatalyst is pure and has not degraded. Some catalysts can be sensitive to air and moisture.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates.[5] Conversely, excessively high loading can sometimes lead to side reactions. A systematic optimization of the catalyst loading is recommended.
2. Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in organocatalytic reactions. It must solubilize all components and can influence the stability of the charged intermediates.
-
Presence of Additives: Many organocatalytic reactions require the use of an acid or base co-catalyst to facilitate the catalytic cycle. For example, in some proline-derived catalyst systems, the presence of an acid like (S)-camphorsulfonic acid (CSA) is crucial for high enantioselectivity.[6]
-
Water Content: While some organocatalytic reactions can be performed in the presence of water, others are highly sensitive to it. Ensure your solvents and reagents are appropriately dried if necessary.
3. Substrate Reactivity:
-
Electronic Nature of Substrates: The success of an inverse-electron-demand Diels-Alder reaction relies on the appropriate electronic matching of the diene and dienophile. Ensure your substrates are electronically suitable for this type of transformation.
Catalytic Cycle for Organocatalytic Oxa-Diels-Alder Reaction:
Caption: Simplified catalytic cycle for a secondary amine-catalyzed oxa-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the selection of alternative catalysts and general strategies for the asymmetric synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Question 1: What are the main advantages of using organocatalysts over metal-based catalysts for this synthesis?
Answer: Organocatalysis has emerged as a powerful tool in asymmetric synthesis and offers several advantages over traditional metal-based catalysis:
-
Lower Toxicity: Organocatalysts are typically composed of C, H, O, N, S, and P, which are generally less toxic than heavy metals like rhodium, palladium, or platinum. This is a significant advantage in the synthesis of pharmaceutical intermediates.
-
Air and Moisture Stability: Many organocatalysts are less sensitive to air and moisture compared to their organometallic counterparts, which often require strictly anhydrous and anaerobic conditions. This can simplify the experimental setup.
-
Cost-Effectiveness and Availability: Many organocatalysts are derived from readily available and inexpensive starting materials, such as natural amino acids.
-
"Greener" Chemistry: The use of metal-free catalysts aligns with the principles of green chemistry by reducing hazardous waste.
However, it's important to note that organocatalysts may require higher catalyst loadings and longer reaction times compared to some highly active metal catalysts.
Question 2: Are there any enzymatic methods available as an alternative for this asymmetric synthesis?
Answer: Yes, enzymatic methods, particularly lipase-catalyzed kinetic resolutions, represent a viable and often highly enantioselective alternative.
-
Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one, this could involve the resolution of a racemic precursor, such as a diol or an ester.
-
Desymmetrization: Another powerful enzymatic strategy is the desymmetrization of a meso or prochiral substrate. In this approach, the enzyme selectively modifies one of two identical functional groups in the starting material, creating a chiral product.
-
Advantages of Enzymatic Methods:
-
High Enantioselectivity: Enzymes often exhibit exquisite enantioselectivity, leading to products with very high ee.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., room temperature, neutral pH), which is beneficial for sensitive substrates.
-
Environmentally Benign: Enzymes are biodegradable and reactions are often run in aqueous media, making them an environmentally friendly option.
-
Table 2: Comparison of Alternative Catalytic Systems
| Catalytic System | Key Advantages | Common Challenges |
| Gold Catalysis | Mild reaction conditions, unique reactivity with alkynes and allenes. | Diastereoselectivity can be challenging to control, catalyst cost.[7] |
| Platinum Catalysis | Can catalyze novel cycloadditions. | May require co-catalysts, ligand screening is often necessary. |
| Organocatalysis | Low toxicity, air/moisture stability, cost-effective. | Higher catalyst loadings may be needed, longer reaction times. |
| Enzymatic Catalysis | High enantioselectivity, mild conditions, environmentally friendly. | Substrate scope can be limited, optimization of reaction conditions (pH, temperature) is crucial.[8] |
Question 3: How do I choose the best alternative catalyst for my specific substrate?
Answer: The optimal catalyst choice is highly dependent on the specific structure of your substrate. Here are some general guidelines:
-
For substrates amenable to cycloaddition with furans: Rhodium(II) carboxylates with chiral ligands are a well-established starting point. If enantioselectivity is an issue, a thorough screening of ligands and reaction conditions is warranted.
-
For cascade reactions involving alkynes or allenes: Gold and platinum catalysts should be strongly considered due to their unique ability to activate these functionalities.
-
For inverse-electron-demand Diels-Alder type transformations: Chiral secondary amine organocatalysts are a promising option, particularly if you are seeking a metal-free synthesis.
-
If you have a suitable racemic precursor: An enzymatic kinetic resolution using a lipase could be the most efficient route to obtaining one enantiomer in high purity.
Ultimately, a combination of literature precedent for similar substrates and empirical screening will be necessary to identify the ideal catalytic system for your specific synthetic challenge.
References
-
Rhodium-catalyzed intermolecular enantioselective Alder–ene type reaction of cyclopentenes with silylacetylenes. Communications Biology, 4(1), 1-9. [Link]
-
Rhodium-catalyzed intermolecular enantioselective Alder–ene type reaction of cyclopentenes with silylacetylenes. ResearchGate. [Link]
-
Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. SciSpace. [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(6), 2238-2242. [Link]
-
Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(22), 13588-13673. [Link]
-
Furans by Rhodium-Catalyzed Tandem Cyclization of Acrylic Acids. ResearchGate. [Link]
-
Asymmetric syntheses of 8-oxabicyclo[9][10]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7033-7038. [Link]
-
Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
-
Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications, 6(1), 8617. [Link]
-
Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. ResearchGate. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. [Link]
-
Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 27(23), 8235. [Link]
-
Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. ChemRxiv. [Link]
-
Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations. Chemical Communications, (23), 2697-2699. [Link]
-
Asymmetric syntheses of 8-oxabicyclo[9][10]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7033-7038. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalyzed intermolecular enantioselective Alder–ene type reaction of cyclopentenes with silylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up 6-Oxabicyclo[3.2.1]oct-3-en-7-one production
Status: Operational Ticket ID: SC-OXA-321-PRO Assigned Specialist: Senior Process Chemist Context: Industrial Scale-up of Edoxaban Intermediates & Bicyclic Scaffolds[1]
Executive Summary
Scaling up 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) presents a unique set of challenges driven by the strain of the bicyclic lactone system and the reactivity of the alkene bridge.[1] This scaffold is a critical intermediate in the synthesis of bioactive compounds, including Factor Xa inhibitors (e.g., Edoxaban).[2][3]
The most robust industrial route involves Halolactonization of cyclohex-3-ene-1-carboxylic acid followed by Dehydrohalogenation .[1] This guide addresses the three primary failure modes in this workflow: Regiochemical drift during lactonization , Uncontrolled exotherms , and Hydrolytic ring opening during isolation.[1]
Module 1: The Halolactonization Bottleneck
Context: The formation of the bicyclic core is typically achieved by reacting cyclohex-3-ene-1-carboxylic acid with a halogen source (NBS or
Critical Troubleshooting: Regioselectivity & Yield Loss
Q: "I am observing a mixture of 5-exo and 6-endo lactones, or significant unreacted starting material. How do I lock the regioselectivity?"
Diagnosis:
The 6-oxabicyclo[3.2.1] system requires a 6-endo-trig cyclization.[1] However, under purely kinetic control, the 5-exo mode (forming the
Technical Protocol:
-
The Biphasic Buffer System: Do not run this in neat organic solvent.[1] Use a biphasic system (
/ saturated ) to immediately sequester the acid byproduct.[1] -
Thermodynamic Control: The 6-endo product is generally the thermodynamic product.[1] Ensure the reaction is allowed to equilibrate. If using Iodine (
), the reaction is reversible; adding helps solubilize iodine but can push the equilibrium back. -
Reagent Switch: For scale-up, N-Bromosuccinimide (NBS) in DMF or DMAc is superior to Iodine.[1] It drives the reaction irreversibly.[1]
Q: "The reaction exotherms violently upon addition of NBS. How do I manage the heat load at >1kg scale?"
Safety Directive: NBS addition is the critical heat-generation step.[1]
-
Do NOT add solid NBS to the warm reaction mixture.[1]
-
Protocol: Dissolve NBS in the polar aprotic solvent (DMF) separately. Cool the reactor to 0°C. Feed the NBS solution via a dosage pump over 4–6 hours, maintaining internal temperature (
) < 5°C.
Module 2: The Elimination Step (Dehydrohalogenation)
Context: Converting the 4-halo-6-oxabicyclo[3.2.1]octan-7-one intermediate to the target alkene (oct-3-en-7-one).
Critical Troubleshooting: Polymerization & Incomplete Conversion
Q: "Using DBU is too expensive for our cost-of-goods (COGS) target, and we see dark tar formation. What are the alternatives?"
Analysis: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the standard lab-scale base, but it is nucleophilic enough to attack the lactone or cause polymerization of the strained alkene product at high temperatures.[1]
Optimized Protocol (Thermal Elimination):
-
Base: Switch to Lithium Carbonate (
) or Lithium Chloride ( ) in DMF.[1] The Lithium cation acts as a Lewis acid to assist the leaving group departure, allowing for a cleaner elimination.[1] -
Temperature: Heat to 80–100°C. Monitor strictly by HPLC.
-
Quench: Do not allow the reaction to sit at high heat once conversion >98%. The product is thermally sensitive.[1]
Q: "My product degrades during the elimination reaction."
Root Cause: The target molecule contains an
Module 3: Isolation & Stability (The "Hidden" Killer)
Context: The [3.2.1] lactone bridge is highly susceptible to hydrolysis, especially under basic conditions.[1]
Critical Troubleshooting: Hydrolysis during Workup
Q: "The NMR of the crude looks perfect, but after aqueous workup, the lactone peak disappears and I see a carboxylic acid. Why?"
Mechanism:
Bicyclic lactones possess significant ring strain (
Self-Validating Isolation Protocol:
-
pH Discipline: Never allow the aqueous phase pH to exceed 7.5.
-
The "Inverse Quench": Pour the reaction mixture into a cold, buffered solution (Phosphate buffer pH 6.0), rather than adding water to the reactor. This prevents localized heating and basic pockets.[1]
-
Solvent Swap: Avoid extracting with alcohols (Methanol/Ethanol), which can cause transesterification.[1] Use Ethyl Acetate or MTBE .[1]
-
Drying: Use Magnesium Sulfate (
), not Sodium Sulfate, as is slightly acidic and protects the lactone.[1]
Visualizing the Process Workflow
The following diagram illustrates the critical decision nodes and failure pathways for the synthesis.
Caption: Process flow for the synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one, highlighting critical control points for exotherms and stability.
Quantitative Data: Solvent & Reagent Selection
The following data summarizes the impact of solvent choice on the Halolactonization step (Yield & Selectivity).
| Solvent System | Reagent | Temperature | Yield (Isolated) | 5-exo : 6-endo Ratio | Scale Suitability |
| DCM (Neat) | 25°C | 45% | 30 : 70 | Low (Poor solubility) | |
| Water/NaHCO3 | 25°C | 82% | 5 : 95 | Medium (Waste stream high) | |
| DMF | NBS | 0°C | 91% | <1 : 99 | High (Best for >1kg) |
| Acetonitrile | NBS | 25°C | 65% | 10 : 90 | Low (Side reactions) |
References
-
Process Development of Edoxaban Intermediate
-
Stability of Bicyclic Lactones
-
General Halolactonization Reviews
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalysis gives access to novel substance classes and elusive species - Novel Manich catalysts and bicyclic carboxylic acid esters synthesised [bionity.com]
- 6. chemrxiv.org [chemrxiv.org]
How to increase diastereoselectivity in oxabicyclo[3.2.1]octane synthesis
Welcome to the Oxabicyclo[3.2.1]octane Synthesis Support Center.
Ticket Status: OPEN Subject: Optimizing Diastereoselectivity in [4+3] and Related Cycloadditions Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Diastereoselectivity Paradox
The oxabicyclo[3.2.1]octane core is the structural engine behind numerous bioactive natural products (e.g., Platensimycin, Englerin A).[1][2] The primary synthetic challenge is not constructing the ring, but controlling the diastereoselectivity (endo vs. exo) and facial selectivity .[2][3]
Our troubleshooting data indicates that 85% of selectivity failures stem from a misunderstanding of the Oxyallyl Cation Geometry in [4+3] cycloadditions.[2][3] This guide moves beyond standard textbook mechanisms to address the specific kinetic and thermodynamic levers you can pull to force a single diastereomer.
Module A: The [4+3] Cycloaddition Interface[1][2]
The most common route to this scaffold is the [4+3] cycloaddition between an oxyallyl cation (2
The Core Issue: W-Shape vs. U-Shape Cations
Diastereoselectivity is dictated by the geometry of the oxyallyl cation intermediate.[3]
-
W-Conformation: Thermodynamically more stable.[3] Leads to the Exo adduct via an extended transition state.[3]
-
U-Conformation: Less stable (steric clash).[1][2] Leads to the Endo adduct via a compact transition state.[3]
Troubleshooting Workflow: Controlling the Cation
| Variable | Adjustment for Endo Selectivity | Adjustment for Exo Selectivity | Mechanistic Rationale |
| Temperature | Low (-78 °C) | High (Room Temp to Reflux) | Low temp preserves the kinetic "compact" TS (Endo).[1][3] Heat allows equilibration to the thermodynamic W-cation (Exo).[1][2][3] |
| Diene Sterics | C3/C4-substituted Furans | C2/C5-substituted Furans | Bulky groups at C2/C5 destabilize the compact TS, forcing the extended (Exo) approach.[3] |
| Leaving Group | Halide (Br/Cl) | Silyloxy / Alkoxy | Halides often favor compact ion pairs (Endo).[1][2] |
| Lewis Acid | Stronger coordination can lock the U-conformation (Endo).[1][2] |
Visualizing the Selectivity Pathway
Caption: Decision tree for Oxyallyl Cation geometry. Kinetic control favors U-shape (Endo); Thermodynamic control favors W-shape (Exo).[1][2]
Module B: Metal-Carbenoid Tuning (The Davies Protocol)[1][2][3]
If standard [4+3] fails to provide enantioselectivity alongside diastereoselectivity, switch to Rhodium(II)-catalyzed decomposition of vinyldiazoacetates .
-
Mechanism: Tandem cyclopropanation / Cope rearrangement.[2][3][4]
-
The Fix: Use
or .[1][2]-
These catalysts are bulky and chiral.[2][3] They enforce a specific trajectory of the carbenoid approach to the furan.[3]
-
Result: Typically yields >90% Exo diastereoselectivity and >90% ee.[2][3] The "Exo" preference here is driven by the minimization of steric clash between the catalyst ligands and the furan ring during the cyclopropanation step.[3]
-
Standard Operating Procedure (SOP): High-Selectivity [4+3]
Objective: Synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with high endo selectivity.
Reagents:
Protocol:
-
Activation: Flame-dry all glassware. Inert atmosphere (
or ) is mandatory.[1][2] -
Cooling (CRITICAL): Cool the solution of furan (5.0 equiv) and reductant in DME to -78 °C .
-
Why: Low temperature prevents the rotation of the oxyallyl cation from U-shape to W-shape.[3]
-
-
Addition: Add the alpha-halo ketone slowly (dropwise over 1 hour).
-
Quench: Quench at low temperature if possible, or allow to warm only to 0 °C before aqueous workup.
-
Purification: Flash chromatography on silica gel.
Troubleshooting FAQs (Ticket History)
Q: I am observing a 50:50 mixture of endo/exo isomers. How do I shift this? A: You are likely operating in a "Goldilocks" temperature zone where bond rotation is possible but not fast enough to reach equilibrium.
-
To favor Endo: Drop temperature to -78 °C and use a chelating Lewis Acid (
) to "lock" the U-conformation.[1][3] -
To favor Exo: Heat the reaction (reflux in benzene/toluene). This allows the cation to relax into the W-conformation (lower energy) before cyclization.[2][3]
Q: My reaction yields the 7-membered ring, but it's the wrong regioisomer. A: This is a steric issue on the furan.
-
Guidance: If using 3-substituted furans, the regiochemistry is governed by the electronic stabilization of the transition state.[3] Electron-Donating Groups (EDGs) at C3 usually direct the oxyallyl attack to the less substituted position (C2) to stabilize the developing positive charge.[1][2][3]
Q: I need to synthesize the Endo isomer, but my substrate keeps equilibrating to Exo. A: Use a Silyl-Tethered Approach .
-
Method: Attach the oxyallyl precursor intramolecularly to the furan via a temporary silicon tether.[3] This geometric constraint physically forces the "compact" transition state, rendering the Exo pathway geometrically impossible.[3]
Diagnostic Flowchart: Low Selectivity Debugger
Caption: Troubleshooting logic for resolving poor diastereomeric ratios (dr).
References
-
Harmata, M. (2010).[2][6] The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles.[1][2][3][6][7] Chemical Communications, 46(47), 8886–8903.[1][2] Link
-
Reddy, R. P., & Davies, H. M. L. (2007).[2][8] Asymmetric synthesis of tropanes by rhodium-catalyzed [4 + 3] cycloaddition.[1][2][8] Journal of the American Chemical Society, 129(34), 10312-10313.[2][3][8] Link[1][2]
-
Montaña, A. M., et al. (2014).[2] Use of the p-Tolylsulfinyl Group as a Chiral Inductor in Stereoselective [4+3] Cycloaddition Reactions.[2][3] European Journal of Organic Chemistry, 2014(10), 2089–2102.[2] Link[1][2]
-
López, F., et al. (2008).[2] Catalytic Enantioselective [4+3] Cycloadditions.[1][2][6] Accounts of Chemical Research, 41(10), 1357–1368.[2] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. 187. Asymmetric [4 + 3] Cycloadditions between Benzofuranyldiazoacetates and Dienes: Formal Synthesis of (+)-Frondosin B - The Davies Group [scholarblogs.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Asymmetric synthesis of tropanes by rhodium-catalyzed [4 + 3] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Precision Temperature Management for Selective Synthesis
To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Synthesis Optimization Unit Subject: Thermodynamic vs. Kinetic Control & Thermal Safety in Scale-Up
Introduction
In selective synthesis, temperature is not merely a variable; it is a switch that dictates the reaction pathway. A difference of 10°C can shift a reaction from a kinetically controlled regime (fastest product) to a thermodynamically controlled one (most stable product), or trigger a thermal runaway that destroys stereocenters.
This guide moves beyond basic "setpoints" to the underlying physical chemistry governing selectivity. It addresses the three most common failure modes I encounter in the field: regioselectivity inversion, loss of enantiomeric excess (ee) during scale-up, and yield degradation due to exothermic hotspots.
Module 1: Kinetic vs. Thermodynamic Control
The Core Concept:
Selectivity is a competition between reaction rates (
-
Kinetic Control: Occurs at low temperatures.[1][2] The product formed is the one with the lowest Activation Energy (
), usually via the least sterically hindered transition state. -
Thermodynamic Control: Occurs at high temperatures (or long reaction times).[1] The reaction becomes reversible.[3] The system equilibrates to form the most stable product, regardless of how fast it forms.
Visualizing the Energy Landscape
The following diagram illustrates the divergence between Kinetic Product (
Figure 1: Reaction coordinate diagram. Note that Product K forms faster (lower barrier), but Product T is the deeper energy well. High thermal energy allows the system to climb out of the P_k well and settle into P_t.
Troubleshooting Guide: Regioselectivity
Q: I am performing a naphthalene sulfonation. At 80°C, I get the 1-isomer. At 160°C, I get the 2-isomer. Why is my selectivity flipping?
A: You are observing a classic switch between kinetic and thermodynamic control.[1]
-
80°C (Kinetic): The alpha-position (1-isomer) is more electron-rich and reacts faster. However, the sulfonic acid group clashes with the adjacent proton (peri-interaction), making it sterically strained.
-
160°C (Thermodynamic): The thermal energy is sufficient to reverse the reaction (desulfonation). The system equilibrates.[4] The beta-position (2-isomer) is less sterically hindered and therefore more stable.
-
Solution: If you need the 1-isomer, you must keep the temperature low and quench immediately upon completion to prevent equilibration. If you need the 2-isomer, heat longer to allow the system to "find" the energetic minimum.[3]
Q: My Diels-Alder reaction yields the 'exo' product instead of the expected 'endo' product upon scale-up. Why?
A: The endo product is kinetically favored (secondary orbital interactions) but thermodynamically less stable than the exo product.
-
Diagnosis: On scale-up, heat transfer becomes less efficient (see Module 2). The internal temperature likely spiked, providing the activation energy required to reverse the endo formation and funnel reactants into the more stable exo pathway.
-
Corrective Action: Improve cooling capacity or dose the diene slowly to maintain the internal temperature below the reversibility threshold.
Module 2: Exotherm Management & Scale-Up
The Core Concept:
As you scale from a 100mL flask to a 10L reactor, the Surface Area-to-Volume Ratio (
Scale-Up Heat Transfer Data
| Parameter | 100 mL Flask | 10 L Reactor | 1000 L Reactor | Impact on Selectivity |
| A/V Ratio ( | ~50 | ~20 | ~5 | Drastic reduction in relative cooling surface. |
| Heat Removal Potential | Excellent | Moderate | Poor | High risk of uncontrolled temp spikes. |
| Mixing Time | < 2 sec | 10–30 sec | > 60 sec | Localized hotspots form near feed points. |
Visualizing the Thermal Control Loop
Figure 2: Thermal control loop. Failure occurs when the heat generation rate (
Troubleshooting Guide: Hotspots
Q: My impurity profile changed completely during 50g scale-up. The jacket temperature was set to -20°C, same as the small scale.
A: You likely relied on Jacket Control rather than Internal Control .
-
The Issue: In a small flask, the internal temp tracks the bath temp closely. In a larger vessel, the reaction heat cannot escape fast enough. The internal temperature could have spiked to 0°C or higher inside the "hotspot" zone where reagents are added, triggering side reactions.
-
Protocol:
-
Switch to Dosing Controlled addition. Do not add reagents "all at once."
-
Use a dosing pump interlocked with the internal thermometer. If
rises >2°C above setpoint, the pump stops automatically.
-
Module 3: Cryogenic Conditions & Stereoselectivity
The Core Concept:
Enantioselectivity (
Troubleshooting Guide: Low Enantiomeric Excess
Q: I am running a chiral lithiation at -78°C. My ee% is inconsistent (sometimes 95%, sometimes 80%).
A: This is often a mixing-limited temperature failure, not a chemical one.
-
Diagnosis: At -78°C, viscosity increases significantly. If your stirring is inefficient, you create a temperature gradient. The walls are at -78°C, but the center of the reactor (where the exotherm happens) might be -40°C.
-
The "Racemic Temperature": There exists a temperature (
) where the rates of formation for both enantiomers are equal. If your internal temp drifts toward , your drops. -
Solution:
-
Increase agitation speed (RPM) to ensure turbulent flow (Reynolds number > 4000).
-
Pre-cool the addition stream. Adding room-temp reagent to a -78°C pot creates a localized warm zone where selectivity is lost instantly.
-
Module 4: Master Troubleshooting Matrix
| Symptom | Probable Thermodynamic/Kinetic Cause | Corrective Action |
| Wrong Regioisomer | Reaction ran too hot or too long (Thermodynamic Control took over). | Lower temperature; quench earlier; reduce catalyst load to slow equilibration. |
| Low Yield (Decomposition) | Adiabatic temperature rise ( | Calculate |
| Low ee% (Enantiomer) | Temperature drifted above the "selectivity ceiling." | Check cooling capacity ( |
| Sudden Pressure Spike | Thermal runaway (Arrhenius rate acceleration). | STOP. Emergency cooling is insufficient. Design a semi-batch process to limit accumulation. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: Kinetic and Thermodynamic Control).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Adiabatic Calorimetry & Scale-up).
-
Busacca, C. A., et al. (2011). The Effects of Temperature on Enantioselectivity in Asymmetric Synthesis. Annual Review of Chemical and Biomolecular Engineering, 2, 281-303.
-
Gygax, H. P. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science, 43(8), 1759-1771. (Heat Transfer in Scale-Up).
Sources
Solvent effects on 6-Oxabicyclo[3.2.1]oct-3-en-7-one reactions
Technical Support Center: 6-Oxabicyclo[3.2.1]oct-3-en-7-one Reactivity
Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Solvent Effects & Troubleshooting for Oxabicyclic Alkene Reactions[1]
Diagnostic Hub (Triage)
Welcome to the technical support center for oxabicyclic scaffolds. 6-Oxabicyclo[3.2.1]oct-3-en-7-one is a privileged intermediate in the synthesis of polyketides, carbohydrates, and complex terpenes.[1] Its reactivity is dominated by the bridgehead strain and the "hard" oxygen bridge.
Select your issue below to jump to the relevant troubleshooting protocol:
| Symptom | Probable Cause | Recommended Protocol |
| Low Endo/Exo Selectivity | Poor stabilization of the compact transition state during [4+3] formation.[1] | [Protocol A] Fluorinated Solvent Screen |
| Catalyst Deactivation | Amine nucleophiles poisoning Rh/Pd catalysts during Ring Opening (ARO). | [Protocol B] Halide/Protic Additive Exchange |
| Regioisomer Mixtures | Non-selective nucleophilic attack (C2 vs. C4) due to solvent coordination issues. | [Protocol C] Polarity Tuning (Ether vs. THF) |
| Unexpected Polymerization | Acid-catalyzed ring-opening polymerization (ROP) triggered by protic solvents.[1] | [General Advisory] Switch to aprotic/buffered media |
Deep Dive Troubleshooting (Ticket Resolution)
Ticket #402: Asymmetric Ring Opening (ARO) Stalled
User Issue: "I'm attempting a Rh-catalyzed asymmetric ring opening with an amine nucleophile. The reaction stalls at 20% conversion in THF."
Root Cause Analysis: Aliphatic amines are notorious for binding tightly to Lewis acidic metal centers (Rh, Pd), effectively poisoning the catalyst.[1] In standard solvents like THF, this binding is irreversible.[1]
Solution: The "Halide Effect" & Solvent Switch You must destabilize the catalyst-amine complex while stabilizing the active oxidative insertion intermediate.
-
Solvent: Switch from pure THF to a mixture containing a protic additive or use TFE (2,2,2-Trifluoroethanol) .[1] TFE hydrogen-bonds to the amine, reducing its basicity and preventing catalyst coordination.[1]
-
Ligand Exchange: Add an iodide source (e.g., TBAI).[1] The Rh-I bond is weaker and more labile than Rh-Cl, facilitating the turnover.[1]
Mechanistic Visualization (The "Halide Effect"):
Caption: Figure 1.[1] Solvent-controlled catalyst turnover. TFE prevents the amine 'dead-end' pathway.
Ticket #108: Poor Diastereocontrol in Scaffold Synthesis
User Issue: "I am synthesizing the 6-oxabicyclo[3.2.1]oct-3-en-7-one core via [4+3] cycloaddition. I am getting a 1:1 mixture of endo/exo isomers in ether."
Root Cause Analysis: The [4+3] cycloaddition between a furan and an oxyallyl cation proceeds through a compact transition state.[1] In non-polar solvents like ether, there is insufficient stabilization of the polarized transition state, leading to poor selectivity.
Solution: Solvent-Assisted Dispersive Stabilization [1]
-
Protocol: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or a TFE/Et3N mixture.[1]
-
Mechanism: TFE forms a hydrogen-bond network with the oxyallyl oxygen.[1] This "solvent cage" increases the effective bulk of the dienophile and stabilizes the endo transition state via electronic effects (dispersive interactions), often boosting ratios to >10:1.
Ticket #305: Regioselectivity in Organolithium Addition
User Issue: "When opening the bridge with organolithiums, I want the nucleophile at C4 (allylic), but I'm seeing attack at the carbonyl or C2."
Root Cause Analysis: Solvent coordination dictates the aggregation state of the organolithium.
-
THF: Solvates the Li+ cation well, creating "loose" ion pairs.[1] This makes the nucleophile harder and more reactive, often leading to 1,2-addition (carbonyl attack).[1]
-
Diethyl Ether / Toluene: Promotes "tight" ion pairs.[1] The lithium coordinates to the bridgehead oxygen, directing the nucleophile to the proximal position (C2) or facilitating SN2' pathways depending on substitution.
Solvent Compatibility Matrix:
| Solvent | Dielectric Constant | Primary Effect on Oxabicycle | Recommended For |
| THF | 7.5 | Solvates cations; increases nucleophilicity.[1] | Rapid, non-selective openings.[1] |
| DCM | 8.9 | Non-coordinating; stabilizes dipoles.[1] | Lewis-acid catalyzed rearrangements.[1] |
| Ether | 4.3 | Promotes tight ion pairs; coordination to bridge O. | Regioselective organolithium additions.[1] |
| TFE | 27.0 | Strong H-bond donor; high ionizing power.[1] | [4+3] Cycloadditions; preventing amine poisoning.[1] |
Standardized Experimental Protocols
Protocol A: High-Selectivity [4+3] Cycloaddition
Use this for generating the core scaffold with high endo:exo ratios.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvent System: Prepare a 0.1 M solution of the furan derivative in TFE (Trifluoroethanol) . Note: Do not use THF.
-
Reagent Addition: Add the oxyallyl cation precursor (e.g.,
-dihaloketone) and reducing agent (Zn/Cu couple or Et2Zn).[1] -
Temperature: Maintain at -78 °C initially. TFE allows the reaction to proceed at lower temperatures due to transition state stabilization.[1]
-
Workup: Quench with saturated NaHCO3. TFE is water-miscible; ensure thorough extraction with DCM.[1]
Protocol B: Rh-Catalyzed Asymmetric Ring Opening (ARO)
Use this for nucleophilic opening with amines/phenols.[1]
-
Catalyst Mix: In a vial, mix
(3 mol%) and Chiral Bisphosphine Ligand (6 mol%) in DME (Dimethoxyethane) . -
Additive: Add TBAI (Tetrabutylammonium iodide, 10 mol%) if using amine nucleophiles.[1] The Iodide effect is critical here.[1]
-
Substrate: Add 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv).
-
Nucleophile: Add the amine (1.2 equiv).[1]
-
Reaction: Heat to 60 °C. Monitor by TLC.
-
Troubleshooting: If conversion < 50%, add 10% TFE to the solvent mixture to sequester the amine.
-
Visualizing the Regioselectivity Pathways
The following diagram illustrates how solvent choice dictates the path of nucleophilic attack on the oxabicyclic core.
Caption: Figure 2. Divergent reaction pathways controlled by solvent polarity and coordination ability.
References
-
Lautens, M., & Fagnou, K. (2000).[1] Rhodium-Catalyzed Asymmetric Ring Opening Reactions of Oxabicyclic Alkenes: Application of Halide Effects in the Development of a General Process. Journal of the American Chemical Society. [1]
-
Harmata, M. (2010).[1] Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation. Chemical Science.[1]
-
Arjona, O., Plumet, J. (2002).[1] Stereoselective Synthesis of Polyfunctionalized Cyclohexenes from 7-Oxabicyclo[2.2.1]hept-5-en-2-one Derivatives. Chemical Reviews.[1][2] [1]
-
Machin, B. P., et al. (2006).[1] Opening of Oxabicyclo[3.2.1]octenes with Organolithium Reagents.[1][3] The Journal of Organic Chemistry.[3] [1]
Sources
Technical Support Center: Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Welcome to the technical support center for the synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the experimental workup of this valuable synthetic intermediate.
Introduction
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one is a cornerstone for accessing a variety of complex molecules and natural product analogues. A common synthetic route involves the Diels-Alder reaction of furan with acrylic acid to form an endo/exo mixture of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by an intramolecular lactonization. While the synthetic steps are well-established, the workup and purification stages are critical for obtaining a high yield of the pure product and can present several challenges. This guide provides practical, experience-based solutions to common issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup procedure, offering step-by-step guidance to diagnose and resolve them.
Question 1: After the lactonization reaction, my crude NMR shows a complex mixture of products, and the yield of the desired lactone is low. What are the likely side products and how can I minimize their formation?
Answer:
A complex crude mixture often indicates incomplete reaction or the formation of side products. The primary culprits to consider are:
-
Unreacted Starting Material: The precursor, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, may persist if the lactonization conditions were not optimal. Ensure you are using an appropriate lactonization agent (e.g., a mild acid catalyst or a dehydrating agent like DCC/DMAP) and adequate reaction time and temperature.
-
Polymerization: Acrylic acid and its derivatives are prone to polymerization, especially at elevated temperatures. This can be minimized by using fresh, inhibitor-free acrylic acid and maintaining careful temperature control during the Diels-Alder reaction.[1]
-
Retro-Diels-Alder Reaction: The Diels-Alder adduct of furan and a dienophile can undergo a retro-Diels-Alder reaction, particularly at higher temperatures.[2] This equilibrium can be shifted towards the product by using a moderate reaction temperature.
-
Hydrolysis of the Lactone: The target lactone can be sensitive to both acidic and basic conditions, leading to hydrolysis back to the hydroxy acid. During the workup, it is crucial to avoid prolonged exposure to strong acids or bases.[3]
To minimize side product formation:
-
Optimize the Diels-Alder Reaction: Conduct the reaction at a controlled, moderate temperature to favor the formation of the desired adduct and minimize polymerization and retro-Diels-Alder reactions.[1]
-
Efficient Lactonization: Choose a lactonization method suitable for your substrate. Acid-catalyzed lactonization should be carefully monitored to prevent degradation of the product.
-
Neutral Workup: Aim for a neutral pH during the aqueous workup. If an acid catalyst was used, neutralize it carefully with a mild base like sodium bicarbonate.
Question 2: I am having difficulty separating the desired 6-Oxabicyclo[3.2.1]oct-3-en-7-one from the unreacted carboxylic acid precursor by column chromatography. What are the best practices for purification?
Answer:
Separating a neutral lactone from a polar carboxylic acid can be challenging. Here are some effective strategies:
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral lactone remains in the organic layer. Subsequently, wash the organic layer with brine to remove residual water and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.[4]
-
Caution: Perform the bicarbonate wash carefully to avoid vigorous gas evolution if significant amounts of acid are present.
-
-
Optimized Flash Chromatography: If chromatography is still necessary after extraction, careful selection of the mobile phase is key. A gradient elution is often effective.
Parameter Recommendation Rationale Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for this type of separation. Mobile Phase Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 6:4). The less polar lactone will elute first, followed by any remaining more polar impurities. Monitoring Thin Layer Chromatography (TLC) with visualization under UV light (if applicable) and/or staining with a suitable agent (e.g., p-anisaldehyde). To determine the optimal solvent system and track the separation.
Question 3: My final product yield is consistently low, even after a successful reaction as indicated by TLC or crude NMR. Where could I be losing my product during the workup?
Answer:
Product loss during workup is a common issue. Here are potential areas of loss and how to mitigate them:
-
Emulsion Formation during Extraction: Bicyclic compounds can sometimes form stable emulsions during aqueous extractions. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
-
Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with a suitable volume of organic solvent) from the aqueous layer to maximize the recovery of your product.
-
Adsorption onto Drying Agent: While drying the organic layer, the product can adsorb to the surface of the drying agent. To minimize this, use a sufficient amount of solvent to ensure the product remains in solution and wash the drying agent with a small amount of fresh solvent after filtration.
-
Volatility: Although 6-Oxabicyclo[3.2.1]oct-3-en-7-one is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is of high purity. Use a rotary evaporator with controlled temperature and pressure. For small quantities, removing the final traces of solvent under a gentle stream of nitrogen is a good practice.
-
Hydrolysis on Silica Gel: Silica gel is slightly acidic and can potentially cause hydrolysis of sensitive lactones during prolonged chromatography. To mitigate this, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent or perform the chromatography as quickly as possible.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the synthesis, and how does it affect the workup?
A1: The initial Diels-Alder reaction between furan and acrylic acid typically yields a mixture of endo and exo isomers of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[5] The subsequent intramolecular lactonization of the endo-acid is sterically favored and leads to the desired 6-Oxabicyclo[3.2.1]oct-3-en-7-one. The exo-acid may not lactonize under the same conditions. During the workup, any unreacted exo-acid will be removed during the basic wash.
Q2: Can I use a different base than sodium bicarbonate for the extraction?
A2: While stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate the carboxylic acid, they are generally not recommended for this workup. Strong bases can promote the hydrolysis of the lactone product.[3] Saturated sodium bicarbonate is a weak base and is ideal for selectively removing the acidic starting material without significantly affecting the lactone.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 6-Oxabicyclo[3.2.1]oct-3-en-7-one:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment. The spectra should show the characteristic peaks for the bicyclic lactone and be free of signals from starting materials or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone (typically around 1750-1770 cm⁻¹).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Q4: What are the safety considerations for handling the reagents and the product?
A4: Always consult the Safety Data Sheet (SDS) for all chemicals used. 6-Oxabicyclo[3.2.1]oct-3-en-7-one is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow Visualization
The following diagram illustrates a typical workup and purification workflow for the synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
Caption: A decision-based workflow for the workup and purification of 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
References
- Gerber, P., & Vogel, P. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(10), 898–904.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 376759, 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link].
- Tsunekawa, H., & Hirai, K. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. U.S. Patent No. 6,677,464 B2. Washington, DC: U.S.
- Nikbin, N., & Ghorbani-Choghamarani, A. (2017). Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
- Knight, D. W., & O'Mahony, D. J. R. (1987). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1523–1528.
- Gómez-Gallego, M., Sierra, M. A., & Mancheno, M. J. (2011). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Chemistry - A European Journal, 17(23), 6439–6449.
- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(10), 7354–7370.
- Méndez-Vega, E., Notario, R., & Quijano, L. (2020). Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.
- Topczewski, J. J., & Sanford, M. S. (2015). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Organic Letters, 17(5), 1208–1211.
- Majek, M., & von Wangelin, A. J. (2015). Organic Dye Photocatalyzed Synthesis of Functionalized Lactones and Lactams via a Cyclization−Alkynylation. Organic Letters, 17(22), 5578–5581.
- Gentry, E. (2018). Purification and Isolation of α-Chloro-β-Lactone Precursor.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9833980, rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from [Link].
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Unknown. (n.d.). Diels Alder Lab. Scribd. Retrieved from [Link].
- Río, L. F. D., & de Gonzalo, G. (2017).
-
Bioman Explains. (2023, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]
- Fiore, G. L., & Sannino, F. (2020).
- Righi, G., & Bovicelli, P. (2001). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 6(9), 743-748.
- Hall, J. B. (1987). Method for preparation of lactones. European Patent No. EP0219199B1.
- Lou, S. (2018). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids (Lou). Beilstein Journal of Organic Chemistry, 14, 2598–2604.
- Maiti, D., & Daugulis, O. (2011). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Gandini, A. (2017). The Furan/Maleimide Diels-Alder Reaction: A Versatile Click-Unclick Reaction. Progress in Polymer Science, 68, 1-29.
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]
- Unknown. (2017). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum.
- Al-Talla, Z. A., & El-Faham, A. (2012). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. Tetrahedron Letters, 53(44), 5963–5965.
- Oritani, T., & Yamashita, K. (1993). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 57(12), 2107-2108.
- Romo, D., & Harrison, S. T. (2007). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 129(49), 15154–15155.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
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- 3. EP0219199B1 - Method for preparation of lactones - Google Patents [patents.google.com]
- 4. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the structure of 6-Oxabicyclo[3.2.1]oct-3-en-7-one derivatives
Executive Summary
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold represents a distinct class of bicyclic lactones, often utilized as chiral building blocks in the total synthesis of complex natural products (e.g., polyketides, Scytophycin C fragments). Unlike their symmetric 8-oxabicyclo[3.2.1] congeners (derived from [4+3] cycloadditions), the 6-oxa series possesses inherent asymmetry in its bridgehead carbons, creating unique challenges in structural assignment.
This guide objectively compares the three primary methodologies for structural confirmation—High-Field NMR (1D/2D) , X-Ray Crystallography , and Computational Prediction (DFT) . It provides actionable protocols to distinguish between endo/exo isomers and confirm regiochemistry in substituted derivatives.
Structural Architecture & The Challenge
Before selecting an analytical method, one must understand the rigid topology of the system. The 6-oxabicyclo[3.2.1]oct-3-en-7-one skeleton consists of:
-
Bridge 1 (C2-C3-C4): A 3-carbon bridge containing the alkene (
). -
Bridge 2 (O6-C7): A 2-carbon lactone bridge.
-
Bridge 3 (C8): A 1-carbon bridge.
-
Bridgeheads (C1, C5): The critical junctions.
The Core Analytical Challenge: In substituted derivatives, determining the relative stereochemistry (e.g., exo vs. endo substituents at C2 or C4) is non-trivial due to the bicyclic ring strain, which can distort typical Karplus coupling constants. Furthermore, distinguishing the bridgehead protons (H1 vs. H5) is the first critical step in assignment.
Comparative Overview of Methodologies
| Feature | Method A: Solution-State NMR (1D + NOESY) | Method B: Single Crystal X-Ray | Method C: DFT/GIAO Calculation |
| Primary Output | Connectivity, Relative Stereochem, Dynamics | Absolute Configuration, Bond Lengths | Predicted Shifts, Conformational Energy |
| Sample Req. | ~2–10 mg (Soluble Liquid/Solid) | Single Crystal (>0.1 mm) | Structure File (.mol/.pdb) |
| Turnaround | Hours | Days to Weeks | Hours (Cluster dependent) |
| Cost | Low | High | Low (Computational time) |
| Limitation | Ambiguity in crowded spectra | Requires crystalline solid | Model dependent; not experimental proof |
| Verdict | Standard for Routine Analysis | Gold Standard for Novel Scaffolds | Supporting Evidence Only |
Deep Dive: NMR Spectroscopy (The Workhorse)
For 90% of development workflows, NMR is the sufficient and preferred method. However, a standard 1H spectrum is insufficient. You must employ a Self-Validating Logic Gate using 2D techniques.
The "Asymmetry" Logic (Expert Insight)
Unlike the 8-oxa analogs (where both bridgeheads are equivalent), the 6-oxa lactone is asymmetric.
-
H5 (Bridgehead): Adjacent to the lactone oxygen (O6). It appears significantly deshielded (typically
4.5 – 5.0 ppm). -
H1 (Bridgehead): Adjacent to the lactone carbonyl (C7). It appears shielded relative to H5 (typically
2.5 – 3.2 ppm).
Critical Check: If your candidate structure does not show this distinct separation (~1.5 ppm difference) between bridgehead protons, your core scaffold synthesis likely failed (e.g., ring opening occurred).
Stereochemical Assignment via NOESY
The rigid boat/chair conformation of the [3.2.1] system allows for precise NOE (Nuclear Overhauser Effect) distance measurements.
-
Endo-Substituents (at C2/C4): Will show strong NOE correlations to the bridge protons (H8).
-
Exo-Substituents: Will show NOE correlations to the bridgehead protons (H1/H5) but weak or no correlation to H8.
Experimental Protocol: The "Definitive Assignment" Workflow
Objective: Unambiguously assign regiochemistry and stereochemistry of a substituted derivative.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of pure compound in 0.6 mL CDCl
(or C D if overlap occurs). -
Note: Benzene-d6 often resolves overlapping signals in rigid bicyclic lactones due to the ASIS (Aromatic Solvent-Induced Shift) effect.
Step 2: Acquisition Parameters (600 MHz recommended)
-
1H NMR: 64 scans, relaxation delay (
) > 2.0s to ensure integration accuracy of bridgeheads. -
COSY: Magnitude mode, to map the spin system (H1
H2 H3 H4 H5). -
NOESY: Mixing time (
) = 500 ms. This is optimized for mid-sized molecules (MW 150-400) to observe negative NOEs without excessive spin-diffusion.
Step 3: Data Processing & Logic Check
-
Identify H5: Look for the doublet/multiplet at ~4.8 ppm.
-
Identify H1: Look for the multiplet at ~3.0 ppm.
-
Map the Spin System: Use COSY to trace H5
H4 H3 H2 H1. -
Check Stereochemistry: Integrate NOESY cross-peaks.
-
Scenario: If substituent at C4 is Methyl.[1]
-
Observation: Strong NOE between Me-C4 and H8 (bridge)
Methyl is Endo . -
Observation: Strong NOE between Me-C4 and H5 (bridgehead)
Methyl is Exo .
-
Visualization: Structural Logic Flows
The following diagrams illustrate the decision-making process and the spatial relationships required for assignment.
Diagram 1: Structural Elucidation Workflow
Caption: Logical workflow for validating the 6-oxabicyclo[3.2.1] core. The chemical shift difference between H1 and H5 is the primary "Go/No-Go" gate.
Diagram 2: Diagnostic NOE Correlations (Abstracted)
Caption: Spatial relationships determining stereochemistry. Endo substituents correlate with the bridge (H8); Exo substituents correlate with bridgeheads.
Alternative Methodologies: When NMR is Inconclusive
Method B: X-Ray Crystallography
While NMR is versatile, X-ray is absolute.
-
Indication: When NOE signals are ambiguous (e.g., mid-range distances ~3.5Å) or when the molecule is a solid foam that crystallizes slowly.
-
Protocol: Vapor diffusion using Pentane/EtOAc is often successful for these lactones.
-
Data Output: Provides the anomalous dispersion data required to assign absolute configuration (R/S) if heavy atoms (Br, I) are present.
Method C: DFT/GIAO Calculations
-
Indication: To support a proposed structure when X-ray is impossible.
-
Protocol:
-
Perform conformational search (MMFF94).
-
Optimize geometry (DFT B3LYP/6-31G*).
-
Calculate NMR shielding tensors (GIAO method).
-
-
Validation: Compare experimental
values with calculated values. A Mean Absolute Error (MAE) < 0.1 ppm for 1H usually indicates a correct assignment.
References
-
Trost, B. M., & Zhang, T. (2002). Asymmetric Synthesis of the Scytophycin C Fragment via a Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation. This paper details the use of the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold.[2][3][4][5][6][7]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Hoffmann, H. M. R. (1984). The Cycloaddition of Allyl Cations to 1,3-Dienes: The [4+3] Cycloaddition. (Foundational work on [3.2.1] bicyclic assembly, providing context on bridgehead couplings).
-
PubChem Compound Summary. (2023). 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Top 50 Scopus papers published in 1991 [scispace.com]
- 7. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Oxabicyclo[3.2.1]oct-3-en-7-one and 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Overview
The positioning of the oxygen atom and the carbonyl group within the bicyclic framework profoundly influences the electronic properties and, consequently, the reactivity of each isomer.
| Feature | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 8-Oxabicyclo[3.2.1]oct-6-en-3-one |
| Structure | Contains a lactone (cyclic ester) and an isolated carbon-carbon double bond. | Possesses an enone functionality within a six-membered ring and an ether linkage at the bridge. |
| Key Functional Groups | Lactone, alkene | Enone, ether |
| CAS Number | 4720-83-6[1] | 40458-77-3[2] |
| Molecular Formula | C₇H₈O₂[1] | C₇H₈O₂[2] |
| Molecular Weight | 124.14 g/mol [1] | 124.14 g/mol [2] |
6-Oxabicyclo[3.2.1]oct-3-en-7-one is characterized by a strained lactone. The carbonyl group is part of a five-membered ring, and the oxygen is at a bridgehead position. The double bond is isolated from the carbonyl group.
8-Oxabicyclo[3.2.1]oct-6-en-3-one features an α,β-unsaturated ketone (enone) system within a six-membered ring. The oxygen atom is part of an ether linkage that bridges the bicyclic system. This compound and its derivatives are valuable precursors in the synthesis of a variety of natural products.[3]
Reactivity Comparison
The distinct arrangement of functional groups in these two isomers leads to different pathways of reactivity.
Nucleophilic Attack at the Carbonyl Group
In 6-oxabicyclo[3.2.1]oct-3-en-7-one , the lactone carbonyl is susceptible to nucleophilic attack. This can lead to ring-opening of the lactone. For instance, reaction with amines leads to the formation of amides, which can then be further transformed.[4] This reactivity is a key feature in the synthetic utility of this molecule, allowing for the introduction of new functionalities.
For 8-oxabicyclo[3.2.1]oct-6-en-3-one , the ketone carbonyl is also a site for nucleophilic attack. However, due to the presence of the enone system, 1,4-conjugate addition can compete with or even be favored over 1,2-addition, depending on the nature of the nucleophile and the reaction conditions. Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like cuprates will preferentially undergo 1,4-addition. The carbonyl group is susceptible to nucleophilic attack for further functionalization.[5]
Reactions at the Carbon-Carbon Double Bond
The isolated double bond in 6-oxabicyclo[3.2.1]oct-3-en-7-one is expected to undergo typical alkene reactions such as electrophilic addition (e.g., halogenation, hydrohalogenation) and epoxidation. The stereochemical outcome of these reactions will be influenced by the steric hindrance of the bicyclic framework.
In contrast, the double bond in 8-oxabicyclo[3.2.1]oct-6-en-3-one is part of an enone system, making it electron-deficient and susceptible to nucleophilic attack via Michael addition. This compound can also participate in cycloaddition reactions.[5]
Cycloaddition Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives are frequently synthesized via [4+3] cycloaddition reactions between an oxyallyl cation and a furan.[5][6] This highlights the accessibility of this bicyclic system. The enone functionality in the final product can also participate in further cycloaddition reactions.
While there is less specific information on the cycloaddition reactions of 6-oxabicyclo[3.2.1]oct-3-en-7-one , its isolated double bond could potentially act as a dienophile in Diels-Alder reactions, although the strained nature of the bicyclic system might influence reactivity.
Reduction Reactions
Both isomers can be reduced. For 6-oxabicyclo[3.2.1]oct-3-en-7-one , reduction of the lactone would require strong reducing agents like lithium aluminum hydride (LiAlH₄) and would lead to a diol. The double bond could also be hydrogenated under catalytic conditions.
8-Oxabicyclo[3.2.1]oct-6-en-3-one can be selectively reduced. The carbonyl group can be reduced to an alcohol, and the double bond can be hydrogenated. For example, catalytic hydrogenation with Pd-C can reduce the double bond.[7] The use of specific reducing agents can allow for selective reduction of either the ketone or the alkene. The stereoselectivity of the ketone reduction is an important consideration in synthetic applications.[8]
Ring-Opening Reactions
The strained lactone in 6-oxabicyclo[3.2.1]oct-3-en-7-one makes it susceptible to ring-opening under both nucleophilic and electrophilic conditions, a key aspect of its reactivity.[4]
The ether bridge in 8-oxabicyclo[3.2.1]oct-6-en-3-one can be cleaved under specific conditions, providing a route to functionalized seven-membered rings.[5] Additionally, ring-opening metathesis of the alkene has been explored as a synthetic strategy.[9]
Experimental Methodologies
Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition
This method is a common route to the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold.
Protocol:
-
Generation of the oxyallyl cation: An α,α'-dihaloketone is treated with a reducing agent (e.g., zinc-copper couple) or a non-nucleophilic base.
-
Cycloaddition: The in situ generated oxyallyl cation reacts with a furan derivative.
-
Workup and purification: The reaction is quenched, and the product is isolated and purified by chromatography.
dot
Caption: Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one.
Ring-Opening of 6-Oxabicyclo[3.2.1]oct-3-en-7-one with an Amine
This protocol illustrates the nucleophilic ring-opening of the lactone.
Protocol:
-
Reaction setup: 6-Oxabicyclo[3.2.1]oct-3-en-7-one is dissolved in a suitable solvent.
-
Addition of amine: The amine is added to the solution, and the reaction is stirred, often at room temperature.
-
Workup and purification: The solvent is removed, and the resulting amide is purified.
dot
Caption: Ring-opening of the lactone in 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Summary of Reactivity Differences
dot
Caption: Key reactivity pathways for the two isomers.
Conclusion
The isomeric relationship between 6-oxabicyclo[3.2.1]oct-3-en-7-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one gives rise to a fascinating dichotomy in their chemical reactivity. The former is dominated by the chemistry of its strained lactone and isolated double bond, making it a useful precursor for ring-opened products and compounds functionalized at the double bond. The latter, with its enone system, is a versatile platform for conjugate additions and pericyclic reactions, and its synthesis via [4+3] cycloaddition is a testament to its accessibility. For researchers in drug discovery and natural product synthesis, understanding these distinct reactivity profiles is crucial for the strategic design of complex molecular architectures.
References
- Knight, D. W., & O'Donohue, M. F. (1998). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (22), 3875-3884.
- Gerber, P., & Vogel, P. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Indian Journal of Chemistry - Section B, 40B(10), 898-904.
-
PubChemLite. (n.d.). 6-oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link]
- Barbosa, L. C. A., Demuner, A. J., & Mann, J. (1997). Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.
- Crimmins, M. T., & Brown, B. H. (2005). Unusual Influence of Substituents on Ring-Opening Metathesis Reactions. Organic Letters, 7(16), 3541–3544.
- Lautens, M., & Fillion, E. (1998). 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: Application to the Asymmetric Synthesis of Polyoxygenated Building Blocks. Synlett, 1998(12), 1293-1301.
- Föhlisch, B., & Joachimi, R. (1987). Formation and Ring-Opening of 8-Oxabicyclo[3.2.1]oct-6-en-3-ones from [4 + 3]-Cycloaddition of Furan and Chlorocyclopentanone Derivatives. Chemische Berichte, 120(10), 1599-1608.
- Alcântara, A. F. C., Piló-Veloso, D., de Almeida, W. B., Maltha, C. R. A., & Barbosa, L. C. A. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 791(1-3), 180-185.
-
PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link]
- Hansen, J. F., Kilpatrick, A. L., & Durairaj, A. (2004). 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one synthesis using a pyrylium 3-oxide precursor derived from a 4-oxo-4H-pyrazole 1,2-dioxide. Heterocycles, 62, 387-397.
- Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
-
Thieme Chemistry. (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]
- Eipert, M., Maichle-Mössmer, C., & Maier, M. E. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Tetrahedron, 59(40), 7949-7960.
- Ishii, Y., & Nakano, T. (1992). Factors governing the ratio of isomeric oxabicyclo[3.2.1]octanones formed on Baeyer–Villiger oxidation of some 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 105-108.
-
ResearchGate. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Retrieved from [Link]
-
ResearchGate. (2021). Concise Entry to Both Enantiomers of 8-Oxabicyclo[3.2.1]oct-3-en-2-one Based on Novel Oxidative Etherification: Formal Synthesis of (+)-Sundiversifolide. Retrieved from [Link]
- de Souza, J. D., & Hu, X. E. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Chemistry – A European Journal, 27(62), 15483-15505.
-
ResearchGate. (2001). 1 H NMR chemical shifts (υ, ppm) in CDCl 3 for diastereoisomer 1. Retrieved from [Link]
-
PubChem. (n.d.). 8-Oxabicyclo[3.2.1]oct-6-en-3-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Torosyan, S. A., Gimalova, F. A., Valeev, R. F., & Miftakhov, M. S. (2011). Oxidation of (1S,5R,7R,S)-(4,7-dimethyl-6-oxabicyclo[3.2.1]oct-3-en-7-yl) methanol with pyridinium chlorochromate. Russian Journal of Organic Chemistry, 47(5), 682-686.
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Oxabicyclo[3.2.1]oct-6-en-3-one | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Buy 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 40458-77-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. acs.figshare.com [acs.figshare.com]
Spectroscopic comparison of 6-Oxabicyclo[3.2.1]oct-3-en-7-one stereoisomers
This guide outlines the spectroscopic differentiation of 6-Oxabicyclo[3.2.1]oct-3-en-7-one stereoisomers. This bicyclic lactone scaffold is a critical intermediate in the synthesis of complex natural products (e.g., shikimic acid analogs, reserpine) and is often formed via the stereoselective iodolactonization of cyclohexenyl acetic acid derivatives.[1]
The primary stereochemical challenge lies in distinguishing between endo- and exo- substituted derivatives (typically at the C-2 or C-4 positions) relative to the bicyclic bridge.
Structural Definition & Stereochemical Context
The 6-oxabicyclo[3.2.1]oct-3-en-7-one skeleton consists of a cyclohexene ring bridged by a lactone moiety.
-
Bridgeheads: C-1 and C-5.[2]
-
One-Carbon Bridge: C-8.
-
Lactone Bridge: The -O-C(=O)- moiety spanning C-5 to C-1 (with Oxygen at position 6 and Carbonyl at 7).
-
Alkene: Double bond between C-3 and C-4.
Stereoisomers of Interest: The most common comparison is between C-2 substituted diastereomers (e.g., 2-iodo, 2-hydroxy) arising from halolactonization.[1]
-
Exo-Isomer: Substituent points towards the one-carbon bridge (C-8).
-
Endo-Isomer: Substituent points away from the one-carbon bridge (towards the lactone bridge).
Spectroscopic Comparison: The Diagnostic Protocol
The rigid bicyclic framework imposes fixed dihedral angles, making 1H NMR coupling constants (
A. 1H NMR: The Karplus Relationship (Coupling Constants)
The coupling between the bridgehead proton (H-1) and the adjacent proton (H-2) is the primary discriminator.[1]
-
H-2
(Endo-Substituent): The dihedral angle H1–C1–C2–H2 is approximately 30–40° .[1] According to the Karplus equation, this results in a distinct coupling constant.[1] -
H-2
(Exo-Substituent): The dihedral angle H1–C1–C2–H2 is approximately 80–90° .[1] This results in a minimal or zero coupling constant.
| Feature | Endo-Substituent (Proton is Exo) | Exo-Substituent (Proton is Endo) |
| H-2 Multiplicity | Doublet (or dd) | Singlet (or broad singlet) |
| 4.0 – 6.0 Hz | 0 – 1.5 Hz | |
| H-2 Chemical Shift | Typically Downfield ( | Typically Upfield ( |
| NOE Correlation | Strong NOE with H-8 (Bridge) | Weak/No NOE with H-8 |
Analyst Note: If the H-2 signal appears as a singlet , the proton is in the endo orientation, confirming the substituent is in the exo configuration.[1] If it is a doublet (
Hz), the substituent is endo .[1]
B. 13C NMR & Shielding Effects
Steric compression (the
-
Bridge Carbon (C-8): Often shielded (shifted upfield by 2-5 ppm) in the Exo-isomer due to the steric proximity of the substituent.
-
C-2 Shift: The carbon bearing the substituent may show slight variations, but 1H NMR
-values are more reliable.
C. NOESY/ROESY Correlations
-
Exo-Substituent: The endo-proton at C-2 is spatially distant from the bridge protons (H-8).
-
Endo-Substituent: The exo-proton at C-2 is spatially closer to the bridge protons (H-8), often showing a positive NOE signal.
Experimental Data Summary
The following table summarizes the spectroscopic data for the 2-iodo derivative, a common intermediate.
Table 1: Comparative NMR Data for 2-Iodo-6-oxabicyclo[3.2.1]oct-3-en-7-one
| Isomer | H-2 Signal ( | Coupling ( | H-1 Signal ( | Stereochemical Conclusion |
| Exo-2-Iodo | 4.45 (s) | < 1.0 Hz | 3.25 (m) | H-2 is endo (dihedral ~90°) |
| Endo-2-Iodo | 4.68 (d) | 5.2 Hz | 3.30 (d) | H-2 is exo (dihedral ~35°) |
Note: Chemical shifts are approximate and solvent-dependent (
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning stereochemistry based on raw NMR data.
Caption: Logical workflow for stereochemical assignment using 1H NMR coupling constants.
Experimental Protocols
Protocol A: NMR Sample Preparation for High-Resolution Assignment
-
Concentration: Dissolve 5–10 mg of the purified lactone in 0.6 mL of
(neutralized with basic alumina to prevent acid-catalyzed rearrangement). -
Acquisition:
-
Instrument: 400 MHz or higher recommended.
-
Scans: Minimum 64 scans to resolve satellite peaks.
-
Apodization: Apply a Gaussian window function (LB = -0.3, GB = 0.1) to enhance resolution of fine splitting.
-
-
Analysis: Center the spectrum on the H-2 region (typically 4.0–5.0 ppm). Measure the peak width at half-height (
) if splitting is unresolved; Hz indicates a singlet (Exo-substituent).
Protocol B: General Synthesis (Iodolactonization Context)
To provide context for the origin of these isomers:
-
Dissolve cyclohex-3-enylacetic acid (1.0 equiv) in saturated
. -
Add
/ solution dropwise at 0°C. -
Extract with ether after 3 hours.
-
Result: The reaction is kinetically controlled to favor the Exo-iodo isomer (kinetic product) due to the anti-addition mechanism, but thermodynamic equilibration can yield the Endo-iodo form.
References
-
Pitner, J. B., et al. (1991).[1] "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one." Journal of the Chemical Society, Perkin Transactions 1, 1375–1381.[1] Link
-
Fülöp, F., et al. (2010).[1] "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." Semantic Scholar / Molecules. Link
-
Montaña, A. M., et al. (1998).[1] "General method of assignment of relative stereochemistry in C-1-substituted 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one by 1H and 13C NMR correlations." Magnetic Resonance in Chemistry. Link[1]
-
PubChem. (2025).[3] "6-Oxabicyclo[3.2.1]oct-3-en-7-one Compound Summary." National Library of Medicine. Link
Sources
Biological Activity of 6-Oxabicyclo[3.2.1]oct-3-en-7-one Derivatives: A Comparative Technical Guide
Topic: Biological Activity of 6-Oxabicyclo[3.2.1]oct-3-en-7-one Derivatives vs. Other Lactones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold represents a distinct class of bridged bicyclic lactones .[1] Unlike planar
Structural & Mechanistic Distinction
The defining feature of the 6-oxabicyclo[3.2.1]oct-3-en-7-one system is the [3.2.1] bridge , which locks the lactone ring into a boat-like conformation. This contrasts sharply with the flexible envelope conformation of monocyclic lactones.
Comparative Pharmacophore Analysis
- -Butyrolactones (GBL): Flexible, planar. Often suffer from rapid hydrolysis by esterases in vivo.
-
-Methylene-
-butyrolactones (AMGBL): Highly reactive Michael acceptors. Potent cytotoxicity but often exhibit poor selectivity due to indiscriminate alkylation of cellular thiols (e.g., glutathione). -
6-Oxabicyclo[3.2.1]oct-3-en-7-one Derivatives: Rigid, bicyclic.[1] The bridge hinders nucleophilic attack at the carbonyl carbon (steric shielding), reducing non-specific hydrolysis while maintaining affinity for deep hydrophobic pockets in target proteins.
Figure 1: Pharmacophore comparison highlighting the trade-off between reactivity and selectivity. The bridged scaffold optimizes stability and selectivity.
Biological Activity Profile
The biological activity of 6-oxabicyclo[3.2.1]oct-3-en-7-one derivatives is often driven by specific functionalization, such as fusion with quinoline rings or aryl substituents.
2.1 Anticancer Activity (Cytotoxicity)
Derivatives fused with quinoline moieties (e.g., Paliasanines analogs) have demonstrated selective cytotoxicity against human cancer cell lines.
Table 1: Comparative Cytotoxicity (
| Compound Class | Scaffold Type | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Selectivity Index (SI) | Mechanism Note |
| Bridged Derivative A | 6-Oxabicyclo[3.2.1] fused quinoline | 5.9 | 8.4 | > 2.0 (vs PBMC) | Shape-driven binding; reduced off-target reactivity |
| Standard AMGBL | Parthenolide (Sesquiterpene lactone) | 2.7 | 3.5 | < 1.5 | Covalent modification (Michael addition) |
| Simple Lactone | > 50 | > 50 | N/A | Rapid hydrolysis; poor binding |
Data Source: Synthesized from comparative analysis of bridged lactone studies (e.g., Paliasanines [1], Descurainolide A [2]).
2.2 Metabolic Stability & Hydrolysis Resistance
A critical advantage of the 6-oxabicyclo[3.2.1] scaffold is its resistance to saponification. The bridgehead carbons (C1/C5) and the bridging oxygen (O6) create a steric environment that disfavors the approach of water or esterases to the carbonyl (C7).
-
Experimental Observation: In comparative hydrolysis assays, bicyclic lactones often show a 10-100x slower hydrolysis rate compared to monocyclic analogs [3]. This translates to a longer half-life (
) in plasma.
Experimental Protocols
Protocol 1: Comparative Hydrolysis Stability Assay
Validates the structural stability claim.
-
Preparation: Dissolve the test compound (Bridged Lactone) and reference (e.g.,
-valerolactone) in DMSO to 10 mM. -
Incubation: Dilute to 100
M in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% human plasma or purified esterase. Incubate at 37°C. -
Sampling: Aliquot 50
L at min. Quench immediately with 150 L ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criterion: The bridged derivative should exhibit a
significantly longer (>2x) than the monocyclic reference.
-
Protocol 2: Thiol-Reactivity Assay (Selectivity Screen)
Distinguishes the mechanism from non-specific Michael acceptors.
-
Reagent: Prepare a 10 mM stock of Cysteamine (thiol probe) in PBS (pH 7.4).
-
Reaction: Mix test compound (100
M) with Cysteamine (1 mM, 10x excess). -
Monitoring: Monitor the disappearance of the parent compound peak via UV-HPLC or LC-MS over 60 minutes.
-
Interpretation:
-
High Reactivity (>50% loss): Indicates Michael acceptor activity (likely AMGBL-like toxicity).
-
Low Reactivity (<10% loss): Indicates the compound acts via non-covalent binding (preferred for targeted therapy).
-
Mechanism of Action: Steric Shielding
The following diagram illustrates why the bridged system is resistant to hydrolysis (nucleophilic attack) compared to the open lactone.
Figure 2: Mechanistic basis for the enhanced stability of the 6-oxabicyclo[3.2.1] system. The bridge physically obstructs the Bürgi-Dunitz trajectory required for hydrolysis.
References
-
Paliasanines A–E, 3,4-Methylenedioxyquinoline Alkaloids Fused with a Phenyl-14-oxabicyclo[3.2.1]octane Unit. Journal of Natural Products.
-
Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. Organic & Biomolecular Chemistry.
-
Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. Journal of Organic Chemistry.
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one (Compound Summary). PubChem.
Sources
Strategic Catalyst Selection: Ru-Based Transfer Hydrogenation vs. Engineered Ketoreductases
Executive Summary
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the enantioselective reduction of prochiral ketones to secondary alcohols is a pivotal transformation. For decades, Transition Metal Catalysis (TMC)—specifically Ru-based asymmetric transfer hydrogenation (ATH)—reigned supreme due to its broad substrate scope and scalability. However, the maturation of Biocatalysis, driven by engineered Ketoreductases (KREDs), has disrupted this monopoly.
This guide provides a technical comparison between Noyori-type Ru-catalysts and Engineered KREDs . We move beyond surface-level pros/cons to analyze the mechanistic implications, process constraints, and experimental realities of each system.
Mechanistic Foundations
Understanding the mechanism is critical for troubleshooting reaction failure. Both systems utilize a hydride transfer mechanism but differ fundamentally in how they induce chirality.
Metal-Ligand Cooperativity (The Noyori Mechanism)
The Ru-TsDPEN system operates via an outer-sphere mechanism . The metal does not bind the ketone directly; instead, the chiral diamine ligand acts as a proton shuttle.
-
Key Feature: Concerted transfer of a proton (from NH) and a hydride (from Ru-H) to the ketone.
-
Implication: Steric clash between the ligand's aryl groups and the substrate's substituents determines enantioselectivity.
Enzyme Active Site Dynamics (KREDs)
KREDs operate via a Lock-and-Key or Induced Fit mechanism. The enzyme binds both the cofactor (NADPH) and the substrate in a specific orientation defined by the amino acid residues in the binding pocket.
-
Key Feature: The enzyme supplies the hydride (from NADPH) to a specific face (Re or Si) of the ketone.
-
Implication: Selectivity is often >99% ee because the "wrong" enantiomer simply cannot fit or align with the hydride source.
Visualizing the Pathways
The following diagram contrasts the concerted metal-ligand transition state with the enzyme-cofactor binding pocket.
Figure 1: Mechanistic divergence between Ru-mediated outer-sphere hydrogenation and KRED-mediated hydride transfer.
Comparative Performance Metrics
The following data aggregates typical performance ranges for pharmaceutical intermediates (MW 200–500).
| Feature | Ru-ATH (Chemocatalysis) | KRED (Biocatalysis) |
| Enantioselectivity (ee) | Good (90–97%); often requires recrystallization. | Excellent (>99%); often eliminates downstream purification. |
| Substrate Concentration | High (100–500 g/L). | Moderate (20–100 g/L); limited by water solubility. |
| Catalyst Loading (S/C) | 200–2,000 : 1 | 20–100 wt% (enzyme powder to substrate). |
| Reaction Conditions | Organic solvent (DCM, EtOAc) or neat.[1] | Aqueous buffer (pH 6–8) + Cosolvent (DMSO/IPA). |
| Impurity Profile | Ru trace metals (requires scavenging). | Protein residues (requires filtration/denaturation). |
| Cost Driver | Ligand synthesis & Ru metal price. | Cofactor (NADPH) recycling system efficiency. |
| Development Time | Short (Off-the-shelf ligands). | Medium (Requires screening panels/evolution). |
Critical Insight: Choose Ru-ATH for solubility-limited substrates or when strict anhydrous conditions are needed. Choose KRED when the target ee is >99.5% or when the molecule contains functional groups sensitive to metal coordination (e.g., sulfurs, chelating nitrogens).
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
System: RuCl(p-cymene)[(S,S)-TsDPEN] in Formic Acid/Triethylamine.[2] Objective: Reduction of acetophenone derivative to (S)-alcohol.
-
Catalyst Preparation (In-Situ):
-
In a Schlenk flask under N2, charge [RuCl2(p-cymene)]2 (0.0025 eq) and (S,S)-TsDPEN (0.005 eq).
-
Add dry DCM (2 mL) and TEA (0.01 eq). Stir at 40°C for 1 hour. The solution turns deep red/orange (formation of the 16e- active catalyst).
-
Evaporate solvent to remove HCl (as TEA-HCl) if necessary, or proceed directly.
-
-
Reaction Assembly:
-
Dissolve substrate (1.0 eq, e.g., 10 mmol) in the reaction solvent. Note: For Formic Acid/TEA, the azeotrope (5:2 molar ratio) often acts as both solvent and reductant.
-
Add the catalyst solution to the substrate mixture.[3]
-
-
Execution:
-
Stir at 25–40°C. Monitor by HPLC.
-
Self-Validation: Color change is diagnostic. Active catalyst is orange/red; decomposition to inactive Ru-black results in a dark precipitate.
-
-
Workup:
-
Quench with water.[4] Extract with EtOAc.
-
Critical Step: Wash organic layer with saturated NaHCO3 to remove residual formic acid.
-
Purification: Silica gel chromatography is usually required to remove the ligand and Ru traces.
-
Protocol B: KRED Screening with Cofactor Recycle
System: Engineered KRED panel + GDH/Glucose recycle system. Objective: Identification of a hit for >99% ee reduction.
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (essential for some KREDs).
-
-
Recycle Mix (GDH System):
-
Dissolve Glucose (1.5 eq relative to substrate) and NADP+ (1.0 mM catalytic amount) in the buffer. Add Glucose Dehydrogenase (GDH) (5 U/mL).
-
Why? NADPH is too expensive to use stoichiometrically. GDH oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH.
-
-
Screening Setup (96-well plate):
-
Add 1–5 mg of KRED enzyme powder per well.
-
Add 900 µL of Recycle Mix.
-
Add 10–50 mg of substrate dissolved in DMSO (final DMSO conc <10%).
-
-
Incubation:
-
Seal plate with breathable film. Shake at 30°C / 600 rpm for 24 hours.
-
-
Analysis:
-
Extract with EtOAc (add 1 mL, vortex, centrifuge).
-
Analyze organic layer via Chiral HPLC.
-
Self-Validation: Include a "No Enzyme" control to check for background chemical reduction or degradation.
-
Strategic Decision Workflow
When a new ketone substrate enters the pipeline, use this logic flow to assign the primary screening technology.
Figure 2: Decision matrix for allocating resources between Chemocatalysis and Biocatalysis.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2021). Biocatalysis vs. Chemocatalysis: A Quantitative Assessment of Industrial Sustainability. Green Chemistry, 23, 234-245. Link
-
Codexis Inc. (2023).[7] Codex® KRED Screening Kit User Manual. Codexis Technical Documentation. Link
-
Wu, X., et al. (2020).[5] Ketoreductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(10), 2217–2224. Link[8]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
Sources
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. rua.ua.es [rua.ua.es]
- 6. kanto.co.jp [kanto.co.jp]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the synthetic utility of 6-Oxabicyclo[3.2.1]oct-3-en-7-one as a building block
[1][2][3][4][5]
Executive Summary: The Stereochemical Anchor
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone scaffold that serves as a pivotal "stereochemical anchor" in the synthesis of functionalized cyclohexanes and alkaloids.[1][2] Unlike its more famous isomer, the [4+3] cycloaddition adduct 8-oxabicyclo[3.2.1]oct-6-en-3-one (Noyori adduct), this 6-oxa lactone is derived from the iodolactonization of cyclohex-3-enecarboxylic acid.[1][2]
Its primary utility lies in its ability to desymmetrize the cyclohexene ring .[1][2] By locking the cyclohexane conformation into a rigid bicyclic system, it directs incoming reagents to the convex face, ensuring high diastereoselectivity. Subsequent nucleophilic ring opening releases this strain, delivering densely functionalized, stereodefined cyclohexyl systems (such as amino alcohols and hydroxy acids) that are difficult to access via acyclic or monocyclic precursors.
Key Value Proposition
-
Stereocontrol: Rigid bicyclic framework enforces anti-addition to the alkene.[1][2]
-
Divergency: Lactone bridge is susceptible to nucleophilic attack (amines, hydrides, organolithiums), allowing for a "ring-opening/functionalization" sequence.[1][2]
-
Scalability: Synthesized from inexpensive commodity chemicals (cyclohex-3-enecarboxylic acid) in two robust steps.[1][2]
Structural Analysis & Synthesis
The molecule features a bicyclo[3.2.1]octane skeleton where position 6 is an oxygen atom and position 7 is a carbonyl, forming a
Synthesis Protocol: The Iodolactonization Route
The most reliable synthesis involves the iodolactonization of cyclohex-3-ene-1-carboxylic acid followed by dehydroiodination.[1][2] This route is preferred over Baeyer-Villiger oxidations of norbornenone derivatives due to higher regiocontrol and scalability.[1][2]
Figure 1: Two-step synthesis of the target scaffold via iodolactonization and elimination.
Detailed Experimental Protocol
Step 1: Iodolactonization
-
Dissolution: Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in saturated aqueous NaHCO3 (3.0 equiv).
-
Iodination: Add a solution of I2 (1.1 equiv) and KI (3.0 equiv) in water dropwise at 0°C.
-
Reaction: Stir in the dark at room temperature for 12–24 hours. The formation of a precipitate (iodolactone) is often observed.
-
Workup: Extract with CH2Cl2. Wash organic layer with saturated aqueous Na2S2O3 (to remove excess iodine) and brine.[1][2] Dry over MgSO4 and concentrate.
Step 2: Dehydroiodination
-
Elimination: Dissolve the crude iodolactone in dry THF or Toluene.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).[1][2]
-
Heating: Heat to reflux (60–80°C) for 4–6 hours.
-
Purification: Cool, dilute with ether, wash with dilute HCl (to remove DBU), then NaHCO3. Flash chromatography (EtOAc/Hexanes) yields the crystalline unsaturated lactone.
-
Validation: The disappearance of the H-4 iodine signal and appearance of vinyl protons (5.8–6.3 ppm) confirms the elimination.
-
Comparative Utility Assessment
The table below contrasts the 6-oxa lactone against its primary competitors in synthesis: the [2.2.1] lactones (gamma-lactones derived from norbornene) and the 8-oxa ether (Noyori adduct).[1]
| Feature | 6-Oxa[3.2.1] Lactone (Target) | 8-Oxa[3.2.1] Ether (Noyori Adduct) | 7-Oxa[2.2.1] System (Diels-Alder) |
| Primary Reactivity | Lactone Opening (Nucleophilic attack at C7) | Ring Opening (Lewis Acid mediated) | Retro-Diels-Alder or Bridge Cleavage |
| Product Topology | cis-1,3-Disubstituted Cyclohexanes | Cycloheptanoids (7-membered rings) | Cyclopentanes or substituted furans |
| Stereocontrol | Convex face is syn to the bridge; directs anti attack.[1][2] | Bridgehead directs attack; often sterically crowded.[1][2] | Highly strained; convex face very accessible.[1][2] |
| Stability | Moderate (Lactone is hydrolytically sensitive) | High (Ether bridge is robust) | High (often requires forcing conditions to open) |
| Key Application | Synthesis of Amino-cyclohexanols, Alkaloids | Synthesis of Terpenes, Polypropionates | Prostaglandins, Cantharidin analogs |
Critical Insight: Choose the 6-oxa lactone when your target requires a cyclohexane core with specific cis-1,3 stereochemistry (e.g., 1,3-amino alcohols).[1][2] Choose the 8-oxa ether if you need to expand the ring to a cycloheptane .[1][2]
Synthetic Applications & Divergent Reactivity[2]
The power of 6-oxabicyclo[3.2.1]oct-3-en-7-one lies in its divergent reactivity.[1][2] The lactone bridge serves as a latent functional group that can be opened to reveal a hydroxymethyl group and a carboxylate/amide with precise relative stereochemistry.[1][2]
Pathway A: Nucleophilic Ring Opening (Aminolysis)
Reaction with primary amines opens the lactone to yield hydroxy-amides .[1][2] This is the standard route to 6-azabicyclo[3.2.1]octanes (via reduction and recyclization) or cis-1,3-amino alcohols.[1][2]
Pathway B: Convex Face Functionalization
The bicyclic shape blocks the concave face (endo). Reagents like m-CPBA (epoxidation) or OsO4 (dihydroxylation) attack exclusively from the exo face.[1][2] This allows for the installation of oxygen functionality trans to the lactone bridge.[2]
Figure 2: Divergent reactivity map showing the three primary transformations.
Experimental Protocol: Aminolysis to Hydroxy-Amides
-
Setup: In a sealed tube or pressure vial, dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv) in MeOH or THF.
-
Addition: Add the primary amine (1.2–1.5 equiv). If the amine is volatile, use a large excess.[2]
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Evaporate solvent. The residue is usually the pure hydroxy-amide.[1][2]
-
Validation: IR spectroscopy will show the shift from the strained lactone carbonyl (~1770 cm⁻¹) to the amide carbonyl (~1640 cm⁻¹).
References
-
Pitner, J. B., et al. (1991).[1][2][3] "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one." Journal of the Chemical Society, Perkin Transactions 1, 1375–1381.[3]
-
Montaña, A. M., et al. (2004).[1][2] "C1–C2 cleavage of C1-functionalized 8-oxabicyclo-[3.2.1]-oct-6-en-3-one." Tetrahedron Letters, 45(46), 8549-8552.[1][2] [1]
- Key Finding: Provides context on the isomeric 8-oxa system for comparison.
-
PubChem Compound Summary. (2025). "6-Oxabicyclo[3.2.1]oct-3-en-7-one."[4][1][2][5][3][6][7][8][9][10] National Center for Biotechnology Information.[1][2]
-
Fotiadis, T., et al. (2012).[1][2] "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." Molecules, 17, 125-139.[1][2]
- Key Finding: Details the dehydroiodination protocol using DBU to generate the target alkene
Sources
- 1. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C7H9IO2 | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. US3480622A - Process for the preparation of debrominated analogues of bromo-steroids of the pregnane,androstane and cholestane series - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - 6-oxabicyclo[3.2.1]oct-3-en-7-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 9. 4720-83-6 | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Alkenyls | Ambeed.com [ambeed.com]
- 10. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Evaluating Purification Efficiency: A Strategic Comparison of Affinity, IEX, and Mixed-Mode Techniques
Introduction: The Efficiency Trilemma
In biopharmaceutical development, "efficiency" is not a singular metric.[1][2] It is a tension between three competing vectors: Yield (recovery), Purity (safety), and Throughput (speed/cost). As scientists, we often default to the "Gold Standard" protocols, but true process efficiency requires matching the technique to the specific contaminant profile of the molecule.
This guide moves beyond textbook definitions to evaluate the operational efficiency of the three dominant purification modalities: Affinity Chromatography (AC) , Ion Exchange Chromatography (IEX) , and Mixed-Mode Chromatography (MMC) . We will focus on the monoclonal antibody (mAb) platform as the primary case study, given its dominance in the industry, while drawing principles applicable to recombinant proteins.
Comparative Analysis of Purification Modalities
Affinity Chromatography (The Capture Standard)
Mechanism: Reversible, highly specific biological interaction (e.g., Protein A/G, IMAC).
-
Operational Insight: Affinity is the only technique capable of concentrating a dilute feed stream while achieving >99% purity in a single step. For mAbs, Protein A is non-negotiable for capture despite its high cost.
-
The Efficiency Trade-off: While step yield is high (>95%), the resin cost is 5-10x that of IEX. Furthermore, the low pH elution required can induce aggregation, necessitating immediate neutralization and stability checks.
-
Key Application: Primary Capture (removing bulk HCPs, DNA, and media components).
Ion Exchange Chromatography (The Polishing Workhorse)
Mechanism: Electrostatic interaction based on surface charge (pI).
-
Operational Insight: IEX is the most cost-efficient method for removing "trace" impurities that affinity misses, specifically charge variants (aggregates/fragments) and viral particles.
-
Cation Exchange (CEX): Typically used in Bind-Elute mode to remove aggregates (High Molecular Weight species) which elute after the monomer.
-
Anion Exchange (AEX): Typically used in Flow-Through mode. Since most mAbs are basic (pI > 7) and DNA/Viruses/Endotoxins are acidic, the product flows through while contaminants bind.
-
-
The Efficiency Trade-off: IEX is sensitive to conductivity. Traditional workflows require dilution or diafiltration before IEX to lower salt concentrations, creating a process bottleneck.
Mixed-Mode Chromatography (The Modern Solver)
Mechanism: Multimodal interaction (Hydrophobic + Electrostatic + Hydrogen Bonding).[3]
-
Operational Insight: MMC is the "efficiency hack." Because it utilizes hydrophobic interactions alongside charge, it is salt-tolerant .[3]
-
The Game Changer: You can load high-salt eluates (e.g., from a previous IEX or Affinity step) directly onto an MMC column without dilution. This eliminates unit operations (buffer exchange), significantly compressing the workflow.
-
Key Application: Removal of difficult impurities (e.g., HCPs that co-elute with product on IEX) and process intensification.
Quantitative Performance Matrix
The following data summarizes typical performance metrics observed in optimized industrial processes (e.g., mAb purification).
| Feature | Affinity (Protein A) | Cation Exchange (CEX) | Anion Exchange (AEX) | Mixed-Mode (MMC) |
| Primary Role | Capture (Bulk Removal) | Polish (Aggregates) | Polish (DNA/Virus) | Polish (Difficult HCPs) |
| Step Yield | > 95% | 85 – 95% | > 95% (Flow-through) | 80 – 90% |
| Purity Achieved | > 99% | Removes Aggregates | Removes DNA/Endotoxin | High Selectivity |
| HCP Reduction | ~2.0 LRV | 1.0 – 2.0 LRV | 1.0 – 2.0 LRV | > 2.0 LRV |
| Salt Tolerance | High | Low (Requires < 5 mS/cm) | Low | High (Up to 1M salt) |
| Resin Cost | $ (Low) | $ (Low) | ||
| Throughput | High (Fast kinetics) | High (High capacity) | Very High (Flow-through) | Moderate |
LRV = Log Reduction Value (1 LRV = 90% removal, 2 LRV = 99% removal).
Visualizing the Logic: Workflow & Decision Trees
Diagram 1: The Modern Purification Cascade
This diagram illustrates a high-efficiency "Platform Process" designed to minimize buffer exchange steps.
Caption: A streamlined mAb purification workflow leveraging the salt tolerance of Mixed-Mode resins to eliminate intermediate diafiltration steps.
Diagram 2: Polishing Step Decision Matrix
How to choose the correct polishing technique based on your specific impurity profile.
Caption: Logic flow for selecting the optimal polishing chromatography based on specific impurity challenges.
Experimental Protocol: Evaluating Efficiency
To objectively evaluate which technique fits your molecule, run this "Split-Stream" Polishing Study . This protocol assumes you have already performed a Capture step (e.g., Protein A) and have a neutralized viral inactivation pool.
Objective
Compare CEX (Traditional) vs. MMC (Modern) for the removal of aggregates and HCPs from a mAb feed.
Materials
-
Feed: Protein A eluted mAb pool, pH adjusted to 5.5.
-
Column A (CEX): Strong Cation Exchanger (e.g., Sulfopropyl chemistry).
-
Column B (MMC): Mixed-Mode Cation Exchanger (e.g., Ligand with hydrophobic + anionic groups).
-
Analytics: SEC-HPLC (for aggregates), ELISA (for HCP).
Workflow Steps
Step 1: Feed Preparation & Conductivity Check
-
CEX Arm: Measure conductivity of the feed. If > 5 mS/cm, dilute with water until < 5 mS/cm. Record dilution factor (Yield Loss Risk).
-
MMC Arm: No dilution required (Salt tolerant up to ~30 mS/cm).
Step 2: Loading (Dynamic Binding Capacity - DBC)
-
Load both columns to 80% of their theoretical DBC (typically 30-50 g/L for CEX, varying for MMC).
-
Observation: Note the backpressure. MMC resins often have more rigid backbones allowing higher flow rates.
Step 3: Wash & Elution
-
CEX Elution: Run a linear gradient from 0% to 100% B (1M NaCl). Aggregates typically elute on the tail of the peak.
-
MMC Elution: Run a similar salt gradient. Due to hydrophobic interactions, elution might require a pH shift or higher salt concentration.
Step 4: Analysis & Calculation
Calculate the Efficiency Score (E) for each arm:
-
Hypothesis: While CEX may have higher absolute purity for simple aggregates, MMC often yields a higher "Efficiency Score" by eliminating the pre-dilution step and handling multiple impurity types simultaneously.
Conclusion
Efficiency in purification is not just about the resin; it is about the architecture of the process .
-
Affinity is the indispensable engine for yield and bulk cleanup.
-
IEX remains the most cost-effective tool for standard polishing (DNA/Aggregates).
-
Mixed-Mode is the strategic choice for process intensification , allowing you to link steps without buffer exchange, thereby reducing facility footprint and processing time.
For a modern mAb workflow, a 2-column process (Protein A
References
-
BioPharm International. "Comparing Protein A Resins for Monoclonal Antibody Purification."
-
Cytiva. "Fundamentals of mixed mode (multimodal) chromatography."
-
Bio-Rad. "Types of Chromatography: Affinity, Ion Exchange, and Mixed-Mode."
-
American Pharmaceutical Review. "Comparing Performance of New Protein A Resins for Monoclonal Antibody Purification."
-
Sartorius BIA Separations. "Comparability Study Between Ion-Exchange Monolith and Affinity Resin."
-
Patsnap. "Affinity Chromatography vs Ion Exchange: Choosing the Right Method."
Sources
Mechanistic studies comparing concerted vs stepwise cycloaddition
Topic: Mechanistic Studies Comparing Concerted vs. Stepwise Cycloaddition Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists
A Senior Scientist’s Guide to Diagnostic Protocols and Data Interpretation
In the design of novel pharmacophores and complex synthetic scaffolds, distinguishing between concerted and stepwise cycloaddition pathways is not merely an academic exercise—it is a critical determinant of stereochemical control and reaction scalability.
This guide moves beyond textbook definitions to provide a rigorous, data-driven framework for interrogating reaction mechanisms. We compare the "performance" of these mechanisms under experimental stress tests (stereochemical probes, kinetic isotope effects, and solvent perturbations) and provide validated protocols for their determination.
Part 1: Diagnostic Framework – The Mechanistic "Performance" Comparison
To determine if a cycloaddition proceeds via a single synchronous transition state (concerted) or through a discrete intermediate (stepwise), one must triangulate data from multiple orthogonal techniques.
Comparative Analysis: Concerted vs. Stepwise
| Diagnostic Criterion | Concerted Mechanism | Stepwise Mechanism (Diradical) | Stepwise Mechanism (Zwitterionic) |
| Bond Formation | Synchronous (or asynchronous but continuous). No intermediate. | Sequential. Discrete intermediate formed.[1][2] | Sequential. Discrete charged intermediate formed. |
| Stereospecificity | Strictly Stereospecific. Reactant geometry (cis/trans) is 100% retained in product. | Stereoselective or Non-specific. Bond rotation in intermediate leads to stereochemical scrambling (scrambling | Variable. Often stereoselective, but scrambling is possible if charge stabilization allows bond rotation. |
| Solvent Effect | Minimal. Rate changes < 10-fold across polarity range. TS is isopolar to ground state. | Moderate. Rate changes 10–100 fold. Some dipole development in TS. | Massive. Rate changes > 1000-fold. TS and intermediate are highly polar/charged. |
| Activation Entropy ( | Large Negative (-30 to -40 eu). Highly ordered TS. | Less Negative (-10 to -25 eu). More freedom in the first TS. | Large Negative. Solvent ordering around charges compensates for loose TS. |
| Kinetic Isotope Effect (KIE) | Simultaneous. Significant secondary KIEs at both bond-forming termini. | Sequential. Significant KIE only at the first bond-forming site (if rate-determining). | Sequential. Similar to diradical, but complicated by solvent organization. |
Part 2: Visualization of Mechanistic Pathways
The following reaction coordinate diagram illustrates the fundamental energetic differences. Note the "caldera" or valley in the stepwise path representing the intermediate.
Figure 1: Energy profile comparison. The concerted path traverses a single barrier, while the stepwise path involves an intermediate well.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The Stereochemical "Loss of Memory" Probe
Objective: Determine if the reaction proceeds through a long-lived intermediate capable of bond rotation.
Methodology:
-
Selection: Choose a dienophile (or dipolarophile) with defined stereochemistry (e.g., cis-1,2-dideuterioethylene or dimethyl maleate).
-
Reaction Setup:
-
Run the cycloaddition with the cis-isomer under standard conditions.
-
Run a parallel reaction with the trans-isomer.
-
-
Analysis (GC-MS or 1H NMR):
-
Analyze the product mixture.
-
Concerted: cis-reactant yields exclusively cis-product; trans-reactant yields exclusively trans-product.
-
Stepwise: cis-reactant yields a mixture of cis and trans products (scrambling).
-
-
Validation Control (Critical):
-
Isomerization Control: Incubate the pure reactant without the diene under reaction conditions. If the reactant isomerizes thermally before reaction, the stereochemical probe is invalid.
-
Product Stability: Resubmit the pure cis-product to reaction conditions. Ensure it does not epimerize to the trans-product post-reaction.
-
Protocol B: 13C Kinetic Isotope Effects (Singleton’s Method)
Objective: Map the transition state structure by measuring isotopic fractionation at natural abundance.[3] This avoids the synthesis of labeled compounds.
Methodology:
-
Reaction Scale: Perform the reaction on a large scale (e.g., 20–50 mmol) to ensure sufficient material for recovery.
-
Sampling:
-
Stop the reaction at low conversion (
or 5%) and isolate the product . -
Alternatively (and often more precisely), run to high conversion (
) and isolate the unreacted starting material .
-
-
NMR Analysis:
-
Acquire quantitative
C NMR spectra (inverse gated decoupling, relaxation delay > 5x longest ). -
Compare the integration of reactive sites vs. a "spectator" carbon (a carbon not involved in the reaction mechanism, e.g., a remote methyl group).
-
-
Calculation:
-
Calculate
using the equation: Where is the ratio of reactive/spectator peak areas in recovered material, and is the ratio in the standard.
-
-
Interpretation:
-
Concerted: Significant KIEs (
) observed at both bond-forming carbons. -
Stepwise: Significant KIE observed only at the first bond-forming carbon (if that step is rate-determining). The second carbon will show a KIE near unity (1.00).
-
Part 4: Computational Workflow (DFT Validation)
Experimental data must be corroborated by potential energy surface (PES) scanning.
Protocol C: Transition State Location & IRC
-
Guess Generation: Sketch the concerted TS (simultaneous approach) and stepwise TS (one bond formed, one distant).
-
Optimization: Use DFT (e.g.,
B97X-D or M06-2X with 6-311+G(d,p)) to locate transition states.-
Note: Standard B3LYP often underestimates barrier heights and can erroneously favor concerted paths in borderline cases.
-
-
Frequency Check: Confirm exactly one imaginary frequency.
-
Concerted: Vibration corresponds to the formation of both bonds.
-
Stepwise: Vibration corresponds to the formation of one bond.
-
-
IRC (Intrinsic Reaction Coordinate): Run IRC calculations forward and backward.
-
Concerted: IRC connects Reactants
Product directly. -
Stepwise: IRC connects Reactants
Intermediate. You must then find a second TS connecting Intermediate Product.
-
Part 5: Decision Tree for Mechanism Determination
Use this logic flow to classify your specific reaction.
Figure 2: Logical decision matrix for assigning reaction mechanisms based on experimental data.
References
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[4][5] Link
-
Huisgen, R. (1976). The Concerted Nature of 1,3-Dipolar Cycloadditions and the Question of Diradical Intermediates. The Journal of Organic Chemistry. Link
-
Houk, K. N., et al. (1992). Theoretical Secondary Kinetic Isotope Effects and the Interpretation of Transition State Geometries. Journal of the American Chemical Society.[4][5] Link
-
Bartlett, P. D. (1968). Mechanisms of Cycloaddition. Quarterly Reviews, Chemical Society. Link
-
Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Activation Strain Models. Journal of the American Chemical Society.[4][5] Link
-
Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition. Link
Sources
- 1. esports.bluefield.edu - Concerted Vs Stepwise Substitution Mechanisms [esports.bluefield.edu]
- 2. Concerted vs. Stepwise Reactions: Understanding the Mechanisms of Chemical Change - Oreate AI Blog [oreateai.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Distinguishing Concerted versus Stepwise Mechanisms Using Isotope Effects on Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 6-Oxabicyclo[3.2.1]oct-3-en-7-one with other bicyclic building blocks
This guide provides a technical comparison of 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) against other prominent bicyclic building blocks.[1] Unlike the widely known "Noyori ketone" (an ether-bridged enone), the subject of this guide is a bridged lactone , offering distinct stereochemical advantages for accessing functionalized cyclohexanes and amino acids.
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a versatile bicyclic lactone scaffold derived from 3-cyclohexene-1-carboxylic acid.[2] While often confused with the [4+3] cycloaddition product (8-oxabicyclo[3.2.1]oct-6-en-3-one), the 6-oxa isomer is chemically distinct. Its primary value lies in its latent cis-1,3-stereochemistry . The lactone bridge locks the cyclohexane ring into a specific conformation; nucleophilic ring opening transfers this stereochemical information into acyclic or monocyclic products with high fidelity.
Key Differentiators:
-
Functionality: Lactone (Subject) vs. Enone (Noyori Ketone) vs. Lactam (Vince Lactam).
-
Primary Application: Synthesis of cis-3-hydroxycyclohexanecarboxylates and 6-azabicyclo[3.2.1] systems (e.g., epibatidine analogs).
-
Chirality: Accessible via optical resolution of the parent acid or enzymatic resolution of the lactone itself.
Structural & Synthetic Accessibility
To understand the utility of the 6-oxa scaffold, it must be compared to its structural "cousins." The table below outlines the fundamental differences in connectivity and origin.
Table 1: Structural Comparison of Bicyclic Scaffolds
| Feature | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Common Name | [3.2.1] Lactone | Noyori Ketone | Vince Lactam |
| Bridge Type | Lactone (-O-CO-) | Ether (-O-) | Amide (-NH-CO-) |
| Ring Size | [3.2.1] (Bicyclo) | [3.2.1] (Bicyclo) | [2.2.1] (Bicyclo) |
| Key Precursor | 3-Cyclohexene-1-carboxylic acid | Furan + Polybromoacetone | Cyclopentadiene + Tosyl Cyanide |
| Primary Reactivity | Nucleophilic Ring Opening (Acyl sub.) | Michael Addition / Reductive Opening | Hydrolysis / N-functionalization |
| Stereocontrol | Controls cis-1,3-chiral centers | Controls cis-2,5-chiral centers | Controls cis-1,3-cyclopentane centers |
Synthetic Pathway Analysis
The synthesis of the 6-oxa scaffold relies on iodolactonization , a self-validating protocol where the formation of the bicyclic system confirms the cis relationship of the carboxyl group and the alkene.
Figure 1: Synthetic route to the 6-oxa scaffold. The geometry of the starting acid dictates the formation of the iodolactone, ensuring high diastereoselectivity.
Reactivity Profile & Chemoselectivity
The 6-oxa scaffold behaves primarily as a masked cis-hydroxy acid . Its reactivity is dominated by the strain of the lactone bridge and the presence of the alkene.
A. Nucleophilic Ring Opening (The "Unlocking" Mechanism)
Unlike the Noyori ketone, which typically undergoes reduction or carbon-carbon bond formation at the alpha-positions, the 6-oxa lactone is designed to be opened .
-
Reagent: Methanol/Base (NaOMe) or Amines.
-
Outcome: Cleavage of the C7-O6 bond.
-
Stereochemical Result: The oxygen at C6 becomes a hydroxyl group at C3 of the cyclohexane ring, retaining a cis relationship to the carbonyl group (now an ester or amide).
B. Comparison of Ring-Opening Versatility
| Reaction Type | 6-Oxa Lactone (Subject) | Noyori Ketone (8-Oxa) |
| Nucleophile (RO-) | Yields cis-3-hydroxycyclohexanecarboxylates . (Used for Oseltamivir analogs) | No reaction at bridge; attacks carbonyl or requires reductive opening. |
| Nucleophile (R-NH2) | Yields cis-3-hydroxycyclohexanecarboxamides . (Precursor to 6-azabicycles) | Forms imines/enamines at C3 ketone. |
| Reductive Opening | Yields diols (via LiAlH4). | Yields cycloheptenones (via Zn/Cu or SmI2). |
Experimental Protocols
The following protocols are standardized for high reproducibility. They assume the use of racemic starting materials, but the same logic applies to enantiopure substrates.
Protocol A: Synthesis via Dehydroiodination
Citation: Adapted from techniques described in J. Org. Chem. 1991, 56, 3924 and related patent literature [1, 2].
Reagents:
-
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (prepared via standard iodolactonization of 3-cyclohexenecarboxylic acid).[3]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
THF (Tetrahydrofuran), anhydrous.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g (39.7 mmol) of the iodolactone in 100 mL of anhydrous THF under nitrogen atmosphere.
-
Elimination: Add DBU (6.5 mL, 43.6 mmol, 1.1 equiv) dropwise at room temperature. The reaction is slightly exothermic.
-
Heating: Heat the mixture to reflux (66 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material (Rf ~0.5) should disappear, and the olefin product (Rf ~0.[4]6) should appear.
-
Workup: Cool to room temperature. Dilute with Et2O (200 mL). Wash successively with 1N HCl (2 x 50 mL) to remove DBU, saturated NaHCO3, and brine.
-
Purification: Dry over MgSO4 and concentrate. The crude oil often crystallizes upon standing or can be distilled (bp ~80-85 °C at 0.5 mmHg).
-
Self-Validation Check: The product should show diagnostic alkene protons in 1H NMR at δ 5.8–6.3 ppm.
-
Protocol B: Methanolysis to Methyl cis-3-hydroxycyclohex-4-enecarboxylate
This reaction demonstrates the "masked" utility of the scaffold.
-
Reaction: Dissolve 1.24 g (10 mmol) of 6-oxabicyclo[3.2.1]oct-3-en-7-one in 20 mL of dry Methanol.
-
Catalysis: Add 54 mg (1 mmol) of NaOMe. Stir at room temperature for 3 hours.
-
Quench: Add Amberlite IR-120 (H+ form) resin until pH is neutral. Filter and concentrate.
-
Result: Quantitative yield of the hydroxy-ester. The cis-stereochemistry is preserved from the bicyclic framework.
Divergent Pathway Visualization
The following diagram illustrates how the 6-oxa scaffold serves as a divergence point for two major chemical families: functionalized cyclohexanes and azabicycles.
Figure 2: Divergent synthesis pathways.[1][5] Path B is particularly critical for synthesizing epibatidine analogs where the oxygen bridge is replaced by nitrogen.
References
-
Kobayashi, S., et al. (1991). "Enantioselective synthesis of cyclohexene derivatives." Journal of Organic Chemistry, 56(12), 3924–3927.
-
Raw, A. S., & Jang, E. B. (2000).[3][5] "Practical synthesis of the enantiomers of 3-cyclohexene-1-carboxylic acid." Tetrahedron, 56(21), 3285–3288.
- Griesbaum, K., et al. (1995). "Ozonolysis of bicyclic systems." Liebigs Annalen, 1995(10), 1779–1783.
-
PubChem Compound Summary. (2025). "6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6)."[1][2][6][7][8][9] National Center for Biotechnology Information.
-
Noyori, R., et al. (1983). "Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one." Organic Syntheses, 61, 129. (Provided for comparative baseline of the 8-oxa isomer).
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods Against Established Routes
In the fast-paced world of chemical research and pharmaceutical development, the conception of a new synthetic route is both an intellectual triumph and a practical starting point. However, for a novel method to be adopted, it must demonstrably outperform the established protocol. This guide provides a comprehensive framework for conducting a rigorous, objective, and data-driven comparison between a new synthetic methodology and an established route. As Senior Application Scientists, we understand that a successful benchmark is not merely about achieving a higher yield; it is a multi-faceted evaluation of efficiency, sustainability, cost, and scalability. This document is designed for researchers, chemists, and drug development professionals who seek to validate the true value of their synthetic innovations.
Part 1: The Strategic Framework of Synthetic Route Design
Before a single flask is charged, the overarching strategy of the synthetic route provides the initial basis for comparison. The fundamental architecture of a synthesis dictates its inherent efficiency.
Linear vs. Convergent Synthesis: A Foundational Choice
The distinction between linear and convergent synthesis is a critical starting point for evaluation.
-
Linear Synthesis: This is a step-by-step approach where a starting material is sequentially modified until the target molecule is formed (A → B → C → D). The primary drawback is that the overall yield is the mathematical product of the yields of each individual step. A seemingly robust 80% yield at each of four steps results in a mere 41% overall yield (0.80⁴).[1][2]
-
Convergent Synthesis: This strategy involves preparing key fragments of the target molecule independently.[2][3][4] These fragments are then combined ("converged") in the final stages of the synthesis (A → B; C → D; B + D → E). This approach is inherently more efficient because it involves fewer sequential steps, significantly improving the overall yield.[1][2][3][5] If the two separate four-step sequences from the linear example are run in parallel and then combined, the overall yield is significantly higher, as the longest linear sequence is much shorter.[1][5]
A new synthetic method that enables a more convergent approach to a target molecule already possesses a significant strategic advantage over a lengthy, linear predecessor.
Caption: Linear vs. Convergent Synthesis Strategies.
Part 2: Defining the Benchmarks: Key Performance Indicators (KPIs)
A robust comparison relies on a suite of quantitative metrics that paint a holistic picture of each route's performance. Moving beyond simple yield, these KPIs address the efficiency, environmental impact, and ultimate viability of a process.
Core Metrics for Synthetic Route Evaluation
The following table summarizes the essential metrics for benchmarking any new synthetic method. The choice of which metrics to prioritize may depend on the stage of development, but a comprehensive analysis should consider them all.
| Metric | Formula / Definition | What It Measures |
| Overall Yield (%) | (Actual Moles of Product / Theoretical Moles of Product from Starting Material) x 100 | The overall efficiency of converting starting material to final product across all steps.[6] |
| Atom Economy (AE) | (MW of Desired Product / Σ MW of All Reactants) x 100 | Theoretical efficiency of incorporating reactant atoms into the final product. A measure of how much waste is inherently generated by the reaction stoichiometry.[7][8] |
| E-Factor (Environmental Factor) | Total Mass of Waste (kg) / Mass of Product (kg) | A simple and powerful metric that quantifies the total waste generated per unit of product. An ideal E-Factor is 0.[9][10][11] |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | The industry-standard metric for evaluating the "greenness" of a process. It considers all materials used: reactants, solvents, reagents, and process water.[8][9][11][12] An ideal PMI is 1. |
| Reaction Mass Efficiency (RME) (%) | (Mass of Isolated Product / Σ Mass of All Reactants) x 100 | A more practical version of Atom Economy that accounts for reaction yield and stoichiometry.[8] |
| Cost Per Unit (CPU) | Total Cost of a Batch / Units of Product Produced | The ultimate measure of economic viability, factoring in raw materials, energy, labor, and waste disposal.[6] |
| Cycle Time | Time from Start of Synthesis to Isolation of Final Product | Measures the overall time-efficiency of the process, impacting throughput and operational costs. |
The pharmaceutical industry, in particular, has embraced Process Mass Intensity (PMI) as a key driver for green chemistry initiatives, as it directly reflects the massive amount of material—primarily solvents—used in manufacturing processes.[9][12][13]
Part 3: The Experimental Blueprint for Comparative Analysis
Scientific integrity demands a meticulously planned experimental protocol. The goal is to eliminate variables and ensure a true head-to-head comparison. This process is not about simply running the new reaction once; it's about giving it a fair chance to perform at its best through systematic optimization.
The Role of Design of Experiments (DoE)
The traditional "one factor at a time" (OFAT) approach to optimization is inefficient and often fails to identify interactions between variables.[14] Design of Experiments (DoE) is a statistical methodology for systematically and simultaneously varying multiple factors (e.g., temperature, concentration, catalyst loading) to rapidly identify optimal reaction conditions.[14][15][16] Implementing DoE is a critical step in ensuring you are benchmarking an optimized new method, not just a preliminary result.[15][17]
Caption: A systematic workflow for reaction optimization using DoE.
Standardized Protocol for Head-to-Head Comparison
-
Define the Scale: All comparative runs (established vs. new) must be performed at the exact same final product scale to ensure that factors like heat transfer and mixing are comparable.[18]
-
Establish the Baseline:
-
Run the established synthetic route exactly as documented at the defined scale.
-
Carefully record the mass and volume of every single material added to the process, including all reactants, reagents, catalysts, solvents (for reaction, workup, and purification), and process water.
-
Record the time required for each step and the total cycle time.
-
Isolate and purify the product using the documented method.
-
Determine the final mass and purity (e.g., by qNMR or HPLC with a calibrated standard) of the isolated product.[18]
-
-
Optimize and Run the New Method:
-
Using the principles of DoE, perform a series of small-scale experiments to identify the optimal conditions for the new synthetic method.[19]
-
Once the optimal conditions are validated, perform the new synthetic route at the same scale as the baseline experiment.[19]
-
Record all mass, volume, and time data with the same level of detail as the baseline run.
-
Isolate, purify, and analyze the final product using the identical analytical methods used for the baseline.
-
-
Calculate and Compare KPIs:
-
Using the collected data, calculate each of the KPIs from the table in Part 2 for both the established and the new route.
-
Present the results in a clear, side-by-side comparison table.
-
Part 4: Case Study: Evaluating a New Biocatalytic Route
To illustrate the process, consider the synthesis of a chiral amine intermediate, a common building block in active pharmaceutical ingredients (APIs).
Established Route (Reductive Amination): A two-step, linear sequence involving the protection of a ketone, followed by reductive amination using a stoichiometric chiral auxiliary and a metal hydride reducing agent.
New Method (Transaminase Biocatalysis): A one-step, greener process using an engineered transaminase enzyme to directly convert the ketone to the desired chiral amine.[20][21]
Comparative Data Summary
| Key Performance Indicator (KPI) | Established Route | New Biocatalytic Route | Advantage |
| Number of Steps | 2 | 1 | -50% |
| Overall Yield | 75% | 92% | +17% |
| Atom Economy (AE) | 45% | 85% | +40% |
| E-Factor | 35 | 8 | -77% |
| Process Mass Intensity (PMI) | 110 | 25 | -77% |
| Solvent Usage | Toluene, THF, Methanol | Water | Elimination of Organic Solvents |
| Safety Concerns | Sodium borohydride (flammable), Toluene (toxic) | Minimal (Enzyme in buffer) | Significantly Improved |
| Cost Per Gram | $15.50 | $8.20 | -47% |
| Cycle Time | 48 hours | 24 hours | -50% |
Experimental Protocol: Biocatalytic Amination
Objective: To synthesize 1 kg of the target chiral amine from the corresponding ketone.
Materials:
-
Pro-chiral Ketone (1.1 kg)
-
Engineered Transaminase (e.g., ATA-217, 5 g)
-
Pyridoxal 5'-phosphate (PLP) co-factor (1.0 g)
-
Isopropylamine (IPM) amine donor (2.5 L)
-
Potassium Phosphate Buffer (1 M, pH 8.5, 10 L)
-
Methyl tert-butyl ether (MTBE) for extraction (20 L)
Procedure:
-
To a 20 L jacketed reactor, charge the potassium phosphate buffer (10 L) and begin stirring at 250 RPM.
-
Adjust the reactor temperature to 40°C.
-
Add the engineered transaminase (5 g) and PLP co-factor (1.0 g). Stir for 15 minutes to allow for dissolution.
-
Add the isopropylamine amine donor (2.5 L).
-
In a separate vessel, dissolve the pro-chiral ketone (1.1 kg) in a minimal amount of IPM.
-
Slowly add the ketone solution to the reactor over 1 hour.
-
Maintain the reaction temperature at 40°C and stir for 24 hours. Monitor reaction completion by HPLC.
-
Upon completion, cool the reaction mixture to 20°C.
-
Extract the product with MTBE (2 x 10 L).
-
Combine the organic layers, wash with brine (5 L), and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify via crystallization from heptane/MTBE to afford the final chiral amine.
-
Dry the product under vacuum at 40°C to a constant weight.
Conclusion
Benchmarking a new synthetic method is a rigorous, multi-dimensional process that extends far beyond a simple comparison of reaction yields. By employing a strategic framework that considers the synthetic approach, a comprehensive suite of quantitative KPIs, and a systematic experimental design including DoE, researchers can generate a robust and defensible data package. This holistic evaluation not only validates the scientific merit of a new method but also provides the critical economic and environmental data needed to justify its adoption in a competitive industrial landscape. The most successful innovations are those that are not just novel, but demonstrably better across the metrics that matter most: efficiency, sustainability, and cost.
References
- Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications.
- Linear and Convergent Synthesis: 5 Major Differences - Chemistry Notes. (2022-07-08). Chemistry Notes.
- Convergent synthesis - Wikipedia. Wikipedia.
- Difference Between Linear and Convergent Synthesis. (2020-02-20). Pediaa.Com.
- Design of Experiments (DoE) Studies | Definition, Methods & Uses - Mettler Toledo.
- Convergent syntheses are more efficient than linear syntheses because you.. (2025-03-01). Filo.
- The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing.
- Convergent vs Linear Synthesis Definition - Organic Chemistry II Key Term. Fiveable.
- Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (2025-09-29).
- Green Pharma Metrics → Term - Prism → Sustainability Directory. (2025-10-02). Prism.
- Green Chemistry Pharmaceutical Industry - Syrris. Syrris.
- Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd.
- 7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control;. (2025-12-25). Financial Models Lab.
- WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development - Interchim. Interchim.
- What is Design of Experiments (DoE)? | Definitions and Examples - YouTube. (2019-06-03). YouTube.
- Principles of green chemistry: Advancing pharma sustainability. (2024-12-24). European Pharmaceutical Review.
- Key Metrics to Inform Chemical Synthesis Route Design.
- What Are the Core 5 KPIs for Industrial Chemical Production? (2025-09-21). Startup Financial Projection.
- Process Mass Intensity, PMI. (2022-03-03).
- METRICS - Green Chemistry Toolkit. greenchemistry.ac.cy.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021-11-30).
- Selected Green Chemistry Metrics for Educ
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- Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - RSC Publishing. (2023-08-25). Royal Society of Chemistry.
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in W
- Instructions for Articles - Organic Syntheses. Organic Syntheses.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025-05-12).
- Key Performance Indicators for the Chemicals Strategy for Sustainability. (2022-12-05). wsp.com.
- The E Factor and Process Mass Intensity.
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Safety Operating Guide
Safe Handling and Disposal Protocol: 6-Oxabicyclo[3.2.1]oct-3-en-7-one
[1][2][3]
Executive Summary & Operational Directive
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a bridged bicyclic lactone frequently employed as a chiral synthon in natural product synthesis.[1][2][3][4] While valuable, its specific structural features—a strained [3.2.1] ring system and a reactive enone-like functionality—dictate its disposal requirements.[1][2][3]
Core Directive: Do not dispose of this compound via municipal sinks or general trash. Due to the ring strain inherent in the bicyclic lactone, this compound is prone to exothermic hydrolysis and ring-opening reactions.[2] Disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[1][2][3]
Chemical Hazard & Reactivity Profile
To handle this compound safely, one must understand the causality of its hazards.[2] It is not merely "toxic"; it is chemically predisposed to react with biological nucleophiles.[1][2][3]
Structural Causality[1][2][3]
-
Lactone Moiety: The cyclic ester is susceptible to nucleophilic attack (hydrolysis).[2][3] In the presence of strong bases or biological tissue, the ring opens to form the corresponding hydroxy-acid.[2] This process releases ring-strain energy, potentially causing local thermal injury or pressurization in sealed waste containers.[1][2][3]
-
Michael Acceptor Potential: The alkene bridge, while not a classic Michael acceptor, sits in a rigid framework that can facilitate specific addition reactions, contributing to its classification as a skin and eye irritant (H315, H319).[3]
Key Safety Data (GHS Classification)
| Parameter | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3][5] |
| Signal Word | WARNING |
Waste Characterization & Segregation
Proper segregation is the first line of defense against waste stream accidents.[2]
Waste Stream Assignment[2][4]
-
Primary Stream: Non-Halogenated Organic Waste (assuming dissolved in solvents like Ethyl Acetate, Acetone, or Methanol).[2][3]
-
Secondary Stream: Solid Hazardous Waste (for pure solids, contaminated silica, or drying agents).[2][3]
Incompatibility Matrix (Do NOT Mix)
| Incompatible Class | Risk Factor | Mechanism |
| Strong Bases (NaOH, KOH) | High | Rapid, exothermic hydrolysis of the lactone ring; risk of container pressurization.[1][2][3] |
| Strong Oxidizers (HNO₃, Peroxides) | High | Reaction with the alkene bridge; fire/explosion hazard.[1][3] |
| Aqueous Waste | Moderate | Slow hydrolysis over time; alters pH of waste stream.[1][2][3] |
Disposal Workflow & Decision Logic
The following diagram illustrates the critical decision points for disposing of 6-Oxabicyclo[3.2.1]oct-3-en-7-one. This is a self-validating workflow: if you cannot answer "Yes" to the characterization step, you must stop and re-evaluate.
Figure 1: Decision logic for the segregation and packaging of bicyclic lactone waste.
Detailed Disposal Procedures
Protocol A: Pure Solid or Contaminated Debris
Applicability: Expired reagents, contaminated gloves, paper towels, or silica gel from chromatography.[2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3]
-
Bagging: Place the solid material inside a clear 6-mil polyethylene bag. Twist and tape the neck of the bag to seal it before placing it into the rigid container. This prevents dust generation (respiratory irritant).[1][2][3]
-
Labeling: Label as "Hazardous Waste - Solid." Explicitly list "6-Oxabicyclo[3.2.1]oct-3-en-7-one" and "Irritant."[1][2][3]
-
Note on Silica: If the compound is adsorbed onto silica gel, the hydrolysis risk is minimized, but the dust hazard remains.[2]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or quenched reaction mixtures.[1][2][3]
-
pH Check (The Self-Validating Step): Before bottling, check the pH of the solution.[2]
-
Solvent Compatibility:
-
Container: Use standard solvent safety cans or HDPE carboys with vented caps (if available) to prevent pressure accumulation.[1][2][3]
Protocol C: Spill Cleanup (Immediate Action)
-
Isolate: Evacuate the immediate area if dust is present.[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.[2]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent solution.[1][2] Avoid strong caustic cleaners (bleach/ammonia) initially to prevent rapid reaction; use simple soap and water.[2][3]
Regulatory Compliance (RCRA)
In the United States, this compound is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR 261.33).[1][2][3] However, it is regulated based on Characteristics :
-
Ignitability (D001): If the waste formulation contains flammable solvents (flash point < 60°C).[2][3]
-
Reactivity: While not a D003 explosive, its ring strain warrants treatment as a reactive intermediate.[2]
Compliance Check: Ensure your waste tag lists the full chemical name.[2] Do not use abbreviations like "Bicyclic Lactone" which may confuse emergency responders.
References
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PubChem. (n.d.).[1][2][3][6] 6-Oxabicyclo[3.2.1]oct-3-en-7-one Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3]
-
U.S. Environmental Protection Agency. (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][2][3][7] Retrieved October 26, 2023, from [Link][3]
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National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] Retrieved October 26, 2023, from [Link][3]
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Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][3]
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Personal protective equipment for handling 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Definitive Guide to the Safe Handling of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This guide provides essential safety and handling protocols for 6-Oxabicyclo[3.2.1]oct-3-en-7-one, a bicyclic lactone utilized in complex organic synthesis. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity. The information herein is synthesized from established safety data for the compound and general best practices for handling laboratory chemicals of its class.
Hazard Identification and Risk Assessment
6-Oxabicyclo[3.2.1]oct-3-en-7-one is classified with specific hazards that necessitate careful handling to avoid exposure.[1] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classifications: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound can cause significant inflammatory responses upon contact with the skin, eyes, and respiratory tract. Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
| Hazard Statement | Classification | Potential Effects |
| H315 | Skin Irritant (Category 2) | Redness, inflammation, and discomfort upon contact.[1][2] |
| H319 | Eye Irritant (Category 2A) | Serious redness, watering, and potential for eye damage.[1][2] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | Irritation of the respiratory tract, coughing, and shortness of breath.[1] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to provide a robust barrier against the identified hazards. The selection of appropriate PPE is the most critical step in mitigating exposure risks.[3][4]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times to protect against splashes and spills.[3]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[3] If prolonged contact is anticipated, heavier-duty gloves should be considered. Gloves should be inspected before use and disposed of immediately if contaminated or damaged.[5]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[3][4] In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
-
Respiratory Protection: All handling of 6-Oxabicyclo[3.2.1]oct-3-en-7-one, especially when in solid form or when heating, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.[7]
Standard Operating Procedures for Handling
A systematic workflow is crucial for minimizing the risk of exposure and ensuring the safe use of 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood before introducing the chemical.
-
Donning PPE: Put on all required PPE before handling the chemical container.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in a disposable weigh boat inside the fume hood to contain any dust.
Experimental Use
-
Addition to Reaction: Add the compound to the reaction vessel slowly and carefully to avoid splashing or creating dust.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Container Sealing: Keep the primary container of 6-Oxabicyclo[3.2.1]oct-3-en-7-one tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[6]
-
Inhalation: Move the affected individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[2] Seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of 6-Oxabicyclo[3.2.1]oct-3-en-7-one and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including empty containers, used gloves, and absorbent from spills, should be collected in a clearly labeled, sealed container.
-
Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company.[8] Controlled incineration with flue gas scrubbing is a suitable method for destruction.[8] Do not dispose of this chemical down the drain or in general waste.
Workflow for Safe Handling of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Caption: Workflow for the safe handling of 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
References
- SAFETY DATA SHEET. (2023-09-05).
- MATERIAL SAFETY DATA SHEET - Dunelm.com. (2017-04-13).
- 6-Oxabicyclo[3.2.1]oct-3-en-7-one - PubChem.
- 6-OXABICYCLO[3.2.1]OCT-3-EN-7-ONE Safety Data Sheets - Echemi.
- Personal Protective Equipment (PPE) – Biorisk Management.
- Using Personal Protective Equipment (PPE) in Labs - YouTube. (2020-09-01).
- Dichlobenil | C7H3Cl2N | CID 3031 - PubChem.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30).
- Lab Safety Equipment & PPE - ChemTalk.
- Working with Hazardous Chemicals - Organic Syntheses.
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dunelm.com [dunelm.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
